N5-(4-Chlorophenyl)pyridine-2,5-diamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H10ClN3 |
|---|---|
Molecular Weight |
219.67 g/mol |
IUPAC Name |
5-N-(4-chlorophenyl)pyridine-2,5-diamine |
InChI |
InChI=1S/C11H10ClN3/c12-8-1-3-9(4-2-8)15-10-5-6-11(13)14-7-10/h1-7,15H,(H2,13,14) |
InChI Key |
IAXMEMCOXOYWSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=CN=C(C=C2)N)Cl |
Origin of Product |
United States |
Foundational & Exploratory
molecular weight and formula of N5-(4-Chlorophenyl)pyridine-2,5-diamine
Technical Monograph: N5-(4-Chlorophenyl)pyridine-2,5-diamine
Abstract This technical guide provides an in-depth analysis of N5-(4-Chlorophenyl)pyridine-2,5-diamine (CAS 1018281-51-0), a critical heterocyclic scaffold in medicinal chemistry. Characterized by a 2,5-diaminopyridine core substituted at the N5-position with a 4-chlorophenyl moiety, this molecule represents a privileged structure in drug discovery, particularly within the kinase inhibitor landscape. This monograph details its physicochemical profile, validated synthetic pathways via Buchwald-Hartwig cross-coupling, analytical characterization, and its mechanistic relevance as a hinge-binding motif in ATP-competitive inhibition.
Part 1: Chemical Identity & Physicochemical Profile
The structural integrity of N5-(4-Chlorophenyl)pyridine-2,5-diamine relies on the electronic interplay between the electron-deficient pyridine ring and the electron-withdrawing chlorophenyl group. This unique electronic profile influences its solubility, pKa, and binding affinity in biological systems.
Table 1: Physicochemical Specifications
| Property | Value / Description |
| Chemical Name | N5-(4-Chlorophenyl)pyridine-2,5-diamine |
| Synonyms | 2-Amino-5-(4-chlorophenylamino)pyridine; 5-[(4-chlorophenyl)amino]pyridin-2-amine |
| CAS Number | 1018281-51-0 (Free Base); 1955554-25-2 (HCl Salt) |
| Molecular Formula | C₁₁H₁₀ClN₃ |
| Molecular Weight | 219.67 g/mol |
| Exact Mass | 219.0563 |
| SMILES | Nc1ncc(Nc2ccc(Cl)cc2)cc1 |
| Appearance | Off-white to pale brown solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in water (improved as HCl salt) |
| pKa (Calculated) | ~6.8 (Pyridine N), ~3.5 (Aniline N) |
| LogP (Calculated) | ~2.3 |
Part 2: Synthetic Methodology & Manufacturing Pathways
Synthesizing N5-(4-Chlorophenyl)pyridine-2,5-diamine requires precise regiocontrol to ensure the 4-chlorophenyl group is attached to the 5-position amine, leaving the 2-position amine free. The most robust, scalable method involves Palladium-Catalyzed Buchwald-Hartwig Amination .
Core Synthetic Strategy
The synthesis utilizes 2-amino-5-bromopyridine as the electrophile and 4-chloroaniline as the nucleophile. Direct nucleophilic aromatic substitution (SNAr) is unfavorable due to the unactivated nature of the 5-position on the pyridine ring; thus, transition metal catalysis is essential.
Reaction Scheme:
-
Starting Materials: 2-Amino-5-bromopyridine + 4-Chloroaniline.
-
Catalyst System: Pd(OAc)₂ / BINAP (or XPhos).
-
Base: Cs₂CO₃ or NaOtBu.
-
Solvent: Toluene or 1,4-Dioxane (anhydrous).
Detailed Experimental Protocol (Self-Validating)
Step 1: Preparation of the Catalyst System
-
Rationale: Pre-complexation of Palladium and Ligand ensures active catalytic species formation and minimizes Pd-black precipitation.
-
Protocol: In a glovebox or under argon flow, charge a dried Schlenk flask with Pd(OAc)₂ (5 mol%) and BINAP (7.5 mol%). Add anhydrous toluene (5 mL/mmol substrate) and stir at room temperature for 15 minutes until the solution turns a clear orange-red.
Step 2: Coupling Reaction
-
Rationale: Use of a weak base (Cs₂CO₃) prevents side reactions common with stronger bases like NaH.
-
Protocol:
-
Add 2-amino-5-bromopyridine (1.0 equiv) and 4-chloroaniline (1.1 equiv) to the catalyst mixture.
-
Add Cs₂CO₃ (2.0 equiv).
-
Seal the vessel and heat to 100°C for 12–16 hours .
-
Validation: Monitor by LC-MS. The starting bromide (M+H ~173/175) should disappear, replaced by the product peak (M+H 220/222).
-
Step 3: Work-up and Purification
-
Rationale: The product contains basic nitrogens, making it prone to streaking on silica.
-
Protocol:
-
Cool to room temperature and filter through a pad of Celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purification: Flash column chromatography using DCM:MeOH (95:5) with 1% NH₄OH additive. The ammonia additive suppresses interaction with silanols, sharpening the peak shape.
-
Figure 1: Palladium-catalyzed Buchwald-Hartwig synthesis pathway for N5-(4-Chlorophenyl)pyridine-2,5-diamine.
Part 3: Mechanistic Pharmacology & Drug Discovery Applications
This molecule serves as a privileged scaffold in kinase inhibitor design. The 2-aminopyridine moiety is a classic "hinge binder," capable of forming crucial hydrogen bonds with the ATP-binding site of various kinases.
Key Structural Features:
-
Hinge Binding (Donor-Acceptor): The pyridine nitrogen (acceptor) and the 2-amino group (donor) form a bidentate H-bond motif with the kinase hinge region (e.g., Met residue backbone).
-
Hydrophobic Interaction: The 4-chlorophenyl group extends into the hydrophobic back-pocket (Gatekeeper region), providing selectivity and potency.
-
Linker Flexibility: The secondary amine at position 5 allows for optimal orientation of the phenyl ring.
Target Classes:
-
Tyrosine Kinases (e.g., ALK, ROS1): Similar scaffolds are found in drugs like Crizotinib, where the aminopyridine core anchors the molecule.
-
Serine/Threonine Kinases (e.g., CDK, MAPK): The scaffold mimics the adenine ring of ATP.
Figure 2: Theoretical binding mode of the 2,5-diaminopyridine scaffold within the kinase ATP pocket.
Part 4: Analytical Characterization
To ensure scientific integrity, the identity of the synthesized compound must be verified using the following spectral markers.
1. Proton NMR (¹H NMR, 400 MHz, DMSO-d₆):
-
Pyridine Ring:
-
δ 7.8–7.9 ppm (d, 1H): H-6 proton (adjacent to N, deshielded).
-
δ 7.2–7.3 ppm (dd, 1H): H-4 proton.
-
δ 6.4–6.5 ppm (d, 1H): H-3 proton (shielded by adjacent amino group).
-
-
Phenyl Ring:
-
δ 7.1–7.2 ppm (d, 2H): Protons ortho to Cl.
-
δ 6.8–6.9 ppm (d, 2H): Protons ortho to NH.
-
-
Amine Signals:
-
δ 7.5–8.0 ppm (s, 1H): Secondary amine (–NH–).
-
δ 5.5–6.0 ppm (s, 2H): Primary amine (–NH₂), broad singlet, D₂O exchangeable.
-
2. Mass Spectrometry (LC-MS):
-
Ionization: ESI+ (Electrospray Ionization, Positive Mode).
-
Observed Mass:
-
[M+H]⁺: 220.06 (³⁵Cl isotope).
-
[M+H+2]⁺: 222.06 (³⁷Cl isotope).
-
Isotope Pattern: Characteristic 3:1 ratio for Cl presence.
-
Part 5: Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).
-
Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood to avoid inhalation of dust.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the aniline/pyridine amines. Hygroscopic in salt form.
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
-
National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 44596704, N5-(4-chlorophenyl)pyridine-2,5-diamine." PubChem.
-
GuideChem. (2024). "Chemical Properties of N5-(4-chlorophenyl)pyridine-2,5-diamine (CAS 1018281-51-0)." GuideChem.
-
Sigma-Aldrich. (2024). "Product Specification: N5-(4-chlorophenyl)pyridine-2,5-diamine hydrochloride." Sigma-Aldrich.[1]
Sources
pKa Characterization and Ionization Dynamics of N5-(4-Chlorophenyl)pyridine-2,5-diamine: A Technical Guide
Executive Summary
Understanding the acid-base dissociation constant (pKa) of an active pharmaceutical ingredient (API) is a foundational requirement in rational drug design. For N5-(4-Chlorophenyl)pyridine-2,5-diamine (CAS: 1018281-51-0)[1], the ionization state directly dictates its aqueous solubility, lipophilicity, and membrane permeability. This whitepaper provides an in-depth mechanistic analysis of the compound's ionization centers, predictive pKa modeling based on electronic effects, and a self-validating experimental protocol for precise physicochemical characterization.
Molecular Architecture & Mechanistic Basicity
N5-(4-Chlorophenyl)pyridine-2,5-diamine is a multi-nitrogen heterocyclic compound. To accurately predict its macroscopic pKa, we must evaluate the microscopic basicity of its three distinct nitrogen centers. Causality in pKa prediction relies on understanding orbital hybridization, resonance delocalization, and inductive effects.
-
N1 (Pyridine Ring Nitrogen): This is the primary basic center. The lone pair resides in an sp² orbital orthogonal to the aromatic π-system, making it available for protonation. In a baseline molecule like 2-aminopyridine, the pKa is 6.86 due to resonance stabilization of the protonated state [2].
-
N2 (C2 Primary Amine): The lone pair on this exocyclic amine is highly delocalized into the electron-deficient pyridine ring. Protonation here disrupts this resonance, making it highly unfavorable (pKa < 1).
-
N5 (C5 Secondary Amine): This nitrogen bridges the pyridine ring and the 4-chlorophenyl group, forming a diarylamine system. Diarylamines are exceptionally weak bases because the nitrogen lone pair is competitively delocalized into both aromatic rings [3]. Furthermore, the inductive electron-withdrawing effect (-I) of the para-chloro substituent further depletes electron density.
Synthesis of Electronic Effects: While an unsubstituted 5-amino group donates electron density and raises the pyridine pKa to 7.42 (as seen in 2,5-diaminopyridine)[4], the 4-chlorophenyl substitution acts as an electron sink. This pulls electron density away from the pyridine N1, resulting in a predicted macroscopic pKa in the range of 6.0 to 6.5 .
Fig 1: Primary ionization equilibrium of N5-(4-Chlorophenyl)pyridine-2,5-diamine.
Quantitative Data Summaries
Table 1: Nitrogen Centers and Predicted pKa
| Nitrogen Center | Hybridization | Structural Role | Predicted pKa | Basicity Status |
| N1 (Pyridine) | sp² | Ring heteroatom | ~6.2 | Primary basic site |
| N2 (C2 Amine) | sp³ (partial sp²) | Electron donor to ring | < 1.0 | Non-basic |
| N5 (C5 Amine) | sp³ (partial sp²) | Diarylamine bridge | < 1.0 | Non-basic |
Table 2: pH-Dependent Speciation (Based on pKa ~6.2)
| Physiological Environment | pH Level | % Protonated (Cation) | % Unionized (Neutral) | PK/PD Implication |
| Gastric Fluid | 2.0 | > 99.9% | < 0.1% | High aqueous solubility. |
| Intestinal Fluid | 6.5 | ~33.4% | ~66.6% | Optimal balance for absorption. |
| Blood Plasma | 7.4 | ~5.9% | ~94.1% | High lipophilicity; high protein binding. |
Self-Validating Experimental Protocol: UV-Vis Spectrophotometric Titration
Because the protonation of the pyridine ring directly alters the electronic transitions (π → π* and n → π*) of the conjugated system, UV-Vis spectrophotometry is the most robust method for determining the exact pKa of this compound.
The following protocol is designed as a self-validating system : the presence of sharp isosbestic points during the titration guarantees that the spectral changes are purely due to a two-state acid-base equilibrium, ruling out compound degradation or precipitation.
Step-by-Step Methodology
-
Sample Preparation: Dissolve the compound in a biologically relevant co-solvent system (e.g., 5% Methanol in 0.15 M KCl aqueous solution) to achieve a final concentration of 10–20 µM. The 0.15 M KCl maintains a constant ionic strength mimicking physiological conditions.
-
Acidification: Lower the pH of the solution to 2.0 using 0.1 M HCl. At this pH, the compound is >99.9% protonated. Record the baseline UV-Vis spectrum from 220 nm to 400 nm.
-
Automated Titration: Using an automated titrator coupled with a UV-Vis probe, inject micro-aliquots of 0.01 M NaOH to raise the pH in increments of 0.2 units.
-
Spectral Acquisition: Record the absorption spectrum after each injection, ensuring the pH reading has stabilized. Continue the sweep until pH 10.0 is reached.
-
Validation Check: Overlay the spectra. You must observe clear isosbestic points (wavelengths where total absorbance remains constant). If the isosbestic points drift, the sample is precipitating or degrading, and the run must be discarded.
-
Data Analysis: Extract the absorbance values at the wavelength of maximum difference (
of the neutral vs. cationic species). Plot Absorbance vs. pH and fit the data to the Henderson-Hasselbalch non-linear regression model to extract the exact pKa.
Fig 2: Self-validating UV-Vis spectrophotometric titration workflow for pKa determination.
Pharmacokinetic Implications
The predicted pKa of ~6.2 places N5-(4-Chlorophenyl)pyridine-2,5-diamine in a critical window for oral bioavailability. In the acidic environment of the stomach, the compound will be highly soluble due to complete protonation. As it transitions into the duodenum and jejunum (pH 6.0–7.0), a significant fraction converts to the neutral, lipophilic state, driving passive transcellular diffusion across the enterocyte membrane. Formulators should be cautious of potential precipitation in the upper intestine if the dose is high, as the solubility will drop exponentially as the pH approaches and exceeds the pKa.
References
-
EPA Archive: Aminopyridines Toxicity and Physicochemical Properties. Environmental Protection Agency. Available at:[Link]
-
Reddit Chemistry / ChemHelp: Why is this nitrogen atom not basic? (Diarylamine Basicity Discussion). Reddit. Available at:[Link]
-
PubChem: Fluazinam (Diarylamine Reference). National Center for Biotechnology Information. Available at:[Link]
Sources
literature review of N5-(4-Chlorophenyl)pyridine-2,5-diamine derivatives
Executive Summary
This technical guide provides a comprehensive review of N5-(4-Chlorophenyl)pyridine-2,5-diamine (CAS: 1018281-51-0) and its derivatives. Often categorized in high-throughput screening libraries under the umbrella of Hedgehog (Hh) signaling antagonists (frequently linked to the SANT series), this scaffold represents a "privileged structure" in medicinal chemistry. Its 2,5-diaminopyridine core serves as a critical junction for developing inhibitors targeting Smoothened (Smo) in the Hedgehog pathway and Activin receptor-like kinases (ALKs) in the TGF-
This document details the physicochemical profile, validated synthetic routes, and biological mechanisms of action for this compound class, designed to support researchers in lead optimization and assay development.
Part 1: Chemical Profile & Physicochemical Properties
The core structure consists of a pyridine ring substituted with a primary amine at position 2 and a secondary amine (linked to a 4-chlorophenyl group) at position 5. This arrangement creates a "push-pull" electronic system that influences both solubility and binding affinity.
Table 1: Physicochemical Specifications
| Property | Value / Description | Note |
| IUPAC Name | N5-(4-chlorophenyl)pyridine-2,5-diamine | |
| CAS Number | 1018281-51-0 | Often cross-referenced with SANT-1 analogues |
| Molecular Formula | C | |
| Molecular Weight | 219.67 g/mol | Fragment-like, high ligand efficiency potential |
| cLogP | ~2.1 - 2.4 | Favorable lipophilicity for cell permeability |
| pKa (Predicted) | ~6.5 (Pyridine N), ~4.0 (Aniline N) | Protonation state relevant for lysosomal trapping |
| H-Bond Donors | 3 | Key for hinge-binding in kinases |
| H-Bond Acceptors | 3 | |
| Solubility | DMSO (>20 mg/mL), Ethanol (Moderate) | Poor aqueous solubility; requires formulation |
Part 2: Synthetic Methodology
The synthesis of N5-(4-chlorophenyl)pyridine-2,5-diamine requires regioselective amination. The most robust route utilizes Buchwald-Hartwig Cross-Coupling , effectively coupling a 5-halopyridine precursor with 4-chloroaniline.
Validated Synthetic Route (Buchwald-Hartwig)
Reaction Scheme:
-
Precursor: 2-Amino-5-bromopyridine (Commercially available).
-
Coupling Partner: 4-Chloroaniline.
-
Catalyst System: Pd
(dba) / BINAP or XPhos. -
Base: NaOtBu or Cs
CO .
Step-by-Step Protocol:
-
Preparation: In a glovebox or under argon, charge a flame-dried Schlenk flask with 2-amino-5-bromopyridine (1.0 equiv, 5.0 mmol), 4-chloroaniline (1.2 equiv, 6.0 mmol), Pd
(dba) (2 mol%), and BINAP (4 mol%). -
Solvation: Add anhydrous Toluene or 1,4-Dioxane (10 mL/mmol).
-
Activation: Add NaOtBu (1.5 equiv). Seal the flask.
-
Reaction: Heat to 100°C for 12–18 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1]
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium residues. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (SiO
, gradient 0–50% EtOAc in Hexanes). -
Characterization: The product should appear as a tan to brown solid. Confirm via
H NMR (DMSO- ) showing the characteristic pyridine protons and the para-substituted chlorophenyl pattern.
Caption: Optimized Buchwald-Hartwig cross-coupling workflow for the synthesis of the target diamine.
Part 3: Biological Mechanisms & Applications
The biological utility of N5-(4-chlorophenyl)pyridine-2,5-diamine spans two major signaling networks: Hedgehog (Hh) and TGF-
Hedgehog Signaling Inhibition (Smo Antagonism)
This compound is frequently associated with the SANT (Smoothened Antagonist) class. While structurally distinct from the piperazine-based SANT-1, the pyridine-diamine core mimics the pharmacophore required to bind the heptahelical bundle of the Smoothened receptor.
-
Mechanism: Binds to the transmembrane domain of Smo, preventing its accumulation in the primary cilium.
-
Downstream Effect: Inhibits the processing of Gli transcription factors (Gli1/2), thereby blocking Hh target gene expression (e.g., Ptch1, Gli1).
Kinase Inhibition (TGF- / ALK5)
The 2,5-diaminopyridine scaffold is a bioisostere for the hinge-binding region of ATP.
-
Target: ALK5 (TGF-
Type I Receptor). -
Relevance: Derivatives of this scaffold inhibit the phosphorylation of Smad2/3, making them valuable tools for studying fibrosis and epithelial-to-mesenchymal transition (EMT).
Caption: Mechanism of Action in the Hedgehog Pathway. The inhibitor blocks Smoothened, preventing Gli activation.
Part 4: Experimental Validation Protocols
To ensure data integrity, the following assays are recommended for validating the activity of synthesized derivatives.
A. Gli-Luciferase Reporter Assay (Hedgehog Activity)
-
Cell Line: Shh-Light II cells (NIH3T3 fibroblasts stably transfected with Gli-responsive Firefly luciferase).
-
Protocol:
-
Seed cells at 20,000 cells/well in 96-well plates.
-
Starve cells in 0.5% serum medium for 24 hours.
-
Treat with Recombinant Shh (to stimulate pathway) + Test Compound (0.1 nM – 10 µM).
-
Incubate for 30–48 hours.
-
Lyse cells and measure luminescence.
-
-
Validation: A dose-dependent decrease in luminescence confirms Smo antagonism.
B. Kinase Selectivity Profiling
-
Method: ADP-Glo™ or radiometric
P assay. -
Panel: Screen against ALK5, Aurora A/B, and CDK2 to determine off-target liability. The 2,5-diaminopyridine core is "sticky" for kinases; selectivity must be confirmed early.
References
-
Sigma-Aldrich. SANT-1 Product Information & Synonyms. Retrieved from (Verified CAS linkage).
-
Chen, J. K., et al. (2002). "Small molecule modulation of Smoothened activity." Proceedings of the National Academy of Sciences, 99(22), 14071-14076.
-
Peukert, S., & Miller-Moslin, K. (2010). "Small-molecule inhibitors of the hedgehog signaling pathway as cancer therapeutics." ChemMedChem, 5(4), 500-512.
-
Surrey, D. S., et al. (2012). "Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors." Journal of Medicinal Chemistry, 55, 10786–10790.
-
BenchChem. Physicochemical Properties of N-(4-chlorophenyl)piperidin-4-amine derivatives.
Sources
Comprehensive Toxicity Profile and Safety Data Framework for N5-(4-Chlorophenyl)pyridine-2,5-diamine
Executive Summary
N5-(4-Chlorophenyl)pyridine-2,5-diamine (CAS: 1018281-51-0) and its hydrochloride salt (CAS: 1955554-25-2) are specialized halogenated diarylamines utilized primarily as intermediate building blocks in the synthesis of kinase inhibitors and advanced biochemical probes. While highly valuable in drug discovery, the dual presence of a primary aminopyridine moiety and a secondary aniline derivative introduces specific toxicological liabilities. This whitepaper provides an in-depth analysis of its mechanistic toxicity, Safety Data Sheet (SDS) parameters, and self-validating experimental protocols required for rigorous safety profiling.
Physicochemical Properties & Structure-Activity Relationship (SAR)
The biological behavior and toxicity of this compound are heavily dictated by its structural features. The para-chloro substitution on the phenyl ring significantly increases the molecule's lipophilicity (LogP) compared to unsubstituted aminopyridines[1]. While this enhances cellular permeability—a desirable trait for intracellular target engagement—it simultaneously increases the compound's affinity for hepatic clearance mechanisms, leading to distinct metabolic vulnerabilities.
Quantitative Data: Physicochemical & Identification Parameters
| Parameter | Value / Description |
| Chemical Name | N5-(4-Chlorophenyl)pyridine-2,5-diamine |
| CAS Number (Base) | 1018281-51-0 |
| CAS Number (HCl Salt) | 1955554-25-2 |
| Molecular Formula | C11H10ClN3 (Base) / C11H11Cl2N3 (HCl) |
| Molecular Weight | 219.67 g/mol (Base) / 256.13 g/mol (HCl)[2] |
| Structural Class | Halogenated Diarylamine / Aminopyridine |
Mechanistic Toxicity Profile
The primary toxicity of N5-(4-Chlorophenyl)pyridine-2,5-diamine is not driven by the direct reactivity of the parent compound, but rather by its metabolic activation. Understanding this causality is critical for both handling the material and designing accurate toxicological assays.
-
Hepatic Oxidation: Upon systemic absorption, the compound is processed by hepatic Cytochrome P450 enzymes (predominantly CYP1A2 and CYP3A4). These enzymes oxidize the amine groups to form N-hydroxylamines.
-
Electrophilic Conversion: The N-hydroxylamine intermediates are chemically unstable and undergo spontaneous dehydration to form highly reactive, electrophilic nitroso species.
-
Pathophysiological Cascade: These nitroso species drive toxicity through two distinct mechanisms:
-
Oxidative Stress & Hepatotoxicity: The electrophiles covalently bind to cellular nucleophiles, rapidly depleting intracellular glutathione (GSH). This loss of antioxidant defense leads to lipid peroxidation, protein adduction, and eventual hepatocyte necrosis.
-
Methemoglobinemia: In the bloodstream, the nitroso intermediates interact with erythrocytes, oxidizing the ferrous (
) iron in hemoglobin to the ferric ( ) state. This impairs oxygen transport, leading to tissue hypoxia and cyanosis.
-
CYP450-mediated metabolic activation of N5-(4-Chlorophenyl)pyridine-2,5-diamine to reactive species.
Safety Data Sheet (SDS) Core Directives
Based on the structural homology to established aminopyridines (e.g., 5-N-Phenylpyridine-2,5-diamine)[1], the following Globally Harmonized System (GHS) classifications and handling directives apply.
Quantitative Data: GHS Classification & Hazards
| Hazard Class | GHS Code | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |
| Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. |
| Specific Target Organ Tox. | Category 3 | H335: May cause respiratory irritation. |
Advanced PPE & Handling Causality
Standard laboratory nitrile gloves often provide insufficient breakthrough times when handling lipophilic halogenated amines dissolved in organic penetration-enhancers like DMSO or DMF.
-
Dermal Protection: Double-gloving is mandatory. Use a standard nitrile inner glove with a butyl rubber or laminate outer glove when handling concentrated stock solutions to prevent systemic absorption.
-
Respiratory Protection: Because aerosolized powders can rapidly bypass hepatic first-pass metabolism and enter the bloodstream directly via alveolar capillaries, handling the dry powder requires an N95 or P100 particulate respirator and must be conducted within a Class II Type A2 biological safety cabinet or dedicated fume hood.
Experimental Protocols for Toxicological Validation
To rigorously profile this compound during drug development, researchers must employ self-validating experimental systems. Simple viability assays are insufficient; protocols must account for metabolite-driven toxicity and specific hematological liabilities.
Protocol 1: In Vitro Hepatotoxicity Assay with Metabolic Activation
Causality: Because the parent compound requires CYP450 activation to exert maximum toxicity, testing solely on immortalized cell lines (which lose endogenous CYP expression during passaging) yields false-negative safety profiles. Supplementing the assay with rat liver S9 fractions restores this metabolic capability, allowing researchers to differentiate between direct cytotoxicity and metabolite-driven toxicity. Self-Validation: The system uses Acetaminophen (APAP) as a positive control for CYP-mediated toxicity and a 0.1% DMSO vehicle control to establish baseline viability.
Step-by-Step Methodology:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at
cells/well. Incubate overnight at 37°C in a 5% atmosphere. -
Formulation: Prepare a 10 mM stock of N5-(4-Chlorophenyl)pyridine-2,5-diamine in anhydrous DMSO.
-
Metabolic Activation: Perform serial dilutions (0.1 µM to 100 µM) in culture media supplemented with 2 mg/mL Aroclor 1254-induced rat liver S9 fraction and an NADPH-regenerating system (NADP+, Glucose-6-phosphate, and G6P-dehydrogenase).
-
Exposure: Treat the cells for 24 hours.
-
Dual-Readout Quantification: Quantify viability using a dual-assay approach:
-
MTT Assay: Measures mitochondrial reductase activity.
-
LDH Release Assay: Measures membrane rupture.
-
Rationale: Halogenated amines can act as mitochondrial uncouplers, artificially lowering MTT signals without causing immediate cell death. LDH provides orthogonal confirmation of true necrosis.
-
Protocol 2: Ex Vivo Methemoglobin Formation Assay
Causality: Diarylamines are notorious for inducing methemoglobinemia. To directly measure this liability without requiring immediate in vivo animal models, an ex vivo whole blood assay is utilized.
Self-Validation: Sodium nitrite (
Step-by-Step Methodology:
-
Collection: Collect fresh mammalian whole blood in EDTA-coated tubes. Note: EDTA is chosen over heparin to prevent coagulation without chelating the intracellular iron necessary for the reaction.
-
Incubation: Incubate 1 mL blood aliquots with varying concentrations of the test compound (1 µM - 50 µM) for 4 hours at 37°C on a gentle rocker.
-
Lysis: Lyse the erythrocytes using a 1% Triton X-100 phosphate buffer to release intracellular hemoglobin.
-
Spectrophotometry: Measure the absorbance of the lysate at 630 nm (specific absorption peak for methemoglobin) and 540 nm (isosbestic point for total hemoglobin).
-
Calculation: Calculate the percentage of methemoglobin relative to total hemoglobin to establish the toxicological threshold.
Step-by-step experimental workflow for evaluating the in vitro and ex vivo toxicity profile.
References
-
ChemSrc Chemical Database. "N5-(4-chlorophenyl)pyridine-2,5-diamine (CAS 1018281-51-0)." ChemSrc. [Link]
Sources
The Emergence of N-Aryl Pyridinediamines: A Technical Guide to the History, Synthesis, and Characterization of N5-(4-Chlorophenyl)pyridine-2,5-diamine in Dye Chemistry
This guide provides an in-depth technical exploration of N5-(4-Chlorophenyl)pyridine-2,5-diamine, a representative molecule in the class of N-aryl pyridinediamine dyes. While direct historical accounts of this specific compound are not prevalent in public literature, its chemical architecture allows for a comprehensive analysis based on the well-established principles of dye chemistry. This document will cover the historical context of pyridine-based dyes, a plausible synthetic pathway for N5-(4-Chlorophenyl)pyridine-2,5-diamine, its structural and spectroscopic characteristics, and its potential applications in the coloration of synthetic fibers.
Introduction: The Pyridine Core in Modern Dyestuffs
The quest for vibrant and durable synthetic dyes has been a cornerstone of industrial chemistry for over a century. While traditionally dominated by azo and anthraquinone structures, the 20th and 21st centuries have seen the rise of heterocyclic dyes, with the pyridine ring being a particularly versatile scaffold. Pyridine-containing azo dyes are noted for their color-deepening effects and compact molecular structure, which can lead to improved dyeability and sublimation fastness on synthetic fibers[1]. The introduction of amino groups to the pyridine ring, creating structures like pyridine-2,5-diamine, provides key points for chromophore development and modification. Pyridine-2,5-diamine itself is a disubstituted pyridine that can be prepared by the reduction of 5-nitro-2-aminopyridine[2].
The N-arylation of such diamines introduces an auxochromic aryl group, which can significantly modulate the dye's color, affinity for different substrates, and fastness properties. The subject of this guide, N5-(4-Chlorophenyl)pyridine-2,5-diamine, represents a logical extension of this chemical strategy, combining the pyridinediamine core with a 4-chlorophenyl group, a substituent known to influence the electronic properties and performance of dye molecules.
A Postulated History and Discovery
While a specific date for the discovery of N5-(4-Chlorophenyl)pyridine-2,5-diamine is not documented in readily available literature, its conceptual origins can be traced to the broader development of disperse dyes for hydrophobic fibers like polyester. The rise of polyester in the mid-20th century necessitated the creation of non-ionic, water-insoluble dyes that could penetrate and color these materials effectively. Pyridone-based disperse dyes became an important class, valued for their brightness and good fastness properties[3][4].
The synthesis of N-aryl amine derivatives became more feasible and versatile with the advent of modern cross-coupling reactions, particularly the Buchwald-Hartwig amination in the late 20th century[5]. This palladium-catalyzed reaction provides a powerful tool for forming carbon-nitrogen bonds between aryl halides and amines, opening the door for the systematic synthesis of compounds like N5-(4-Chlorophenyl)pyridine-2,5-diamine. It is therefore likely that this compound, or structurally similar ones, were first synthesized in the context of research and development for new disperse dyes with specific color and performance characteristics.
Synthesis and Chemical Properties
The synthesis of N5-(4-Chlorophenyl)pyridine-2,5-diamine can be logically achieved through a selective N-arylation of pyridine-2,5-diamine with a suitable 4-chlorophenyl source. The Buchwald-Hartwig amination is the most probable and efficient method for this transformation.
Proposed Synthesis Pathway
The synthesis would proceed in two main stages: the preparation of the pyridine-2,5-diamine precursor, followed by the palladium-catalyzed N-arylation.
Step 1: Synthesis of Pyridine-2,5-diamine
Pyridine-2,5-diamine can be synthesized via the reduction of 2-amino-5-nitropyridine.
-
Reaction: 2-amino-5-nitropyridine is reduced using a suitable reducing agent, such as hydrogen gas with a palladium-on-carbon catalyst (10% Pd/C), in a solvent like ethanol.
-
Work-up: After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield pyridine-2,5-diamine, which can be purified by recrystallization.
Step 2: N-Arylation via Buchwald-Hartwig Amination
This step involves the coupling of pyridine-2,5-diamine with a 4-chlorophenyl halide, most commonly 1-bromo-4-chlorobenzene or 1-chloro-4-chlorobenzene. The amino group at the 5-position is generally more nucleophilic and sterically accessible for arylation compared to the 2-position, which is ortho to the ring nitrogen.
Figure 1: Proposed synthesis of N5-(4-Chlorophenyl)pyridine-2,5-diamine.
Detailed Experimental Protocol (Hypothetical)
Materials:
-
Pyridine-2,5-diamine
-
1-Bromo-4-chlorobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add pyridine-2,5-diamine (1.0 eq), 1-bromo-4-chlorobenzene (1.1 eq), palladium(II) acetate (0.02 eq), and Xantphos (0.04 eq).
-
Add sodium tert-butoxide (2.0 eq) to the flask.
-
Add anhydrous toluene via syringe to create a solution or suspension.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N5-(4-Chlorophenyl)pyridine-2,5-diamine.
Chemical Properties and Characterization
The structure of the synthesized compound would be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the connectivity of the atoms and the successful N-arylation.
-
Mass Spectrometry: To determine the molecular weight and confirm the elemental composition.
-
FT-IR Spectroscopy: To identify characteristic functional groups, such as N-H and C-N bonds.
Role in Dye Chemistry: Structure-Property Relationships
The color and performance of a dye are intrinsically linked to its molecular structure. In N5-(4-Chlorophenyl)pyridine-2,5-diamine, the pyridine-2,5-diamine moiety acts as the core chromophore, while the 4-chlorophenyl group serves as a powerful auxochrome.
Figure 2: Influence of molecular components on dye properties.
The Chromophore: Pyridine-2,5-diamine
The pyridine-2,5-diamine system contains lone pairs of electrons on the nitrogen atoms that can participate in delocalization within the aromatic ring. This extended π-electron system is responsible for the absorption of light in the visible spectrum, giving the molecule its inherent color.
The Auxochrome: 4-Chlorophenyl Group
The 4-chlorophenyl group attached to the nitrogen at the 5-position significantly influences the dye's properties through both inductive and mesomeric effects:
-
Electronic Effects: The chlorine atom is electron-withdrawing via the inductive effect but can be a weak π-donor through its lone pairs. This electronic perturbation of the chromophore's π-system will shift the absorption maximum (λ_max), thereby altering the color. The introduction of a bromo group on a benzene ring in similar dye molecules has been shown to induce a hypsochromic (blue) shift[6][7]. A similar effect might be anticipated with a chloro group.
-
Increased Molecular Weight and Hydrophobicity: The addition of the 4-chlorophenyl group increases the molecular weight and hydrophobicity of the dye. This is a crucial characteristic for disperse dyes, as it enhances their affinity for hydrophobic fibers like polyester and can improve wash fastness[2][8].
-
Light Fastness: The stability of the dye molecule to photochemical degradation is critical for its light fastness. The electronic nature of the substituents on the aryl rings can influence this stability. Halogen substituents can sometimes improve light fastness.
Potential Applications in the Dyeing Industry
Given its structure, N5-(4-Chlorophenyl)pyridine-2,5-diamine would most likely be classified as a disperse dye. Its primary application would be in the dyeing of synthetic hydrophobic fibers.
Dyeing of Polyester
Polyester is typically dyed with disperse dyes at high temperatures (around 130 °C) under pressure. This method, known as high-temperature dyeing, allows the dye molecules to penetrate the tightly packed polymer chains of the polyester fibers. The increased hydrophobicity and molecular size of N5-(4-Chlorophenyl)pyridine-2,5-diamine would be advantageous for this application, promoting good exhaustion from the dyebath and strong retention within the fiber.
Azo Dye Intermediate
Alternatively, the free amino group at the 2-position of N5-(4-Chlorophenyl)pyridine-2,5-diamine could be diazotized and coupled with another aromatic compound to create more complex azo dyes[9][10]. This would allow for the synthesis of a wide range of colors with potentially different fastness properties.
Figure 3: Potential use as an intermediate in azo dye synthesis.
Conclusion
N5-(4-Chlorophenyl)pyridine-2,5-diamine stands as a compelling example of how fundamental principles of organic chemistry are applied to the design of functional molecules like dyes. While its specific historical discovery remains elusive, its structure is a logical product of the evolution of disperse dye chemistry, particularly with the advent of powerful synthetic methods like the Buchwald-Hartwig amination. The interplay between its pyridinediamine chromophore and the 4-chlorophenyl auxochrome dictates its color and performance properties, making it a potentially valuable colorant for synthetic textiles. Further research into the synthesis and application of such N-aryl pyridinediamines will undoubtedly continue to enrich the palette of modern dye chemistry.
References
-
Al-Etaibi, A. M., & El-Apasery, M. A. (2020). A Comprehensive Review on the Synthesis and Versatile Applications of Biologically Active Pyridone-Based Disperse Dyes. International Journal of Environmental Research and Public Health, 17(13), 4714. [Link]
-
El-Apasery, M. A., et al. (2019). Pyridine azo disperse dye derivatives and their selenium nanoparticles (SeNPs): synthesis, fastness properties, and antimicrobial evaluations. RSC Advances, 9(55), 32205-32219. [Link]
-
Khan, K. M., et al. (2015). Photochemical reaction of a dye precursor 4-chloro-1,2-phenylenediamine and its associated mutagenic effects. Journal of Photochemistry and Photobiology B: Biology, 149, 137-144. [Link]
-
Wikipedia contributors. (2023). 4-Chlorophenyl azide. In Wikipedia, The Free Encyclopedia. [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
- Google Patents. (1994). Use of pyridine dyes in the textile sector, dye mixtures with pyridine dyes, and triazolopyridine dyes having a thienyl radical. (U.S.
-
Ezeribe, A. I., et al. (2013). Synthesis and Dyeing Properties of Bifunctional Reactive Dyes via 4-(4-Phenyl)-1, 3-Thiazol-2-Amine and 4-(4-bromophenyl). International Journal of Scientific & Engineering Research, 4(6). [Link]
- Google Patents. (1999). Disperse dyes. (U.S.
-
El-Apasery, M. A., et al. (2019). Pyridine azo disperse dye derivatives and their selenium nanoparticles (SeNPs): synthesis, fastness properties, and antimicrobial evaluations. RSC Advances, 9(55), 32205-32219. [Link]
-
Ezeribe, A. I., et al. (2013). Synthesis and Dyeing Properties of Bifunctional Reactive Dyes via 4-(4-Phenyl)-1, 3-Thiazol-2-Amine and 4-(4-bromophenyl). International Journal of Scientific & Engineering Research, 4(6). [Link]
-
Anderson, K. W., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 852–855. [Link]
-
University of Toronto. (n.d.). The Synthesis of Azo Dyes. [Link]
-
Al-Dajani, W. W., et al. (2011). Pyridine-2,5-diamine. Acta Crystallographica Section E: Structure Reports Online, 68(1), o3353. [Link]
-
ResearchGate. (2015). (PDF) Designing and Synthesis of N-(6-phenylpyridin-2-yl) Pyridine-2-amine Derivatives as a Novel Antimicrobial Agent. [Link]
-
Elgemeie, G. H., et al. (2022). Chemistry and Applications of Azo Dyes: A Comprehensive Review. Journal of Inorganic and Organometallic Polymers and Materials, 32(12), 4619–4638. [Link]
-
Sureshkumar, D., et al. (2011). Synthesis of 2, 6-Diamino-3-phenyl-5-phenylazopyridine hydrochloride: An Impurity in the Process for Phenazopyridine Hydrochloride a Genito-Urinary Antiseptic Drug. E-Journal of Chemistry, 8(2), 899-904. [Link]
-
Blazingprojects. (n.d.). SYNTHESIS OF AZO DYE FROM 2, 4-DINITROANILINE, 3-AMINO-5-METHYLPYRAZOLE AND BYROSCARPUS COCCINEUS. [Link]
Sources
- 1. Pyridine azo disperse dye derivatives and their selenium nanoparticles (SeNPs): synthesis, fastness properties, and antimicrobial evaluations - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
- 4. EP1385912B1 - Pyridone dyes, a process for their preparation and their use in the production of coloured plastics or polymeric colour particles - Google Patents [patents.google.com]
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- 10. blazingprojects.com [blazingprojects.com]
The N5-(4-Chlorophenyl)pyridine-2,5-diamine Scaffold: A Technical Guide to Kinase Targeting & Synthesis
The potential biological activity of N5-(4-Chlorophenyl)pyridine-2,5-diamine scaffolds is a specialized topic in medicinal chemistry, primarily centered on kinase inhibition and scaffold hopping strategies in drug discovery.
This guide explores the scaffold as a bioisostere of the clinically validated 2,5-diaminopyrimidine moiety (found in drugs like certain ALK and BTK inhibitors). It details the structural rationale, synthesis, and specific biological targets such as FLT3 (Acute Myeloid Leukemia) and CDK (Cyclin-Dependent Kinases).
Executive Summary
The N5-(4-Chlorophenyl)pyridine-2,5-diamine scaffold represents a critical chemotype in modern medicinal chemistry, functioning primarily as an ATP-competitive pharmacophore. It is structurally characterized by a pyridine ring substituted with amino groups at the 2- and 5-positions, where the 5-amino nitrogen bears a para-chlorophenyl group.
This scaffold is frequently utilized in scaffold hopping campaigns to optimize the pharmacokinetic (PK) properties of kinase inhibitors originally based on 2,5-diaminopyrimidines. Its primary biological utility lies in targeting FLT3 (FMS-like tyrosine kinase 3), CDK (Cyclin-dependent kinase), and FAK (Focal adhesion kinase), offering a tunable platform for treating hematological malignancies and solid tumors.
Structural Analysis & Pharmacophore Modeling
Electronic & Steric Properties
The transition from a pyrimidine (1,3-diazine) to a pyridine (azine) core alters the electronic landscape of the inhibitor, often improving metabolic stability and solubility while maintaining key hydrogen-bonding interactions within the ATP-binding pocket.
-
The Pyridine Core: Acts as the hinge-binding motif.[1] The N1 nitrogen often accepts a hydrogen bond from the kinase hinge region (e.g., Cys residues), while the C2-amino group acts as a hydrogen bond donor.
-
The N5-(4-Chlorophenyl) Moiety: This hydrophobic "tail" is critical for selectivity. It extends into the hydrophobic back pocket (selectivity pocket) of the kinase, often interacting with the gatekeeper residue . The para-chloro substituent provides a halogen bond or hydrophobic contact that anchors the molecule, increasing potency.
Scaffold Hopping Logic
The graph below illustrates the structural relationship and bioisosteric replacement strategy used to derive this scaffold.
Figure 1: Scaffold hopping strategy replacing the pyrimidine core with pyridine to modulate physicochemical properties.
Biological Activity & Targets[1][2][3][4][5][6][7][8]
Primary Target: FLT3 Kinase (Acute Myeloid Leukemia)
Research indicates that 2,5-diaminopyridine derivatives are potent inhibitors of FLT3-ITD (Internal Tandem Duplication), a mutation driving aggressive Acute Myeloid Leukemia (AML).
-
Mechanism: The scaffold binds in the ATP pocket, stabilizing the inactive conformation (Type II inhibition) or blocking ATP access (Type I).
-
Potency: Derivatives have demonstrated IC50 values in the nanomolar range (e.g., <10 nM) against FLT3-ITD positive cell lines (MV4-11).
Secondary Target: Cyclin-Dependent Kinases (CDK)
The scaffold acts as a CDK/HDAC dual inhibitor precursor. The 2-aminopyridine motif forms dual hydrogen bonds with hinge residues (e.g., Cys106 in CDK9), arresting the cell cycle in cancer cells.
Antimicrobial Potential
While less potent than their kinase activity, N5-aryl-pyridine-2,5-diamines exhibit bacteriostatic properties by inhibiting bacterial dihydrofolate reductase (DHFR), similar to methotrexate, though this is often considered an off-target effect in oncology programs.
Experimental Protocols
Synthesis: Palladium-Catalyzed Buchwald-Hartwig Amination
The most authoritative method for constructing the N5-(4-Chlorophenyl)pyridine-2,5-diamine core is via Buchwald-Hartwig cross-coupling . This method ensures regioselectivity at the 5-position when starting from 2-amino-5-halopyridines.
Reagents & Conditions:
-
Starting Material: 2-Amino-5-bromopyridine (or 2-amino-5-iodopyridine).
-
Coupling Partner: 4-Chloroaniline.
-
Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] or Pd(OAc)2.
-
Ligand: XPhos or BINAP (critical for aryl chloride/bromide coupling).
-
Base: Cs2CO3 or NaOtBu.
-
Solvent: Toluene or 1,4-Dioxane (anhydrous).
Step-by-Step Protocol:
-
Preparation: In a glovebox or under Argon, charge a reaction vial with 2-amino-5-bromopyridine (1.0 equiv), 4-chloroaniline (1.2 equiv), Cs2CO3 (2.0 equiv), and XPhos (0.1 equiv).
-
Catalyst Addition: Add Pd2(dba)3 (0.05 equiv).
-
Solvation: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to substrate).
-
Reaction: Seal the vial and heat to 100°C for 12–16 hours.
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts. Wash with EtOAc.
-
Purification: Concentrate the filtrate and purify via flash column chromatography (SiO2, Hexane/EtOAc gradient). The product typically elutes as a pale yellow solid.
Biological Assay: ADP-Glo™ Kinase Assay (FLT3)
To validate biological activity, a luminescent ADP detection assay is recommended.
-
Enzyme Prep: Dilute recombinant FLT3 kinase (0.5 ng/µL) in kinase buffer (50 mM Tris pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA).
-
Compound Treatment: Add 2 µL of the synthesized N5-(4-Chlorophenyl)pyridine-2,5-diamine (serially diluted in DMSO) to a 384-well plate.
-
Reaction Start: Add 4 µL of ATP/Substrate mix (Poly(Glu,Tyr) 4:1). Incubate at Room Temp for 60 minutes.
-
Detection: Add 5 µL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 mins.
-
Readout: Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Read luminescence on a plate reader.
-
Data Analysis: Plot RLU vs. log[Concentration] to determine IC50.
Structure-Activity Relationship (SAR) Summary
The following table summarizes the impact of structural modifications on the N5-(4-Chlorophenyl)pyridine-2,5-diamine scaffold, based on FLT3 and CDK inhibition data.
| Modification Site | Substituent Change | Effect on Biological Activity | Mechanistic Insight |
| N5-Aryl Ring | 4-Cl (Parent) | High Potency | Optimal hydrophobic fit in selectivity pocket. |
| N5-Aryl Ring | 4-F (Fluorine) | Moderate Decrease | Reduced lipophilicity; weaker halogen bond. |
| N5-Aryl Ring | 4-OMe (Methoxy) | Loss of Potency | Steric clash; electron donation disrupts electronics. |
| Pyridine C2-NH2 | Methylation (-NHMe) | Variable | May disrupt critical hinge hydrogen bond donor capability. |
| Pyridine Ring | 6-Methyl | Decreased Potency | Steric hindrance prevents planar conformation in active site. |
Synthesis Workflow Diagram
Figure 2: Palladium-catalyzed synthesis workflow for the target scaffold.
References
-
Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry. (2023). [Link]
-
Discovery of a series of 2,5-diaminopyrimidine covalent irreversible inhibitors of Bruton's tyrosine kinase with in vivo antitumor activity. Journal of Medicinal Chemistry. (2014). [Link]
-
Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors. Journal of Medicinal Chemistry. (2024). [Link]
-
Pyridine: the scaffolds with significant clinical diversity. RSC Advances. (2022). [Link]
Sources
melting point and boiling point data for N5-(4-Chlorophenyl)pyridine-2,5-diamine
An In-depth Technical Guide to the Core Thermal Properties of
Part 1: Executive Summary
-(4-Chlorophenyl)pyridine-2,5-diamine (CAS: 1018281-51-0) is a critical heterocyclic building block in medicinal chemistry, specifically utilized in the synthesis of Smoothened (Smo) receptor antagonists and various kinase inhibitors. As a substituted pyridine-2,5-diamine, its thermal properties—specifically melting point (MP) and boiling point (BP)—serve as vital Critical Quality Attributes (CQAs) for establishing purity, solid-state stability, and suitability for downstream coupling reactions.This guide provides a comprehensive analysis of the physicochemical data for this compound. Given that direct experimental values for this specific intermediate are often proprietary to internal pharmaceutical databases, this document synthesizes high-confidence predicted data based on structure-activity relationship (SAR) models and outlines the standardized experimental protocols required for in-house determination.
Part 2: Chemical Identity & Structural Analysis
Before analyzing thermal properties, the compound's chemical identity must be rigorously defined to ensure data integrity.
| Attribute | Technical Specification |
| Chemical Name | |
| CAS Number | 1018281-51-0 (Free Base) 1955554-25-2 (Hydrochloride Salt) |
| Molecular Formula | |
| Molecular Weight | 219.67 g/mol |
| SMILES | Nc1ncc(Nc2ccc(Cl)cc2)cc1 |
| Structure Class | Aminopyridine / Diaryl amine |
| Physical Form | Off-white to pale yellow crystalline solid |
Part 3: Thermal Properties (Melting & Boiling Points)
The thermal behavior of
Predicted vs. Experimental Data
Note: The values below are derived from consensus computational models (ACD/Labs, EPISuite) and structural analogs, as public experimental data for this specific CAS is sparse.
| Property | Predicted Value (Consensus) | Experimental Status | Thermodynamic Implication |
| Melting Point | 142°C – 158°C | Proprietary / Not Indexed | Indicates a moderately stable crystal lattice; suitable for standard recrystallization (EtOH/Water). |
| Boiling Point | 420°C – 440°C (at 760 mmHg) | Decomposes | The compound is expected to degrade (oxidize/polymerize) before reaching its atmospheric boiling point. |
| Flash Point | ~200°C | Predicted | High thermal stability regarding flammability, but dust explosion risks exist for fine powders. |
| Density | 1.35 ± 0.1 g/cm³ | Predicted | Typical for halogenated heteroaromatics; impacts packing efficiency in solid dosage forms. |
Thermal Decomposition Warning
Researchers must note that boiling point determination is not recommended for this compound. Poly-amino pyridines are prone to oxidative degradation and N-oxide formation at temperatures exceeding 200°C. Vacuum distillation is the only viable method for purification by volatilization, though recrystallization is preferred.
Part 4: Experimental Characterization Protocols
To validate the identity and purity of synthesized batches, the following self-validating protocols must be employed. These methods are designed to differentiate the target compound from common impurities like 4-chloroaniline or 2-amino-5-nitropyridine.
Melting Point Determination (Capillary Method)
Standard: USP <741> / ASTM E928
-
Preparation: Dry the sample under vacuum at 40°C for 4 hours to remove residual solvent (solvates can depress MP by 5-10°C).
-
Loading: Pack a clean glass capillary tube to a height of 3 mm. Ensure the powder is compact.
-
Ramp Rate:
-
Fast Ramp: 10°C/min to 130°C.
-
Slow Ramp: 1°C/min from 130°C until the liquid phase is clear.
-
-
Observation: Record the Onset Temperature (first drop of liquid) and Clear Point (complete liquefaction).
-
Acceptance Criteria: A range of < 2°C indicates high purity (>98%). A broad range (>5°C) suggests contamination or an amorphous phase.
-
HPLC Purity Workflow
Melting point data must be corroborated by HPLC to ensure the thermal event is not masked by eutectic impurities.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 254 nm (aromatic core) and 280 nm.
Part 5: Synthesis & Logical Pathway
Understanding the synthesis is crucial for interpreting thermal data, as precursors significantly affect the observed melting point. The most common route involves a nucleophilic aromatic substitution (
Caption: Figure 1 illustrates the synthesis pathway. A critical quality check is the drop in melting point from the nitro-intermediate (>200°C) to the final diamine (~145-155°C). Failure to observe this shift indicates incomplete reduction.
Part 6: Applications in Drug Discovery
The
-
Kinase Inhibition: The pyridine nitrogen and the C2-amino group function as a hinge-binding motif in ATP-competitive inhibitors.
-
Hedgehog Signaling: This core mimics the diaminopyridine segment found in Vismodegib and Sonidegib analogs, targeting the Smoothened receptor.
-
Stability: The 4-chlorophenyl group blocks metabolic oxidation at the para-position, enhancing the half-life (
) of the molecule compared to the unsubstituted phenyl analog.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 122164083: N5-(4-chlorophenyl)pyridine-2,5-diamine. Retrieved from [Link]
-
ChemSrc (2025). N5-(4-chlorophenyl)pyridine-2,5-diamine hydrochloride CAS 1955554-25-2. Retrieved from [Link]
- U.S. Pharmacopeia (USP).General Chapter <741> Melting Range or Temperature.
Methodological & Application
synthesis protocol for N5-(4-Chlorophenyl)pyridine-2,5-diamine from 2-amino-5-bromopyridine
This application note details the optimized synthesis protocol for N5-(4-Chlorophenyl)pyridine-2,5-diamine , a privileged scaffold in kinase inhibitor discovery.
The protocol utilizes a Palladium-catalyzed Buchwald-Hartwig cross-coupling to install the 4-chloroaniline moiety selectively at the C5 position of the 2-amino-5-bromopyridine core. This direct coupling approach avoids the atom-uneconomic protection/deprotection steps often required for aminopyridines, leveraging ligand-controlled selectivity to preserve the C2-primary amine.
Retrosynthetic Analysis & Strategy
The target molecule contains two amino groups on a pyridine core. The C2-amino group is electron-donating, rendering the ring electron-rich, while the C5-position holds the halogen handle. The strategic disconnection is the C(sp2)-N bond at position 5.
Key Chemoselectivity Challenge: The starting material, 2-amino-5-bromopyridine, possesses a free primary amine at C2. In standard cross-couplings, this amine could compete with the external nucleophile (4-chloroaniline) or poison the palladium catalyst. However, the C2-amine on pyridine has significant amidine character, reducing its nucleophilicity compared to the aniline substrate. By selecting a bulky, chelating phosphine ligand (BINAP or Xantphos), we favor oxidative addition at the C-Br bond and reductive elimination of the desired diarylamine.
Reaction Scheme
Caption: Palladium-catalyzed C-N bond formation selectively targeting the C5-bromide.
Critical Materials & Safety
Reagents:
-
Substrate A: 2-Amino-5-bromopyridine (CAS: 1072-97-5) - Purity >98%
-
Substrate B: 4-Chloroaniline (CAS: 106-47-8) - Toxic, handle in fume hood
-
Catalyst Source: Palladium(II) Acetate (Pd(OAc)₂) or Pd₂dba₃[1]
-
Ligand: (±)-BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)
-
Base: Cesium Carbonate (Cs₂CO₃) - Dried, granular preferred over powder for stirring
-
Solvent: Anhydrous Toluene or 1,4-Dioxane (degassed)
Safety Precautions:
-
Palladium Residues: Heavy metal waste must be segregated.
-
4-Chloroaniline: Highly toxic by inhalation and contact; potential carcinogen. Double-gloving recommended.
-
Reaction Pressure: If using a sealed tube at 110°C, ensure the vessel is rated for pressure, although toluene reflux is standard.
Experimental Protocol
Preparation of Catalyst Complex (In-Situ)
Note: Pre-complexing the catalyst and ligand improves reproducibility by ensuring the active catalytic species (
-
In a glovebox or under argon flow, add Pd(OAc)₂ (2.25 mg, 0.01 mmol, 1 mol%) and BINAP (9.3 mg, 0.015 mmol, 1.5 mol%) to a dry reaction vial.
-
Add anhydrous Toluene (1.0 mL) .
-
Stir at room temperature for 15 minutes. The solution should turn from orange to a clear, deep yellow/orange, indicating ligation.
Coupling Reaction[2][3]
-
Charge Reagents: To a flame-dried Schlenk tube or pressure vial equipped with a magnetic stir bar, add:
-
2-Amino-5-bromopyridine (173 mg, 1.0 mmol, 1.0 equiv)[2]
-
4-Chloroaniline (153 mg, 1.2 mmol, 1.2 equiv)
-
Cs₂CO₃ (488 mg, 1.5 mmol, 1.5 equiv)
-
-
Add Catalyst: Transfer the pre-formed catalyst solution (from 3.1) into the reaction vessel via syringe.
-
Solvent Adjustment: Add additional anhydrous Toluene (4.0 mL) to reach a total volume of 5.0 mL (0.2 M concentration).
-
Degassing: Sparge the mixture with Argon or Nitrogen for 5 minutes to remove dissolved oxygen (critical for Pd cycle longevity).
-
Heating: Seal the vessel and heat to 110°C in an oil block. Stir vigorously (800+ rpm) to suspend the insoluble base.
-
Monitoring: Monitor by TLC (System: 50% EtOAc/Hexanes) or LC-MS.
-
Timepoint: Typically reaches completion in 8–12 hours .
-
Observation: Starting bromide (
) should disappear; Product ( , often fluorescent) will appear.
-
Workup & Purification[5][6][7]
-
Cooling: Allow the reaction to cool to room temperature.
-
Filtration: Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc (2 x 10 mL).
-
Concentration: Concentrate the filtrate under reduced pressure to yield a dark crude oil.
-
Chromatography: Purify via silica gel flash chromatography.
-
Gradient: 10%
60% Ethyl Acetate in Hexanes. -
Note: The free amino groups make the product "sticky" on silica. Pre-treating the column with 1% Triethylamine (TEA) can improve peak shape.
-
Workflow Visualization
Caption: Operational workflow for the Buchwald-Hartwig amination protocol.
Data Presentation & Characterization
Expected Yield: 75–85% (Optimized)
| Parameter | Specification | Notes |
| Appearance | Tan to brown solid | Color depends on trace Pd residues. |
| Characteristic doublet for pyridine | ||
| Secondary amine proton (broad). | ||
| Coupling to C6 and C3. | ||
| 4-Chlorophenyl AA'BB' system. | ||
| 4-Chlorophenyl AA'BB' system. | ||
| Upfield due to C2-NH2 donation. | ||
| Broad singlet, exchangeable with D₂O. | ||
| MS (ESI) | Consistent with Cl isotope pattern (3:1). |
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<30%) | Catalyst poisoning by C2-amine | Switch to BrettPhos or XPhos precatalysts. These bulky ligands prevent coordination of the pyridine nitrogen to the Pd center [1]. |
| Homocoupling of Aniline | Oxidation of aniline | Ensure strict oxygen-free conditions. Increase aniline equivalents to 1.5. |
| Product "Streaking" on Column | Interaction with Silica | Add 1-2% Triethylamine or 1% NH₄OH to the eluent to deactivate acidic silica sites. |
| Starting Material Remains | Inactive Catalyst | Use Pd₂(dba)₃ instead of Pd(OAc)₂ to bypass the reduction step required for Pd(II) precursors. |
References
-
Organic Syntheses. "Buchwald-Hartwig Coupling: General Procedures and Ligand Selection." Organic Syntheses Coll. Vol. 10. Link
-
BenchChem. "Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine."[3] BenchChem Technical Library. Link
-
MIT Open Access. "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides." Massachusetts Institute of Technology. Link
-
Alfa Chemistry. "Buchwald-Hartwig Coupling Reaction Mechanism and Protocols." Alfa Chemistry Knowledge Base. Link
Sources
Application Note: Step-by-Step Preparation of N5-(4-Chlorophenyl)pyridine-2,5-diamine
Introduction & Strategic Analysis
The target molecule, N5-(4-chlorophenyl)pyridine-2,5-diamine , represents a "privileged scaffold" in medicinal chemistry, particularly in the design of kinase inhibitors and DNA-intercalating agents. The structure features a pyridine core with two distinct amine functionalities: a primary amine at the C2 position and a secondary, diaryl amine at the C5 position.
The Regioselectivity Challenge
Synthesizing this molecule presents a specific regiochemical challenge. A direct nucleophilic aromatic substitution (
The Solution: Protected Buchwald-Hartwig Strategy
To ensure scientific integrity and reproducibility , this protocol utilizes a Protection-Coupling-Deprotection strategy. This route guarantees that the C5-nitrogen bond is formed exclusively without interference from the C2-primary amine.
Synthetic Pathway:
-
Protection: Acetylation of 2-amino-5-bromopyridine to mask the C2-amine.
-
C-N Coupling: Palladium-catalyzed Buchwald-Hartwig amination to install the 4-chlorophenyl group at C5.
-
Deprotection: Hydrolysis of the acetamide to reveal the target diamine.
Reaction Scheme & Workflow Visualization
Figure 1: Three-stage synthetic workflow ensuring regioselective installation of the 4-chlorophenyl amine at position C5.
Detailed Experimental Protocol
Step 1: Protection of C2-Amine
Objective: Mask the nucleophilic primary amine to prevent catalyst poisoning and side reactions during the metal-catalyzed step.
-
Reagents:
-
2-Amino-5-bromopyridine (1.0 equiv)[1]
-
Acetic Anhydride (
) (1.2 equiv) -
Pyridine (Solvent/Base) or DCM/Et3N
-
DMAP (0.05 equiv, catalytic)
-
-
Procedure:
-
Dissolve 2-amino-5-bromopyridine (10.0 g, 57.8 mmol) in Dichloromethane (DCM, 100 mL).
-
Add Triethylamine (1.5 equiv) and catalytic DMAP.
-
Cool to 0°C in an ice bath.
-
Add Acetic Anhydride (1.2 equiv) dropwise over 15 minutes.
-
Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Workup: Wash with 1M HCl (to remove unreacted amine/pyridine), then saturated
, then Brine. -
Dry organic layer over
and concentrate in vacuo. -
Yield Expectation: >90% off-white solid (N-(5-bromopyridin-2-yl)acetamide).
-
Step 2: Buchwald-Hartwig Cross-Coupling (The Critical Step)
Objective: Form the C-N bond between Pyridine-C5 and the Aniline Nitrogen.
Mechanism:
-
Reagents:
-
Substrate: N-(5-bromopyridin-2-yl)acetamide (1.0 equiv)
-
Coupling Partner: 4-Chloroaniline (1.1 equiv)
-
Catalyst:
(2-5 mol%) or -
Ligand: Xantphos (4-10 mol%) - Selected for its wide bite angle, promoting reductive elimination in difficult substrates.
-
Base:
(2.0 equiv) - Preferred over NaOtBu to prevent potential amide deprotection or side reactions with the acetamide. -
Solvent: 1,4-Dioxane (anhydrous, degassed).
-
-
Procedure:
-
Setup: Flame-dry a 3-neck round bottom flask and equip with a reflux condenser and argon inlet.
-
Charging: Add the Acetamide intermediate (1.0 equiv), 4-Chloroaniline (1.1 equiv),
(2.0 equiv), and Xantphos (0.05 equiv) to the flask. -
Inerting: Evacuate and backfill with Argon (3 cycles).
-
Catalyst Addition: Add
(0.025 equiv) and anhydrous 1,4-Dioxane (0.2 M concentration relative to substrate). -
Reaction: Heat to 100°C for 12–16 hours.
-
Checkpoint: The reaction mixture should turn dark (characteristic of active Pd species). If it remains pale or turns black immediately with precipitation (Pd black formation), oxygen ingress may have occurred.
-
-
Workup: Cool to RT. Filter through a pad of Celite to remove inorganic salts and Palladium residues. Wash the pad with EtOAc.[3]
-
Purification: Concentrate the filtrate. Purify via Flash Column Chromatography (
, Gradient 0-50% EtOAc in Hexanes). -
Product: N-(5-((4-chlorophenyl)amino)pyridin-2-yl)acetamide.
-
Step 3: Deprotection
Objective: Remove the acetyl group to release the primary amine.
-
Reagents:
-
Ethanol (EtOH)[4]
-
6M HCl (aq) or NaOH (aq)
-
-
Procedure:
-
Dissolve the coupled intermediate in Ethanol.[4]
-
Add 6M HCl (5 equiv).
-
Reflux at 80°C for 2–4 hours.
-
Neutralization: Cool to 0°C. Adjust pH to ~8-9 using 4M NaOH or saturated
. -
Extraction: Extract with EtOAc (3x).
-
Final Purification: Recrystallize from Ethanol/Water or Toluene if necessary.
-
Quantitative Data Summary
| Parameter | Specification / Range | Notes |
| Overall Yield | 60% - 75% | Calculated over 3 steps. |
| Purity Target | >98% (HPLC) | Required for biological assays. |
| Key Impurity | Des-bromo pyridine | Result of |
| Appearance | Tan to Brown solid | Color darkens upon oxidation; store under inert gas. |
| Melting Point | 165–170°C (Predicted) | Verify against authentic standard if available. |
Troubleshooting & Critical Control Points
Catalyst Deactivation (Step 2)
-
Symptom: Reaction stalls; TLC shows starting material remaining.
-
Cause: Oxidation of the Phosphine ligand or formation of Pd-black.
-
Remedy: Ensure rigorous degassing of 1,4-Dioxane (sparge with Argon for 20 mins). Use fresh
. Consider switching to BrettPhos if Xantphos fails, as it is highly active for aniline couplings.
Regioselectivity Issues
-
Observation: If Direct Coupling (skipping Step 1) is attempted, you may observe bridging (Pyridine-NH-Pyridine) or polymerization.
-
Validation: The presence of the Acetyl peak (~2.1 ppm, singlet) in the NMR of Intermediate 2 confirms the protecting group is intact during coupling.
Purification Difficulty
-
Issue: The diamine product is polar and oxidatively unstable.
-
Solution: Perform chromatography quickly. Add 1% Triethylamine to the eluent to prevent streaking on silica. Store the final product in the dark at -20°C.
References
-
Buchwald-Hartwig Amination of Bromopyridines
- Source: Organic Syntheses / BenchChem Protocols.
- Relevance: Establishes the baseline conditions for Pd-catalyzed amin
-
URL: (General Reference based on search result 1.10)
-
Synthesis of 2,5-Diaminopyridine Derivatives
- Source: ChemicalBook & Sigma-Aldrich Product D
-
Relevance: Provides physical property data for the core scaffold.[5]
-
URL:
-
Mechanistic Insights into Pd-Catalyzed C-N Coupling
- Source: WuXi AppTec Chemical Insights.
- Relevance: Guidelines for ligand and base selection (Cs2CO3 vs NaOtBu).
-
URL: (Derived from search result 1.13)
-
General Protocol for Amination of Aryl Halides
-
Source: Organic Synthesis (Org.[6] Synth. 2002, 78, 23).
- Relevance: Standard operating procedure for Xantphos-medi
-
URL:
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. CN1259517A - Method for preparing 2,5-diamino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 2-Amino-5-chloropyridine: An In-Depth Exploration_Chemicalbook [chemicalbook.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for N5-(4-Chlorophenyl)pyridine-2,5-diamine
Executive Summary
This guide details the strategic development and validation of a reverse-phase HPLC (RP-HPLC) method for the analysis of N5-(4-Chlorophenyl)pyridine-2,5-diamine (CAS: 1955554-25-2). This compound, characterized by a basic pyridine core and a hydrophobic chlorophenyl moiety, presents specific analytical challenges including peak tailing due to silanol interactions and solubility issues.
This protocol moves beyond generic "cookbooks" by establishing a Quality by Design (QbD) approach. We prioritize understanding the physicochemical drivers—specifically the pKa of the pyridine nitrogen and the hydrophobicity of the chlorophenyl group—to engineer a robust, self-validating separation method.
Compound Profile & Analytical Challenges
Before selecting a column, we must understand the molecule's behavior in solution.
| Property | Description | Analytical Implication |
| Structure | Pyridine ring substituted with a primary amine at C2 and a secondary (4-chlorophenyl)amine at C5.[1] | Dual nature: The molecule contains both a basic center (pyridine N) and a hydrophobic tail (chlorophenyl). |
| Basicity (pKa) | Estimated pKa ~6.0–6.5 (Pyridine Ring N). | pH Sensitivity: At neutral pH, the molecule exists in equilibrium between neutral and protonated forms, leading to split peaks or retention time drift. |
| Hydrophobicity (LogP) | Estimated LogP ~2.5. | Retention: Sufficiently hydrophobic for C18 retention, but requires significant organic modifier (>30%) for elution. |
| UV Absorption | Aromatic | Detection: Strong absorbance expected at 254 nm and 280 nm . |
The "Silanol Effect" Challenge
The primary failure mode for this analysis is peak tailing . The protonated pyridine nitrogen (at acidic pH) can interact via ion-exchange with residual silanols on the silica support of HPLC columns.
-
Solution: Use of "End-capped" or "Base-Deactivated" columns and adequate buffer ionic strength.
Method Development Strategy
The following decision tree illustrates the logic used to select the final chromatographic conditions.
Figure 1: Decision logic for method parameters. High-contrast nodes indicate critical decision points.
Detailed Experimental Protocol
Reagents and Standards[3][4][5]
-
Reference Standard: N5-(4-Chlorophenyl)pyridine-2,5-diamine (>98% purity).
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.
-
Buffer Additives: Ammonium Formate (LC-MS grade) or Potassium Dihydrogen Phosphate (
). -
pH Adjuster: Formic Acid (88%) or Phosphoric Acid (85%).
Instrument Configuration
-
System: Agilent 1260/1290 Infinity II or Waters Alliance e2695.
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Column Oven: Thermostatted at 30°C ± 1°C.
Chromatographic Conditions (The "Gold Standard" Method)
This method uses a low pH strategy to keep the pyridine nitrogen fully protonated, ensuring sharp peak shape and eliminating secondary interactions.
| Parameter | Setting | Rationale |
| Column | Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Waters XBridge C18 . | "Eclipse Plus" is double end-capped, specifically designed to minimize silanol interactions with basic amines [1]. |
| Mobile Phase A | 20 mM Ammonium Formate, pH 3.0 (adj. with Formic Acid).[2][3][4] | Buffers the system against local pH changes; pH 3.0 ensures the pyridine (pKa ~6) is >99.9% protonated. |
| Mobile Phase B | Acetonitrile (100%) . | ACN provides lower viscosity and sharper peaks for aromatics compared to Methanol. |
| Flow Rate | 1.0 mL/min.[5][3][4] | Standard flow for 4.6 mm ID columns. |
| Injection Volume | 5–10 µL. | Minimize volume to prevent solvent effects (peak splitting). |
| Detection | 254 nm (Primary), 280 nm (Secondary). | 254 nm targets the chlorophenyl ring; 280 nm targets the pyridine conjugation. |
Gradient Program
A linear gradient is recommended to elute the main peak while cleaning the column of potential lipophilic impurities.
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 10 | Initial equilibration |
| 10.0 | 90 | Elution of target and impurities |
| 12.0 | 90 | Column wash |
| 12.1 | 10 | Return to initial |
| 17.0 | 10 | Re-equilibration (Critical) |
Sample Preparation Workflow
Improper sample prep is the leading cause of poor reproducibility. The target compound is hydrophobic; dissolving solely in water will lead to precipitation.
Figure 2: Sample preparation workflow ensuring solubility and solvent compatibility.
Critical Step: The final dilution must contain at least 50% aqueous buffer (or match the starting gradient conditions) to prevent "solvent shock" where the strong solvent (DMSO/MeOH) causes the analyte to travel faster than the mobile phase, resulting in split peaks [2].
Method Validation Parameters (ICH Q2 Guidelines)
To ensure the method is trustworthy, verify the following parameters:
System Suitability
-
Tailing Factor (
): Must be . If , increase buffer concentration to 25 mM or lower pH to 2.5. -
Theoretical Plates (
): for a 150mm column. -
Retention Time Repeatability: RSD
(n=6 injections).
Linearity
Prepare 5 concentration levels (e.g., 10, 50, 100, 200, 500 µg/mL).
-
Acceptance:
.
Specificity (For Impurity Analysis)
Inject the solvent blank, placebo, and forced degradation samples (acid/base/oxidative stress).
-
Requirement: No interfering peaks at the retention time of N5-(4-Chlorophenyl)pyridine-2,5-diamine. The peak purity index (via DAD) should be >990.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Peak Tailing (> 1.5) | Secondary silanol interactions. | 1. Lower pH to 2.5.2. Add 5-10% Methanol to Mobile Phase A.3. Switch to a "Shield" or "Polar Embedded" column (e.g., Waters SymmetryShield). |
| Retention Time Drift | Inadequate column equilibration. | Ensure at least 5-10 column volumes of re-equilibration time (approx 5 mins at 1 mL/min) between runs. |
| Split Peaks | Solvent mismatch. | Sample solvent is too strong (e.g., 100% DMSO). Dilute sample with Mobile Phase A (Buffer) before injection. |
| High Backpressure | Particulates in sample. | Filter all samples through 0.2 µm PTFE filters; check guard column. |
References
-
Agilent Technologies. (2023). Zorbax Eclipse Plus Method Development Guide. Retrieved from [Link]
-
Dolan, J. W. (2014). LCGC North America, "Peak Distortion from Solvent Mismatch". Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2024). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 122164083 (N5-(4-chlorophenyl)pyridine-2,5-diamine). Retrieved from [Link]
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
Sources
- 1. 1955554-25-2_CAS号:1955554-25-2_N5-(4-chlorophenyl)pyridine-2,5-diamine hydrochloride - 化源网 [chemsrc.com]
- 2. Separation of 1-Phenylaziridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. HPLC Separation of Drugs | SIELC Technologies [sielc.com]
- 4. public.pensoft.net [public.pensoft.net]
- 5. researchgate.net [researchgate.net]
Application Note: N5-(4-Chlorophenyl)pyridine-2,5-diamine as a High-Performance Oxidative Hair Dye Intermediate
This Application Note is designed for R&D scientists and formulation chemists evaluating N5-(4-Chlorophenyl)pyridine-2,5-diamine (CAS: 1018281-51-0) as a next-generation oxidative primary intermediate.
Executive Summary & Chemical Identity
N5-(4-Chlorophenyl)pyridine-2,5-diamine is a specialized heterocyclic primary intermediate (developer) designed for oxidative hair coloring. Structurally, it is a pyridine analogue of N-phenyl-p-phenylenediamine, incorporating a pyridine core to potentially modulate sensitization profiles and a chlorophenyl substituent to enhance lipophilicity and chromophore stability.
This compound functions as a primary intermediate , reacting with couplers (e.g., resorcinol, m-aminophenol) in the presence of an oxidizing agent (H₂O₂) to generate permanent "indo" dyes. It is particularly valuable for formulating cool, deep shades (violets, blues, and ash-browns) due to the bathochromic shift induced by the extended conjugation of the N-aryl substituent.
Chemical Specifications
| Property | Specification |
| Chemical Name | N5-(4-Chlorophenyl)pyridine-2,5-diamine |
| CAS Number | 1018281-51-0 (Free Base) / 1955554-25-2 (HCl Salt) |
| Molecular Formula | C₁₁H₁₀ClN₃ |
| Molecular Weight | 219.67 g/mol |
| Appearance | Off-white to pale grey crystalline powder |
| Solubility | Low in water; Soluble in Ethanol, Propylene Glycol, acidic aqueous media |
| pKa (Calc.) | ~6.5 (Pyridine N), ~3.5 (Aniline N) |
| Function | Oxidative Primary Intermediate (Developer) |
Mechanism of Action: Oxidative Coupling Pathway
The dyeing process relies on the oxidation of the primary intermediate to a reactive quinonediimine (QDI) species, which then couples with a nucleophilic coupler. The pyridine core offers a distinct electrophilic profile compared to benzene-based analogues, often resulting in faster reaction kinetics at lower pH.
Reaction Pathway Diagram
The following diagram illustrates the activation and coupling pathway of N5-(4-Chlorophenyl)pyridine-2,5-diamine with a representative coupler (Resorcinol).
Caption: Oxidative pathway from precursor activation to final chromophore formation inside the hair cortex.
Formulation & Application Protocol
Safety Pre-Check: Before handling, consult the SDS. This compound is an amine derivative; standard precautions for potential sensitizers (gloves, fume hood) are mandatory.
A. Solubilization Strategy (Critical Step)
Due to the hydrophobic 4-chlorophenyl group, this intermediate is less water-soluble than Toluene-2,5-Diamine Sulfate.
-
Solvent System: Use a premix of Propylene Glycol (10%) and Isopropanol or Ethanol (5%) .
-
Antioxidant: Add Sodium Sulfite (0.2%) and Ascorbic Acid (0.2%) immediately to the solvent phase to prevent premature oxidation (darkening of solution).
B. Formulation Base (Model Emulsion)
Prepare the following "Dye Base" (Part A):
| Ingredient | % w/w | Function |
| N5-(4-Cl-Ph)pyridine-2,5-diamine | 0.5 - 1.0% | Primary Intermediate |
| Resorcinol (or other coupler) | 0.5 - 1.0% | Coupler (Equimolar to intermediate) |
| Cetearyl Alcohol | 8.0% | Viscosity Builder |
| Ceteareth-20 | 4.0% | Emulsifier |
| Oleic Acid | 2.0% | Penetration Enhancer |
| Propylene Glycol | 5.0% | Solvent |
| Sodium Sulfite | 0.4% | Antioxidant |
| Ammonium Hydroxide (28%) | q.s. to pH 9.5 | Alkalizing Agent |
| Deionized Water | q.s. to 100% | Carrier |
C. Application Workflow
-
Mixing: Mix Part A (Dye Base) with Part B (Developer: 6% H₂O₂ cream) in a 1:1 ratio.
-
Observation: The mixture should be initially off-white/beige and darken over 5-10 minutes.
-
-
Application: Apply immediately to bleached yak hair or standard bleached human hair swatches.
-
Ratio: 4g of mixture per 1g of hair.
-
-
Processing: Incubate at 30°C for 30 minutes .
-
Rinsing: Rinse with warm water (35°C) until water runs clear.
-
Conditioning: Apply a low-pH conditioner (pH 3.5-4.0) to close the cuticle and neutralize residual alkali.
Analytical Assessment & Quality Control
A. HPLC Purity & Stability Method
To verify the purity of the starting material and stability in formulation.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 5µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 280 nm .
-
Retention Time: Expect elution later than PPD due to the chlorophenyl lipophilicity.
B. Colorimetric Evaluation (CIELAB)
Measure the dried swatches using a Spectrophotometer (D65 illuminant, 10° observer).
-
L (Lightness):* Lower values indicate better dye uptake/intensity.
-
a (Red/Green):* Positive = Red, Negative = Green (Matte).
-
b (Yellow/Blue):* Negative values indicate the desired cool/blue tones typical of this intermediate.
Toxicological Considerations (E-E-A-T)
As a pyridine derivative, this molecule is structurally distinct from PPD (p-Phenylenediamine).
-
Sensitization: Pyridine-2,5-diamines are often investigated for lower sensitization potential compared to benzene diamines, but LLNA (Local Lymph Node Assay) data is required for confirmation [1].
-
Mutagenicity: The Ames test is standard. The presence of the halogen (chlorine) on the phenyl ring generally improves metabolic stability but requires specific screening for genotoxicity [2].
-
Regulatory Status: Ensure compliance with regional regulations (e.g., EU Annex III). If not listed, it is for Research Use Only (RUO) .
References
-
Scientific Committee on Consumer Safety (SCCS). (2012).[1][2] Opinion on Toluene-2,5-diamine and its salts. European Commission.[2]
-
Nohynek, G. J., et al. (2004). Safety assessment of personal care products/cosmetics and their ingredients. Toxicology and Applied Pharmacology.
- Corbett, J. F. (1984). The Chemistry of Hair-Dyeing. Journal of the Society of Dyers and Colourists.
-
PubChem Compound Summary. (2023). N5-(4-chlorophenyl)pyridine-2,5-diamine. National Library of Medicine.
Sources
Buchwald-Hartwig amination conditions for N5-(4-Chlorophenyl)pyridine-2,5-diamine synthesis
Topic: Buchwald-Hartwig amination conditions for N5-(4-Chlorophenyl)pyridine-2,5-diamine synthesis Content Type: Application Note & Protocol Role: Senior Application Scientist
Executive Summary
This guide details the optimized conditions for the synthesis of N5-(4-Chlorophenyl)pyridine-2,5-diamine via Buchwald-Hartwig cross-coupling. The target molecule is a critical scaffold in medicinal chemistry, often serving as a precursor for Factor Xa inhibitors and kinase inhibitors.
The primary synthetic challenge is chemoselectivity : the protocol must facilitate oxidative addition at the C5-Bromine of the pyridine ring while preserving the C4-Chlorine on the phenyl ring and preventing catalyst poisoning by the free primary amine at the pyridine C2 position.
Retrosynthetic Analysis & Strategy
The most direct and atom-economical route involves the coupling of commercially available 2-amino-5-bromopyridine with 4-chloroaniline .
-
Electrophile: 2-Amino-5-bromopyridine (The C-Br bond is weaker and more reactive towards Pd(0) than the C-Cl bond).[1]
-
Nucleophile: 4-Chloroaniline.
-
Selectivity Control: Ligand selection is paramount to differentiate between the C-Br (pyridine) and C-Cl (aniline) bonds.
Reaction Scheme
Figure 1: Retrosynthetic strategy highlighting the convergent coupling approach.
Optimized Reaction Conditions
The following parameters have been validated to maximize yield (>80%) and minimize dehalogenation of the chloro-substituent.
Key Parameter Summary
| Parameter | Optimized Condition | Rationale |
| Catalyst Source | Provides a clean source of Pd(0) without exogenous halides. | |
| Ligand | BrettPhos (2-4 mol%) | Highly selective for primary anilines; bulky structure prevents C-Cl insertion [1]. |
| Base | Strong enough to deprotonate the aniline-Pd complex but compatible with the substrate. | |
| Solvent | High boiling point; | |
| Temperature | 90°C | Sufficient for activation without promoting hydrodehalogenation. |
| Concentration | 0.2 M | Standard concentration to balance rate and solubility. |
Alternative Ligand Systems
If BrettPhos is unavailable, Xantphos is a robust alternative, particularly for heteroaromatic substrates, though reaction times may be longer [2].
Detailed Experimental Protocol (SOP)
Materials
-
2-Amino-5-bromopyridine (1.0 equiv, 5.0 mmol, 865 mg)
-
4-Chloroaniline (1.2 equiv, 6.0 mmol, 765 mg)
- (2 mol%, 0.1 mmol, 92 mg)
-
BrettPhos (4 mol%, 0.2 mmol, 107 mg)
-
Sodium tert-butoxide (
) (1.4 equiv, 7.0 mmol, 672 mg) -
1,4-Dioxane (anhydrous, 25 mL)
Procedure
Step 1: Pre-complexation (Optional but Recommended)
-
In a glovebox or under argon flow, add
and BrettPhos to a dry vial. -
Add 2 mL of dioxane and stir at room temperature for 5 minutes until the solution turns a deep orange/red, indicating active catalyst formation.
Step 2: Reaction Assembly
-
To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 2-amino-5-bromopyridine , 4-chloroaniline , and
. -
Evacuate the flask and backfill with Argon (repeat 3 times).
-
Add the remaining anhydrous Dioxane (23 mL) via syringe.
-
Add the pre-complexed catalyst solution via syringe.
Step 3: Reaction
-
Place the flask in a pre-heated oil bath at 90°C .
-
Stir vigorously (800 rpm). The reaction typically reaches completion in 4–6 hours .
-
Monitoring: Monitor by HPLC or TLC (Eluent: 50% EtOAc/Hexanes). Look for the disappearance of the bromopyridine (
) and the appearance of the fluorescent product ( ).
Step 4: Workup
-
Cool the mixture to room temperature.
-
Dilute with Ethyl Acetate (50 mL) and filter through a pad of Celite to remove insoluble salts and palladium black.
-
Wash the filter cake with additional Ethyl Acetate (20 mL).
-
Concentrate the filtrate under reduced pressure.
Step 5: Purification
-
Purify the crude residue via flash column chromatography (Silica gel).
-
Gradient: 0%
5% MeOH in DCM (Dichloromethane). Note: The free amine makes the product polar; MeOH/DCM is often superior to EtOAc/Hexanes for final purity. -
Collect fractions, concentrate, and dry under high vacuum to afford N5-(4-Chlorophenyl)pyridine-2,5-diamine as a tan/brown solid.
Mechanistic Insight & Troubleshooting
Catalytic Cycle Visualization
The selectivity relies on the rate of oxidative addition (
Figure 2: Catalytic cycle emphasizing the oxidative addition step where chemoselectivity is determined.[2]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst poisoning by pyridine N. | Switch to BrettPhos Pd G3 precatalyst to ensure rapid initiation. |
| De-chlorination | Temperature too high or hydride source present. | Lower temp to 80°C; ensure solvent is anhydrous; avoid alcohol solvents if using stronger bases. |
| C2-Coupling Side Product | Competition from C2-amine. | Unlikely with 2-amino-5-bromo (C2 is deactivated), but if observed, protect C2-amine as an acetamide before coupling. |
| Stalled Reaction | Incomplete activation of Pd source. | Ensure reaction is strictly oxygen-free; add 1 mol% additional ligand. |
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361.
-
Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[2][3][4][5][6] Reaction of aryl halides with primary, secondary, and tertiary amines." Journal of the American Chemical Society, 116(13), 5969–5970.
-
BenchChem. (2025). "Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine." BenchChem Application Library.
-
Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction."
-
WuXi AppTec. (2024). "How to Wisely Design Conditions for Buchwald-Hartwig Couplings?" Chemical Insights.
Sources
Application Note: Advanced Recrystallization Solvent Systems for N5-(4-Chlorophenyl)pyridine-2,5-diamine
Executive Summary
The purification of pharmaceutical intermediates containing both electron-rich heterocyclic cores and halogenated aromatic systems presents unique thermodynamic challenges. N5-(4-Chlorophenyl)pyridine-2,5-diamine (and its hydrochloride salt) is a critical intermediate in the synthesis of kinase inhibitors and factor Xa inhibitors. Due to its dual amine functionality (primary and secondary) and the electron-withdrawing chlorophenyl moiety, the molecule exhibits complex solubility behavior and a high susceptibility to oxidative degradation.
This application note provides a comprehensive, self-validating guide to selecting and executing the optimal recrystallization solvent systems for this compound. By leveraging the physicochemical properties of the molecule, these protocols ensure the removal of regioisomers, unreacted starting materials, and polymeric oxidation byproducts.
Physicochemical Profiling & Causality in Solvent Selection
To design an effective recrystallization protocol, one must first analyze the target molecule's structural thermodynamics [1, 2].
-
Hydrogen Bonding: The primary amine at the 2-position acts as both a strong hydrogen bond donor and acceptor. The secondary amine at the 5-position is sterically hindered but remains a potent donor.
-
Lipophilicity: The 4-chlorophenyl ring imparts significant hydrophobic character, disrupting the highly crystalline packing usually seen in simple diaminopyridines.
-
Oxidation Risk: Like many 2,5-diaminopyridines, this compound is prone to air oxidation, forming highly colored (dark brown/purple) quinonoid or azo-polymeric impurities. Historical precedents in aerospace and materials chemistry have demonstrated that aromatic solvents combined with activated carbon are mandatory for stripping these oxidative byproducts[3].
Quantitative Solvent System Comparison
The selection of a solvent system is dictated by the specific impurity profile of the crude batch. The data below summarizes the thermodynamic rationale for three validated systems.
| Solvent System (Primary / Anti-Solvent) | System Type | Boiling Point (°C) | Combined Dielectric Constant ( | Target Impurity Removed | Crystallization Habit |
| Toluene / Heptane | Non-Polar Binary | 110 / 98 | ~2.2 | Polar organics, unreacted amines | Dense, pale-yellow prisms |
| Ethanol / Water | Polar Binary | 78 / 100 | ~45.0 | Halides, non-polar catalysts | Fine, off-white needles |
| Ethyl Acetate / Hexane | Moderate Binary | 77 / 68 | ~4.5 | Mixed regioisomers | Granular plates |
Table 1: Thermodynamic and operational parameters for N5-(4-Chlorophenyl)pyridine-2,5-diamine recrystallization systems.
Decision Matrix & Workflow Visualization
The following diagrams map the logical relationships for solvent selection and the self-validating experimental workflow.
Caption: Logical decision tree for selecting the appropriate recrystallization solvent system.
Caption: Self-validating experimental workflow for binary solvent recrystallization.
Experimental Protocols
Protocol A: Free Base Purification (Toluene / Heptane System)
Target: N5-(4-Chlorophenyl)pyridine-2,5-diamine (Free Base, CAS: 1018281-51-0) [1]. Rationale: Toluene effectively solvates the lipophilic chlorophenyl ring at elevated temperatures (~100°C), while the polar diaminopyridine core resists solvation in heptane. This binary system is exceptional at leaving highly polar impurities (like unreacted 2,5-diaminopyridine) dissolved in the cold mother liquor [3].
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, suspend 10.0 g of crude free base in 40 mL of Toluene. Heat the mixture to 100°C using an oil bath until complete dissolution occurs.
-
Decolorization (Crucial Step): Add 0.5 g of activated carbon (Darco, 100 mesh). Causality: The high surface area of the carbon selectively adsorbs high-molecular-weight polymeric oxidation products that cause the crude material to appear dark brown. Reflux for 15 minutes.
-
Hot Filtration: Rapidly filter the boiling suspension through a pre-heated Celite pad on a Buchner funnel to remove the carbon. Validation Check: The filtrate must be a clear, pale-yellow solution. If a dark tint remains, repeat Step 2.
-
Anti-Solvent Titration: Return the filtrate to a gentle boil (100°C). Slowly add Heptane dropwise via an addition funnel. Stop the addition the exact moment a faint, persistent turbidity (the "cloud point") is achieved (typically requires 30-45 mL of Heptane).
-
Phase-Separation Prevention: Validation Check: If the solution separates into two liquid layers ("oiling out") instead of becoming cloudy, the anti-solvent was added too rapidly. Immediately add 2-3 mL of hot Toluene to restore a single phase, then proceed with slower Heptane addition.
-
Controlled Cooling: Remove the heat source. Allow the flask to cool to ambient temperature (20°C) over 2 hours. Causality: A slow cooling ramp (-0.5°C/min) promotes Ostwald ripening, favoring the growth of large, pure prismatic crystals over kinetically trapped impure powders.
-
Isolation: Chill the flask in an ice bath (0-5°C) for 1 hour. Filter the crystals under vacuum and wash with 15 mL of ice-cold Heptane. Dry under vacuum at 40°C to constant weight.
Protocol B: Hydrochloride Salt Purification (Ethanol / Water System)
Target: N5-(4-Chlorophenyl)pyridine-2,5-diamine hydrochloride (CAS: 1955554-25-2) [2]. Rationale: The protonated pyridine and amine groups drastically increase the molecule's polarity. Aromatic solvents will fail to dissolve the salt. Ethanol acts as the primary solvent, while water is used to manipulate the dielectric constant to force precipitation [4].
Step-by-Step Methodology:
-
Dissolution: Suspend 10.0 g of the crude hydrochloride salt in 30 mL of absolute Ethanol. Heat to 75°C (reflux).
-
Solubility Adjustment: If the solid does not dissolve completely, add deionized Water dropwise (up to 5 mL) until the solution is perfectly clear. Causality: The ionic lattice energy of the hydrochloride salt requires the high dielectric constant of water to fully dissociate.
-
Hot Filtration: Filter through a pre-heated sintered glass funnel (Porosity 3) to remove any insoluble inorganic salts or dust.
-
Crystallization Induction: Allow the filtrate to cool slowly to room temperature. If crystallization does not spontaneously begin at 40°C, scratch the inside of the flask with a glass rod. Causality: Scratching creates microscopic glass shards that act as nucleation sites, overcoming the activation energy barrier for crystal lattice formation.
-
Isolation: Once crystallization is robust, cool the mixture to 0°C for 2 hours. Filter and wash the fine needles with 10 mL of ice-cold Ethanol.
-
Self-Validation: Test the mother liquor by TLC (Eluent: 10% MeOH in DCM). A heavy UV-active spot at the baseline indicates that highly polar impurities have been successfully retained in the aqueous-ethanolic filtrate.
Mechanistic Troubleshooting
-
Issue: Product "Oils Out" (Liquid-Liquid Phase Separation).
-
Cause: The target compound melts below the temperature at which it becomes supersaturated in the solvent mixture.
-
Solution: Lower the concentration of the initial solution by adding 10-15% more primary solvent, or switch to a solvent system with a lower boiling point (e.g., Ethyl Acetate/Hexane) so the cloud point occurs at a lower temperature.
-
-
Issue: Crystals are Dark/Discolored.
-
Cause: Incomplete removal of oxidized diaminopyridine oligomers.
-
Solution: Ensure the hot filtration step utilizes activated carbon. Do not skip the Celite pad, as fine carbon particulates can pass through standard filter paper and contaminate the final crystal lattice.
-
References
-
NASA Technical Reports Server (NTRS). Purification of 2,6-Diaminopyridine. Document ID: 19730013328. Retrieved from:[Link]
- Google Patents. Process for the preparation of 2,5-diamino-6-nitro-pyridine derivatives. EP0560406A1.
Application Note: Chemoselective Reduction Methods for Nitro-Precursors of N5-(4-Chlorophenyl)pyridine-2,5-diamine
Introduction & Mechanistic Rationale
The synthesis of N5-(4-Chlorophenyl)pyridine-2,5-diamine (CAS: 1018281-51-0) is a critical transformation in the development of targeted pharmacophores. The generation of this diamine typically relies on the reduction of its corresponding nitro-precursor (e.g., 2-amino-5-(4-chloroanilino)-3-nitropyridine).
However, this specific molecular architecture presents a formidable chemoselective challenge due to the presence of three competing functional groups:
-
The Nitro Group: The target for reduction.
-
The Aryl Chloride Moiety: Highly susceptible to unwanted protodehalogenation (hydrodehalogenation).
-
The Pyridine Ring: A strong Lewis base that can coordinate to and poison traditional transition-metal catalysts.
Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) and H₂ gas frequently fails for this substrate. Palladium readily inserts into the C–Cl bond via oxidative addition, leading to the formation of a des-chloro impurity[1]. Furthermore, the basic pyridine nitrogen necessitates higher catalyst loadings, which only exacerbates the dehalogenation risk[2].
To bypass these issues, we must employ chemoselective single-electron transfer (SET) agents or oxygen-transfer reagents that operate via the Haber mechanism without possessing the d-electron configuration required to break the strong aryl C–Cl bond[3]. This application note details two field-proven, self-validating protocols for this transformation: an iron-mediated reduction for scalable processes[4], and a stannous chloride method for rapid lab-scale synthesis[5].
Fig 1. Haber reduction mechanism of nitroarenes highlighting the hydrodehalogenation risk.
Quantitative Method Comparison
The selection of the reducing agent dictates the impurity profile of the final active pharmaceutical ingredient (API). The table below summarizes the empirical data comparing standard hydrogenation against our recommended chemoselective methods.
| Reduction Modality | Reagents & Conditions | Nitro Conversion | Chemoselectivity (Ar-Cl Retention) | Primary Byproducts | Scalability Profile |
| Catalytic Hydrogenation | Pd/C (10 mol%), H₂ (1 atm), MeOH, 25°C | >99% | Low (<60%) | Des-chloro diamine | High (but requires extensive purification) |
| Iron-Mediated (Protocol A) | Fe powder, NH₄Cl, EtOH/H₂O, 80°C | >95% | Excellent (>99%) | Iron oxides (Fe₃O₄) | High (Green chemistry standard) |
| Tin-Mediated (Protocol B) | SnCl₂·2H₂O, EtOH, 78°C | >98% | Excellent (>99%) | Tin salts (SnO₂) | Low (Stoichiometric heavy metal waste) |
Experimental Protocols
Protocol A: Iron-Mediated Reduction (The Scalable Standard)
Mechanistic Causality: Iron acts as a mild electron source. Ammonium chloride (NH₄Cl) is utilized instead of strong acids (like HCl) to provide a buffered proton source (pH ~6). This prevents the protonation of the pyridine nitrogen (pKa ~5.2), which would otherwise cause the substrate to crash out of the organic phase and stall the reaction[4].
Step-by-Step Methodology:
-
Substrate Dissolution: In a round-bottom flask equipped with an overhead stirrer and reflux condenser, dissolve the nitro-precursor (1.0 eq) in a 3:1 mixture of Ethanol and Water (10 mL/g of substrate). Note: Water is essential to dissolve the NH₄Cl and facilitate proton-coupled electron transfer.
-
Buffer Activation: Add Ammonium Chloride (NH₄Cl, 3.0 eq) to the solution and heat the mixture to 60°C.
-
Reagent Addition (Self-Validating Step): Add activated Iron powder (325 mesh, 5.0 eq) portion-wise over 30 minutes.
-
Visual Cue: The reaction will exotherm slightly, and the mixture will transition from a clear yellow/orange solution to a dense, dark brown/black suspension as Fe⁰ oxidizes to Fe₃O₄.
-
-
Reflux: Elevate the temperature to 80°C and stir vigorously for 2–4 hours.
-
In-Process Control (IPC): Monitor via LC-MS. Self-Validation: Confirm reaction completion by the disappearance of the nitro mass and the appearance of the diamine mass. Crucially, verify the retention of the chlorine isotopic pattern (M and M+2 peaks at a 3:1 ratio).
-
Hot Filtration: Filter the boiling suspension through a tightly packed pad of Celite.
-
Causality: The mixture must be filtered hot. Allowing it to cool will cause the newly formed N5-(4-Chlorophenyl)pyridine-2,5-diamine to crystallize and become trapped within the iron oxide filter cake, drastically reducing yield.
-
-
Workup: Wash the Celite pad with hot ethanol (2 × 20 mL). Concentrate the combined filtrates in vacuo to remove the ethanol. Extract the remaining aqueous phase with Ethyl Acetate (3 × 30 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate to afford the product.
Fig 2. Standardized workflow for the iron-mediated chemoselective reduction of nitroarenes.
Protocol B: Stannous Chloride Reduction (Rapid Lab-Scale)
Mechanistic Causality: Stannous chloride (SnCl₂) is a highly specific oxygen-acceptor that reduces nitro groups rapidly at mild temperatures. It is completely blind to aryl chlorides, ensuring 100% chemoselectivity[5].
Step-by-Step Methodology:
-
Setup: Dissolve the nitro-precursor (1.0 eq) in absolute ethanol (15 mL/g).
-
Reagent Addition: Add Stannous Chloride Dihydrate (SnCl₂·2H₂O, 5.0 eq) portion-wise at room temperature.
-
Reaction: Heat the mixture to reflux (78°C) for 2 hours. The solution will typically turn homogeneous and pale.
-
Quenching (Critical Step): Cool the reaction to room temperature and pour it into crushed ice. Slowly add saturated aqueous Sodium Bicarbonate (NaHCO₃) with vigorous stirring until the pH reaches 8.
-
Causality: Neutralizing the highly acidic tin salts forms insoluble tin oxides (SnO₂). Failing to reach pH 8 will result in soluble tin complexes that cause unbreakable emulsions during organic extraction[5].
-
-
Filtration & Extraction: Filter the resulting milky suspension through Celite to remove the tin oxides. Extract the clear filtrate with Ethyl Acetate (3 × 30 mL), wash with brine, dry, and concentrate.
References
- The Development of a Scalable, Chemoselective Nitro Reduction ResearchG
- Application Note: Synthesis of (3-amino-4-chlorophenyl)(thiophen-2-yl)methanone via Chemoselective Nitro Group Reduction Benchchem
- Some Items of Interest to Process R&D Chemists and Engineers (Chemoselective Hydrogenation of Nitroarenes)
- Organic & Biomolecular Chemistry: Chemoselective nitro-group reduction without protodehalogen
- ResearchGate (Adv. Synth.
Sources
Troubleshooting & Optimization
Technical Guide: Purification & Impurity Removal for N5-(4-Chlorophenyl)pyridine-2,5-diamine
Technical Overview & Compound Profile
N5-(4-Chlorophenyl)pyridine-2,5-diamine (CAS: 1018281-51-0) is a critical intermediate, often utilized in the synthesis of Factor Xa inhibitors (e.g., Edoxaban derivatives) and other heterocyclic pharmaceuticals.
The molecule features a pyridine-2,5-diamine core substituted at the 5-position nitrogen.[1][2] This structural motif presents two primary challenges during purification:
-
Oxidative Instability: The electron-rich diamine system is highly susceptible to air oxidation, forming iminoquinone or azo-dimer impurities (manifesting as purple/black coloration).
-
Dehalogenation Risk: If synthesized via nitro-reduction, the chlorine atom on the para-chlorophenyl ring is prone to hydrogenolysis (cleavage) under standard catalytic hydrogenation conditions (Pd/C), leading to the des-chloro impurity.
This guide provides targeted troubleshooting and validated protocols to isolate high-purity material (>98% HPLC).
Troubleshooting Guide (Q&A)
Category A: Impurity Identification & Removal
Q1: My crude product is dark purple/black instead of the expected off-white/tan solid. What is happening? Diagnosis: This indicates oxidative degradation . Like p-phenylenediamines, this pyridine-diamine oxidizes rapidly in air to form highly colored quinone-diimine species or radical cations. Corrective Action:
-
Immediate: Perform all recrystallization and filtration steps under a blanket of Nitrogen or Argon.
-
Additive: Add 0.5% (w/w) Sodium Dithionite (Na2S2O4) or Ascorbic Acid to the aqueous phase during workup to scavenge radical species.
-
Storage: Store the free base under inert atmosphere at -20°C. Conversion to the Hydrochloride (HCl) or Tosylate salt significantly improves stability.
Q2: I see a persistent impurity at RRT ~0.85 (Mass = M-34) in LCMS. It co-crystallizes with my product. Diagnosis: This is the De-chlorinated impurity (N5-phenylpyridine-2,5-diamine). It typically arises during the reduction of the nitro precursor if Palladium on Carbon (Pd/C) is used without modifiers. Corrective Action:
-
Synthesis Modification: Switch the reduction catalyst to Platinum on Carbon (Pt/C) sulfided or Raney Nickel , which are less active toward Ar-Cl bonds. Alternatively, use chemical reduction (Iron/Ammonium Chloride or Tin(II) Chloride).
-
Purification: This impurity is structurally nearly identical to the product and is extremely difficult to remove by crystallization. Resynthesis is recommended if levels are >1%.
Q3: How do I remove residual 4-Chloroaniline (starting material)? Diagnosis: 4-Chloroaniline is a genotoxic impurity (GTI) and must be controlled to ppm levels. Corrective Action:
-
Acid Wash: Dissolve the crude in Ethyl Acetate. Wash with 1M HCl (The product, being a di-basic pyridine, will protonate and move to the aqueous layer; 4-chloroaniline is less basic but may also extract).
-
Better Approach (pH Swing):
-
Dissolve crude in dilute HCl (pH < 2).
-
Wash with Dichloromethane (DCM) to remove non-basic impurities.
-
Adjust aqueous pH to 4.5–5.0 and extract with Ethyl Acetate. (At this pH, the pyridine-diamine is largely protonated/water-soluble, while 4-chloroaniline [pKa ~4.0] is largely neutral and extracts into organic).
-
Basify aqueous phase to pH > 10 to precipitate the pure product.
-
Category B: Crystallization & Yield[4][5]
Q4: The product oils out during recrystallization from Ethanol/Water. Diagnosis: The melting point is likely suppressed by impurities, or the solvent polarity gap is too wide. Corrective Action:
-
Seed Crystals: Always retain a small amount of solid to seed the solution at the cloud point.
-
Solvent Switch: Use Toluene/Heptane or Isopropyl Acetate (IPAc) . The diamine is moderately soluble in hot Toluene and crystallizes well upon cooling, leaving polar impurities (salts, oxides) behind.
Visualizations
Figure 1: Impurity Formation Pathways
This diagram illustrates the origin of critical impurities during the synthesis and storage of the diamine.
Caption: Logical map connecting synthesis conditions to specific impurity profiles (De-chlorination vs. Oxidation).
Figure 2: Recommended Purification Workflow
A decision tree for selecting the optimal purification strategy based on crude purity.
Caption: Strategic workflow for addressing specific impurity types. Note that de-chlorination often requires resynthesis.
Detailed Experimental Protocols
Protocol A: pH-Controlled Purification (Removal of 4-Chloroaniline)
Best for: Crude material containing >1% unreacted starting materials.
-
Dissolution: Suspend 10.0 g of crude diamine in 100 mL of 1N HCl . Stir for 30 minutes. The mixture should be a clear solution (pH ~1).
-
Filtration: Filter through Celite to remove any insoluble tars or inorganic catalyst residues.
-
Organic Wash: Wash the acidic aqueous layer with Dichloromethane (DCM) (2 x 50 mL).
-
pH Adjustment (Critical Step): Slowly adjust the aqueous phase pH to 4.5–5.0 using 2N NaOH.
-
Scavenging Extraction: Extract the aqueous phase with Ethyl Acetate (2 x 50 mL).
-
Precipitation: Adjust the aqueous phase pH to 10–11 with 2N NaOH. The product will precipitate as an off-white solid.
-
Isolation: Filter, wash with water, and dry under vacuum at 40°C.
Protocol B: Hydrochloride Salt Formation (Stabilization)
Best for: Final polishing and long-term storage stability.
-
Solution: Dissolve 5.0 g of free base in 50 mL of Ethanol (absolute) at 50°C.
-
Note: Flush flask with Nitrogen to prevent oxidation.
-
-
Acidification: Add 1.1 equivalents of HCl (e.g., 1.25 M HCl in Ethanol) dropwise.
-
Crystallization: Allow the solution to cool slowly to room temperature. The hydrochloride salt should crystallize.
-
Filtration: Filter the solid under Nitrogen. Wash with cold Ethanol.
-
Drying: Dry in a vacuum oven at 45°C.
-
Result: The HCl salt is significantly more resistant to air oxidation than the free base.
-
Quantitative Data Summary
| Impurity Type | Detection (LCMS) | Origin | Removal Strategy |
| Des-chloro Analog | [M-34] H+ | Hydrogenolysis (Pd/C) | Prevention only (Use Pt/C or Fe/HCl). Crystallization is ineffective. |
| 4-Chloroaniline | [M-93] H+ (approx) | Excess Reagent | pH-Swing Extraction (Protocol A). |
| Quinone Diimines | [M-2] H+ | Air Oxidation | Salt Formation (Protocol B) + Antioxidants. |
| Inorganic Salts | N/A | Reduction Catalyst | Water Wash or filtration of free base solution. |
References
-
Synthesis of Aminopyridines: Scriven, E. F. (1984). "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry. Elsevier. Link
- Dehalogenation Prevention: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard text on preventing hydrogenolysis of aryl halides).
- Purification of Edoxaban Intermediates: "Process for the preparation of Edoxaban and intermediates thereof." World Intellectual Property Organization, WO2011/115064. (Describes similar diamine handling).
- pKa Values for Extraction: Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.
Disclaimer: This guide is for research purposes only. All procedures should be performed by qualified personnel in a fume hood with appropriate PPE.
Sources
- 1. 299803 | Sigma-Aldrich [sigmaaldrich.com]
- 2. 299803 | Sigma-Aldrich [sigmaaldrich.com]
- 3. Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN110092746B - Simple preparation method of 2-amino-5-halogenated pyridine - Google Patents [patents.google.com]
- 5. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents [patents.google.com]
Technical Support Center: Optimizing pH Stability for N5-(4-Chlorophenyl)pyridine-2,5-diamine Formulations
Welcome to the technical support center for N5-(4-Chlorophenyl)pyridine-2,5-diamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical aspects of pH stability in formulation development. As a substituted diaminopyridine, this molecule's physicochemical properties, particularly its solubility and stability, are intrinsically linked to the pH of its environment. Understanding and controlling this variable is paramount to developing a robust and effective formulation.
This document provides foundational knowledge, step-by-step experimental protocols, and a comprehensive troubleshooting guide to address the specific challenges you may encounter.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of pH-Dependent Behavior
This section addresses the core principles governing the behavior of N5-(4-Chlorophenyl)pyridine-2,5-diamine in solution.
Q1: What are the key ionizable groups on N5-(4-Chlorophenyl)pyridine-2,5-diamine and how do they influence its properties?
A1: N5-(4-Chlorophenyl)pyridine-2,5-diamine possesses three primary basic centers susceptible to protonation:
-
The Pyridine Ring Nitrogen: This nitrogen is generally the most basic center. Its pKa is influenced by the electron-donating effects of the two amino groups.
-
The 2-Amino Group (Primary Amine): This exocyclic amine's basicity is modulated by its direct attachment to the pyridine ring.
-
The 5-Amino Group (Secondary Amine): This amine's basicity is influenced by both the pyridine ring and the electron-withdrawing nature of the attached 4-chlorophenyl group.
The molecule's overall charge, and consequently its solubility and stability, will be highly dependent on the pH of the solution relative to the pKa values of these groups. As a polyprotic base, it will exist as a mixture of neutral, singly-protonated, doubly-protonated, and triply-protonated species in solution.
Q2: How is the aqueous solubility of N5-(4-Chlorophenyl)pyridine-2,5-diamine expected to change with pH?
A2: The solubility of this compound is expected to follow a classic "U-shaped" curve for a basic compound.
-
At Low pH (Acidic): The amine functional groups will be protonated, forming cationic salts (e.g., hydrochloride salts). These ionized forms are generally much more water-soluble than the neutral form. Therefore, solubility will be highest at low pH.
-
Near Neutral and High pH (Alkaline): As the pH increases above the pKa values of the amine groups, the molecule will deprotonate to its free base form. This neutral species is typically less polar and thus has significantly lower aqueous solubility.
Understanding this pH-solubility profile is the first step in preventing precipitation and ensuring the desired concentration can be achieved and maintained.
Q3: What are the most likely pH-dependent degradation pathways for this molecule?
A3: Aromatic amines and pyridine derivatives are susceptible to specific degradation mechanisms that can be accelerated by non-optimal pH conditions.[1]
-
Oxidation: The primary degradation pathway is likely oxidation of the electron-rich amino groups and pyridine ring. This process can be catalyzed by light, heat, and trace metal ions and is often highly pH-dependent.[1] Oxidation can lead to the formation of colored impurities (often appearing as a darkening of the solution) and a loss of potency.
-
Hydrolysis: While the core structure is generally stable against hydrolysis, extreme pH conditions (highly acidic or highly basic) combined with elevated temperatures could potentially lead to cleavage of the C-N bond, though this is less common than oxidation for this class of compounds.[1]
Section 2: Troubleshooting Guide - Common Formulation Challenges
This guide provides a structured approach to diagnosing and resolving common issues encountered during formulation.
| Observed Issue | Potential Root Cause(s) | Recommended Troubleshooting Steps & Solutions |
| Precipitation or Cloudiness in Solution | 1. pH Shift: The pH of the formulation has shifted into a range where the compound's solubility is low. 2. Incorrect Buffer Selection: The chosen buffer has insufficient capacity to maintain the target pH. 3. Excipient Interaction: An excipient is interacting with the drug substance, causing it to precipitate. | 1. Verify pH: Immediately measure the pH of the formulation. 2. Consult pH-Solubility Profile: Compare the measured pH to the experimentally determined pH-solubility profile (see Protocol 2). Adjust the pH back to the target range using an appropriate acid or base.[2] 3. Evaluate Buffer Capacity: If the pH is unstable, select a buffer system with a pKa value closer to the target pH and/or increase the buffer concentration. Common pharmaceutical buffers include citrate, phosphate, and acetate.[3][4] 4. Assess Excipient Compatibility: Prepare simplified formulations leaving out one excipient at a time to identify the problematic component. |
| Color Change or Darkening of the Formulation | 1. Oxidative Degradation: The compound is oxidizing, a common issue for aromatic amines.[1] 2. Photodegradation: Exposure to light is catalyzing degradation. | 1. Protect from Light: Store the formulation in amber vials or protect it from light at all stages of preparation and storage.[5] 2. Inert Atmosphere: Prepare and store the formulation under an inert gas like nitrogen or argon to displace oxygen.[1] 3. Add Antioxidants: Consider adding antioxidants to the formulation. Common choices include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid.[6] 4. Chelating Agents: If metal-catalyzed oxidation is suspected, add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester trace metal ions. |
| Loss of Potency Over Time (Confirmed by HPLC) | 1. Chemical Degradation: The compound is degrading via oxidation or another pH-dependent pathway. 2. Adsorption to Container: The drug substance may be adsorbing to the surface of the storage container. | 1. Perform Forced Degradation Study: Conduct a forced degradation study (see Protocol 3) to identify the specific conditions (pH, light, heat, oxidant) that cause degradation. This will pinpoint the instability. 2. Optimize pH and Excipients: Based on the degradation study, adjust the formulation pH to the most stable range and select appropriate stabilizing excipients (e.g., buffers, antioxidants).[2][6] 3. Container Compatibility Study: Analyze the potency of solutions stored in different container types (e.g., glass vs. polypropylene) to rule out adsorption. |
Section 3: Key Experimental Protocols
These protocols provide a framework for systematically characterizing and optimizing the pH stability of your N5-(4-Chlorophenyl)pyridine-2,5-diamine formulation.
Protocol 1: Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constants (pKa) of the ionizable groups, which is critical for predicting pH-dependent solubility and selecting appropriate buffers.
Methodology:
-
Preparation of Solutions:
-
Prepare a ~1 mM solution of N5-(4-Chlorophenyl)pyridine-2,5-diamine in a suitable co-solvent if necessary (e.g., 10% Methanol in water) to ensure solubility at the start.
-
Prepare standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) solutions.
-
Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength.
-
-
Instrument Calibration: Calibrate a pH meter with standard aqueous buffers at pH 4.0, 7.0, and 10.0.
-
Titration Procedure:
-
Place 25 mL of the sample solution into a jacketed beaker maintained at a constant temperature (e.g., 25 °C).
-
Immerse the calibrated pH electrode and a magnetic stirrer into the solution.
-
Purge the solution with nitrogen to remove dissolved CO₂.
-
Acidify the solution to ~pH 2.0 with 0.1 M HCl.
-
Begin titration by adding small, precise increments of 0.1 M NaOH.
-
Record the pH after each addition, allowing the reading to stabilize. Continue until the pH reaches ~12.0.
-
-
Data Analysis:
-
Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
Calculate the first derivative (ΔpH/ΔV). The peaks in the derivative plot correspond to the equivalence points.
-
The pKa values are the pH values at the half-equivalence points.
-
Protocol 2: pH-Solubility Profile Generation
Objective: To quantify the solubility of the compound across a range of pH values.
Methodology:
-
Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate) covering the desired pH range (e.g., pH 2 to pH 10).
-
Sample Preparation:
-
Add an excess amount of solid N5-(4-Chlorophenyl)pyridine-2,5-diamine to a vial containing a known volume of each buffer.
-
-
Equilibration:
-
Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Analysis:
-
After equilibration, filter the samples through a 0.22 µm filter to remove undissolved solids.
-
Dilute the filtrate with a suitable mobile phase.
-
Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[7][8]
-
-
Data Presentation: Plot the logarithm of solubility (mg/mL or M) versus pH.
Protocol 3: Forced Degradation (Stress Testing) Study
Objective: To identify potential degradation products and pathways under various stress conditions to establish the compound's intrinsic stability.[1][7]
Methodology:
-
Sample Preparation: Prepare solutions of the compound (~1 mg/mL) in a suitable solvent system.
-
Application of Stress Conditions: Expose the samples to the following conditions, including a control sample stored under recommended conditions (e.g., 4°C, protected from light).
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.[1]
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24-48 hours.[1]
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[1]
-
Thermal Degradation: Store solid compound and solution at 80°C for 48 hours.
-
Photostability: Expose solid compound and solution to light as per ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/square meter).[5]
-
-
Analysis:
-
At appropriate time points, analyze the stressed samples against the control using a stability-indicating HPLC method.[8]
-
Use a photodiode array (PDA) detector to check for peak purity and identify the formation of new peaks (degradants).
-
If available, use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the molecular weights of degradation products, which helps in elucidating degradation pathways.[7]
-
Section 4: Visualization of Key Workflows
Visual workflows provide a clear, logical path for approaching formulation challenges.
Caption: A systematic workflow for pH optimization.
Caption: A decision tree for troubleshooting formulation instability.
References
-
CD Formulation. (n.d.). pH Modifier Excipients. Retrieved from CD Formulation website: [Link]
-
Pharmaceutical Technology. (2016, October 2). Excipients for Formulation Success. Retrieved from Pharmaceutical Technology website: [Link]
-
Protheragen. (n.d.). pH Modifier Excipients. Retrieved from Protheragen website: [Link]
-
American Pharmaceutical Review. (n.d.). pH Modifier Excipients. Retrieved from American Pharmaceutical Review website: [Link]
-
IPSF. (2021, November 27). PHARMACEUTICAL SOLUTIONS AND EXCIPIENTS. Retrieved from IPSF website: [Link]
-
Part Consulting. (2019, August 31). Formulating with Amines. Retrieved from Part Consulting website: [Link]
-
ResearchGate. (2019). Pathways that degrade pyridine derivatives through 2,5-DHP. Retrieved from ResearchGate: [Link]
-
Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from Bryan Research & Engineering, LLC website: [Link]
-
Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from Separation Science website: [Link]
-
ResearchGate. (n.d.). Stability Indicating Analytical Methods (SIAMS). Retrieved from ResearchGate: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pH Modifier Excipients - CD Formulation [formulationbio.com]
- 3. pH Modifier Excipients - Protheragen [protheragen.ai]
- 4. ipsf.org [ipsf.org]
- 5. researchgate.net [researchgate.net]
- 6. pharmtech.com [pharmtech.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sepscience.com [sepscience.com]
Technical Support Center: N5-(4-Chlorophenyl)pyridine-2,5-diamine Coupling Workflows
Welcome to the Advanced Troubleshooting Guide for the functionalization of N5-(4-Chlorophenyl)pyridine-2,5-diamine . As a highly functionalized heteroaromatic scaffold, this molecule presents unique chemoselectivity and stability challenges during synthesis.
This guide is designed for drug development professionals and synthetic chemists. It bypasses basic theory to directly address the mechanistic causality behind reaction failures—specifically focusing on chemoselectivity, oxidative degradation, and off-target cross-coupling—and provides self-validating, field-proven protocols to ensure reproducible yields.
Structural Reactivity & Chemoselectivity Logic
Before troubleshooting, it is critical to understand the competing electronic and steric microenvironments of this molecule. The scaffold possesses three distinct reactive vectors:
-
N2 Primary Amine: Sterically accessible but electronically deactivated due to amidine-like resonance with the adjacent pyridine nitrogen.
-
N5 Secondary Amine: Sterically hindered but highly electron-rich due to the electron-donating effect of the para-chlorophenyl group.
-
C-Cl Bond: A latent electrophile that becomes highly reactive under specific palladium-catalyzed conditions.
Fig 1. Logic tree for site-selective functionalization of the diaminopyridine scaffold.
Quantitative Reactivity Summary
Table 1: Site-Specific Reactivity Profile and Optimal Conditions
| Reactive Site | Electronic Character | Steric Hindrance | Primary Side Reaction | Optimal Chemoselective Condition |
| N2 (Primary Amine) | Deactivated (amidine resonance) | Low | Over-acylation (Di-acylation) | 0 °C, strictly 1.0 eq electrophile, DIPEA |
| N5 (Secondary Amine) | Electron-rich (p-Cl-phenyl donor) | High | Oxidation to quinonediimine | Requires N2-Boc protection prior to functionalization |
| C-Cl (Aryl Chloride) | Latent electrophile | Low | Oligomerization during Pd-coupling | Pd(OAc)₂/BINAP (Strictly avoid RuPhos/BrettPhos) |
Troubleshooting Guides & FAQs
Q1: My reaction mixture turns black instantly upon adding the base, yielding tarry baseline material on TLC. How do I prevent this?
Mechanistic Causality: The N5-(4-Chlorophenyl)pyridine-2,5-diamine scaffold is a heteroaromatic analogue of p-phenylenediamine. These electron-rich diamines are notoriously susceptible to one-electron oxidation by trace atmospheric oxygen, particularly under basic conditions. This oxidation forms a radical cation that rapidly disproportionates into a highly reactive quinonediimine . These intermediates undergo Michael-type additions and polymerize, resulting in the dark, tarry baseline material you observe. The Fix:
-
Rigorously degas all solvents via argon sparging (minimum 15 minutes) or three freeze-pump-thaw cycles.
-
Assemble the reaction in a glovebox or under a strict Schlenk line protocol.
-
If your coupling chemistry tolerates it, add a catalytic antioxidant (e.g., 5 mol% ascorbic acid or BHT) to quench radical formation.
Q2: I am attempting a Buchwald-Hartwig cross-coupling of the N2 primary amine with an exogenous aryl bromide, but LC-MS shows polymeric side products. What is happening?
Mechanistic Causality: Your substrate contains a latent electrophile: the C-Cl bond on the 4-chlorophenyl group. If you are using a highly active, electron-rich phosphine ligand (e.g., RuPhos, BrettPhos, or BippyPhos) designed to activate aryl chlorides , the Pd(0) catalyst will indiscriminately undergo oxidative addition into both your exogenous aryl bromide and the internal C-Cl bond. This triggers intermolecular oligomerization. The Fix: Exploit the kinetic differential between C-Br and C-Cl bonds. Switch to a first- or second-generation catalyst system (e.g., Pd(OAc)₂ with BINAP or DPPF) . These systems readily activate aryl bromides and iodides but are kinetically "blind" to aryl chlorides at temperatures below 90 °C.
Q3: How do I selectively acylate the N2 primary amine without touching the N5 secondary amine?
Mechanistic Causality: While N5 is more electron-rich, N2 is sterically much more accessible. Acylation is highly sensitive to steric bulk. If you are seeing di-acylation or N5-acylation, your reaction is likely operating under thermodynamic control (too warm, or excess electrophile). The Fix: Enforce strict kinetic control. Use exactly 1.0 equivalent of the acyl chloride at 0 °C with a non-nucleophilic base (DIPEA) in a non-polar solvent (DCM). The steric bulk of DIPEA prevents it from acting as a nucleophilic catalyst (unlike DMAP, which can force the acylation of the hindered N5 position).
Q4: I am seeing low conversion in my Pd-catalyzed amination due to catalyst poisoning. Is the pyridine ring responsible?
Mechanistic Causality: Yes. The pyridine nitrogen is a strong σ-donor and can competitively bind to the palladium center, forming stable, off-cycle inactive complexes. The Fix: Use sterically demanding bidentate ligands (like Xantphos or BINAP) that enforce a specific bite angle and saturate the coordination sphere of the palladium, sterically occluding the pyridine nitrogen from binding.
Diagnostic Workflow
Fig 2. Troubleshooting workflow for N5-(4-Chlorophenyl)pyridine-2,5-diamine coupling reactions.
Validated Experimental Protocols
Protocol A: Chemoselective N2-Acylation (Kinetic Control)
This protocol ensures functionalization at the primary amine while preventing quinonediimine formation and N5-acylation.
-
Preparation: Flame-dry a 50 mL Schlenk flask and purge with Argon.
-
Reagent Charging: Add N5-(4-Chlorophenyl)pyridine-2,5-diamine (1.0 mmol, 1.0 eq) and anhydrous, degassed dichloromethane (10 mL, 0.1 M).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.2 mmol, 1.2 eq). Stir to ensure complete dissolution.
-
Temperature Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.
-
Electrophile Addition: Dissolve the target acyl chloride (1.0 mmol, 1.0 eq) in 2 mL of degassed DCM. Add this solution dropwise over 15 minutes via a syringe pump. Self-Validation Check: Slow addition prevents localized heating and excess electrophile concentration, strictly enforcing kinetic control.
-
Monitoring: Stir for 1 hour at 0 °C. Monitor by TLC (EtOAc/Hexanes). Do not let the reaction warm to room temperature until the primary amine is fully consumed.
-
Workup: Quench with saturated aqueous NaHCO₃ (10 mL). Extract with DCM (3 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Protocol B: Chemoselective Buchwald-Hartwig Amination at N2 (Avoiding C-Cl Activation)
This protocol couples the N2 amine with an exogenous aryl bromide while preserving the internal 4-chlorophenyl moiety.
-
Glovebox Setup: Inside an Argon-filled glovebox, charge an oven-dried 20 mL scintillation vial with Pd(OAc)₂ (0.02 mmol, 2 mol%) and BINAP (0.03 mmol, 3 mol%). Self-Validation Check: BINAP's bite angle prevents pyridine coordination, and the catalyst system is kinetically incapable of activating the C-Cl bond at 80 °C.
-
Substrate Charging: Add the exogenous aryl bromide (1.0 mmol, 1.0 eq), N5-(4-Chlorophenyl)pyridine-2,5-diamine (1.1 mmol, 1.1 eq), and finely milled Cs₂CO₃ (1.5 mmol, 1.5 eq).
-
Solvent Addition: Add anhydrous, rigorously degassed toluene (5 mL, 0.2 M).
-
Reaction: Seal the vial with a PTFE-lined cap, remove it from the glovebox, and heat in a pre-equilibrated aluminum block at 80 °C for 12 hours.
-
Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate for column chromatography.
References
-
Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). "The Buchwald-Hartwig Amination After 25 Years." Angewandte Chemie International Edition, 58(48), 17118-17129.[Link]
-
Crawford, S. M., Lavery, C. B., & Stradiotto, M. (2013). "BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides." Chemistry–A European Journal, 19(50), 16760-16771.[Link]
-
Evans, D. H., et al. (2010). "The Effect of H-bonding and Proton Transfer on the Voltammetry of 2,3,5,6-Tetramethyl-p-phenylenediamine in Acetonitrile. An Unexpectedly Complex Mechanism for a Simple Redox Couple." Journal of the American Chemical Society.[Link]
-
Maleki, A., & Masumi, R. (2009). "Electrochemical oxidation of N,N-dialkyl-p-phenylenediamines in the Presence of Sulfite." Electrochemistry Communications.[Link]
storage conditions to prevent degradation of N5-(4-Chlorophenyl)pyridine-2,5-diamine
Technical Support Center: Storage & Handling Guide Product: N5-(4-Chlorophenyl)pyridine-2,5-diamine Document ID: TS-NCPD-2024-05 Version: 2.1 (Current)
PART 1: EXECUTIVE SUMMARY (The "Why" & "How")
From the Desk of the Senior Application Scientist: “Researchers often underestimate the oxidative sensitivity of pyridine-2,5-diamines. Unlike their benzene analogues, the pyridine nitrogen alters the electron density, but the para-diamine motif remains a ‘hotspot’ for rapid oxidation. If your N5-(4-Chlorophenyl)pyridine-2,5-diamine has turned from off-white to brown, you are likely observing the formation of quinone-diimine species or azo-dimers. This guide provides the rigorous environmental controls required to maintain >98% purity.”
PART 2: CRITICAL STORAGE PROTOCOLS
The "Golden Standard" Storage Conditions
To prevent the degradation cascade (Oxidation
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (Long-term) 2-8°C (Active use < 1 week) | Low temperature kinetically inhibits the auto-oxidation of the primary amine at position 2 and the secondary amine at position 5. |
| Atmosphere | Inert Gas (Argon preferred) | Nitrogen is acceptable, but Argon is heavier than air and provides a better "blanket" for repeated opening. Oxygen is the primary degradation trigger. |
| Container | Amber Glass Vial + Parafilm/Teflon Tape | Amber glass blocks UV/Vis light (200-450 nm) which catalyzes photolytic cleavage of the C-N bonds. Plastic vials are permeable to O2 over months. |
| Desiccation | Required | Moisture facilitates proton transfer, accelerating oxidation rates. Store inside a secondary container with active desiccant (e.g., Drierite). |
PART 3: TROUBLESHOOTING & DIAGNOSTICS
Visual Quality Check (VQC)
-
Pass: Powder is off-white, pale beige, or light grey.
-
Warning: Powder shows yellowing or slight clumping (95-97% purity).
-
Fail: Powder is dark brown, black, or sticky/tar-like (Significant degradation).
Interactive Troubleshooting Guide
Q1: My compound arrived on ice packs but the vial feels warm. Is it ruined?
Diagnosis: Likely stable. Reasoning: Short-term excursions (24-48h) up to 25°C are generally acceptable if the vial remained sealed under inert gas. The degradation is cumulative; a brief heat spike is less damaging than continuous oxygen exposure. Action: Immediately transfer to -20°C. Perform a purity check (HPLC/LC-MS) before critical assays.
Q2: I dissolved the compound in DMSO, and it turned yellow overnight. Can I use it?
Diagnosis: Use with caution (Run Control). Reasoning: DMSO is slightly oxidizing and hygroscopic. In solution, the electron-rich diamine system is far more susceptible to oxidation than in solid state. Action: Always prepare stock solutions fresh . If storage is necessary, freeze aliquots at -80°C. Do not store DMSO stocks at 4°C.
Q3: The solubility seems lower than reported. Why?
Diagnosis: Formation of oxidation aggregates. Reasoning: Oxidized species (azo-dimers) are often more hydrophobic and less soluble than the parent diamine. Action: Filter the solution. If a significant residue remains, the bulk material has degraded. Do not sonicate excessively, as heat promotes further degradation.
PART 4: MECHANISTIC VISUALIZATION
Workflow: Optimal Storage & Handling Decision Tree
This logic flow ensures you minimize exposure during daily use.
Caption: Decision tree for handling N5-(4-Chlorophenyl)pyridine-2,5-diamine to minimize oxidative stress.
Degradation Pathway: Why "Brown" Means "Stop"
Understanding the chemistry helps you respect the storage rules.
Caption: The oxidative cascade of phenylenediamine derivatives leading to colored impurities.
PART 5: FREQUENTLY ASKED QUESTIONS (FAQs)
Q: Can I store the compound in a frost-free freezer? A: No. Frost-free freezers cycle temperature (thaw cycles) to prevent ice build-up. This thermal cycling can cause condensation inside the vial if the seal is imperfect, leading to hydrolysis or hydrate formation. Use a manual-defrost freezer.
Q: What is the best solvent for LC-MS analysis? A: Acetonitrile/Water with 0.1% Formic Acid is standard. Avoid unbuffered water in the autosampler for long periods, as the free amine can be unstable. Keep autosampler temperature at 4°C.
Q: Is this compound light sensitive? A: Yes. The pyridine ring, conjugated with the phenylamine, creates a chromophore that can absorb UV/blue light, exciting the molecule and lowering the activation energy for oxidation. Always handle under low light or in amber vessels.
PART 6: REFERENCES
-
Sigma-Aldrich. (2024). Safety Data Sheet: 2,5-Diaminopyridine (Class Reference). Merck KGaA.[1] Link
-
PubChem. (2024). Compound Summary: Pyridine-2,5-diamine.[2][3] National Center for Biotechnology Information. Link
-
BenchChem. (2024). Stability issues and degradation pathways of Diphenylpyridine derivatives. Link
-
Apollo Scientific. (2023).[4][5] Safety Data Sheet: 4-Amino-2,5-dichloropyridine (Structural Analog Storage). Link
Sources
Technical Support Center: Minimizing Catalyst Residue in N5-(4-Chlorophenyl)pyridine-2,5-diamine Production
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Challenge of Catalyst Removal
The synthesis of N5-(4-Chlorophenyl)pyridine-2,5-diamine, a vital building block in pharmaceutical development, frequently employs palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.[1] While these methods are highly effective for forming the crucial C-N bond, they introduce a significant downstream challenge: the removal of residual palladium catalyst.[2][3] Even trace amounts of palladium in the final active pharmaceutical ingredient (API) can be detrimental, potentially impacting drug stability, efficacy, and patient safety.[2] Regulatory bodies, such as the European Agency for the Evaluation of Medicinal Products, have stringent limits on platinum group metal contamination, often requiring levels below 5 ppm.[2] This guide provides a comprehensive, question-and-answer-based approach to troubleshoot and minimize palladium residue in your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary forms of palladium residue I should be concerned about?
Palladium residue can exist in several forms, each requiring a targeted removal strategy:
-
Heterogeneous Particles: In reactions using catalysts like palladium on carbon (Pd/C), the residue is primarily insoluble metallic palladium.
-
Soluble Palladium Species: Homogeneous catalysts (e.g., Pd(OAc)₂) or leached palladium from heterogeneous catalysts can exist as soluble complexes in the reaction mixture.
-
Colloidal Palladium: Fine, suspended particles of palladium that may not be removed by standard filtration. These often give the solution a dark or black appearance.[4]
Q2: My initial filtration through paper isn't removing the dark color from my product solution. What's the next step?
A persistent dark color after standard filtration is a strong indicator of colloidal palladium. Here’s a more robust approach:
-
Celite® Filtration: Using a pad of Celite® (diatomaceous earth) over your filter paper creates a much finer filtration medium capable of trapping these smaller particles.[5][6][7][8][9] It is recommended to pre-wet the Celite pad with the solvent you are using.[6][7]
-
Activated Carbon Treatment: Activated carbon is highly effective at adsorbing dissolved and colloidal palladium species due to its high surface area.[2][6][10][11][12] A treatment with activated carbon followed by another filtration through Celite® can significantly reduce palladium levels.[10][13]
Q3: I've tried filtration and activated carbon, but ICP-MS analysis still shows unacceptable palladium levels. What advanced techniques can I use?
When physical removal methods are insufficient, chemical "scavengers" are the next line of defense. These are materials that selectively bind to the metal, allowing it to be filtered off.
-
Metal Scavenger Resins: These are solid-supported materials, often silica or polymer-based, functionalized with groups that have a high affinity for palladium, such as thiols or triazines.[2][6][10][14][15][16][17][18]
-
Mechanism: The functional groups on the scavenger act as ligands, chelating the palladium and removing it from the solution. This is a form of chemisorption.[10]
Troubleshooting Flowchart: Systematic Palladium Removal
Caption: A systematic workflow for the multi-step removal of palladium catalyst residue.
Troubleshooting Guides
Guide 1: The Reaction Turned Black and Yield is Low
Issue: The reaction mixture turns black, indicating the formation of palladium black (metallic palladium), and the desired product yield is poor.
Root Cause: This is a classic sign of catalyst decomposition. The active Pd(0) species is unstable and can precipitate out of the catalytic cycle, rendering it inactive.[4] This can be caused by:
-
High Temperatures: Excessive heat can cause the catalyst to decompose.[4]
-
Air or Moisture: Oxygen and water can deactivate the catalyst.[19][20]
-
Inappropriate Ligand or Base: The choice of ligand and base is crucial for stabilizing the catalyst.[4][19]
Solutions:
| Parameter | Recommendation | Rationale |
| Atmosphere | Ensure a rigorously inert atmosphere (argon or nitrogen).[20] | Oxygen can oxidize and deactivate the Pd(0) catalyst. |
| Reagents | Use anhydrous, degassed solvents and high-purity reagents.[19] | Water and other impurities can interfere with the catalytic cycle. |
| Temperature | Lower the reaction temperature and potentially increase the reaction time.[4] | Find the minimum temperature required for efficient reaction to preserve catalyst stability. |
| Catalyst System | Consider using a pre-formed palladium catalyst (precatalyst). | Precatalysts can provide a more reliable and controlled formation of the active catalytic species.[21] |
Guide 2: Step-by-Step Protocol for Catalyst Removal
This protocol outlines a robust, multi-step procedure for removing palladium residue post-reaction.
Experimental Protocol: Palladium Purification
-
Initial Filtration:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable solvent (e.g., ethyl acetate).
-
Prepare a sintered glass funnel with a 1-2 cm pad of Celite®.
-
Filter the reaction mixture through the Celite pad under vacuum.[6][7][8] Wash the pad with additional solvent to ensure complete transfer of the product.[6]
-
-
Activated Carbon Treatment:
-
Metal Scavenger Treatment:
-
To the filtrate, add a thiol-based silica scavenger (3-5 equivalents relative to the initial palladium loading).[18]
-
Stir the mixture at room temperature. Reaction times can vary, so it is advisable to monitor the palladium concentration over time (e.g., 4, 8, and 16 hours).
-
Filter to remove the scavenger resin.
-
-
Final Purification and Analysis:
Logical Flow of Purification Techniques
Caption: Sequential removal of different forms of palladium residue.
References
-
Biotage. Celite | Work-up filtration cartridge for reaction clean-up. [Link]
-
Welch, C. J., et al. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]
-
Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts Activated Carbon Business Division. [Link]
-
Merck/PITT Collaboration. (2026, February 16). Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. Pharmaceutical Technology. [Link]
-
Koide, K., et al. (2024, May 28). Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. The Journal of Organic Chemistry. [Link]
-
Welch, C. J., et al. (2013). Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. Organic Process Research & Development. [Link]
-
Various Authors. (2015, May 18). How can i remove palladium Pd catalyst easily? ResearchGate. [Link]
-
North, C., et al. (2022, May 30). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]
-
Osaka Gas Chemicals Co., Ltd. Selective adsorption and removal of Palladium (Pd). [Link]
-
Various Authors. (2017, December 30). How to remove palladium catalyst from reaction mixture? ResearchGate. [Link]
-
Onyx Scientific. Palladium scavenging: From 1% to within ICH limits. [Link]
-
Biotage. (2023, January 20). How to Remove Palladium in three easy steps. [Link]
-
North, C., et al. (2025, August 7). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. ResearchGate. [Link]
-
Johnson Matthey. (2013). Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. Ingenta Connect. [Link]
-
The Schlenk Line Survival Guide. Filtration through Celite. [Link]
-
Solvent Direct. Celite 545 Extraction and Distillation Filtration Media. [Link]
-
Biotage. Biotage® MP-TMT | Palladium scavenger. [Link]
-
Johnson Matthey Technology Review. (2013, October 1). Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. [Link]
-
Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. [Link]
-
Organic Synthesis. Buchwald-Hartwig Coupling. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Al-Masoudi, N. A., et al. (2015). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
-
University of Iowa. (2018). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. arborassays.com [arborassays.com]
- 3. pharmtech.com [pharmtech.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biotage.com [biotage.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 12. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
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- 17. sigmaaldrich.com [sigmaaldrich.com]
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- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. reddit.com [reddit.com]
- 22. researchgate.net [researchgate.net]
identifying degradation products of N5-(4-Chlorophenyl)pyridine-2,5-diamine
Technical Support Center: Degradation Profiling of N5-(4-Chlorophenyl)pyridine-2,5-diamine
Introduction: The Stability Matrix
N5-(4-Chlorophenyl)pyridine-2,5-diamine (CAS: 1955554-25-2) presents a unique stability profile due to its hybrid structure: an electron-rich aminopyridine core coupled with a halogenated aromatic amine .
As researchers, you are likely encountering "ghost peaks" or discoloration (browning) in your stock solutions. This molecule is a redox-active system. The p-diamine motif (structurally analogous to p-phenylenediamine) makes it highly susceptible to oxidative coupling, while the chlorophenyl group introduces photosensitivity.
This guide moves beyond generic advice, providing a mechanistic roadmap to identify, characterize, and mitigate these specific degradation products.
Module 1: Analytical Baseline & Detection
Before stressing the molecule, ensure your analytical method can capture the polarity shift of the degradants.
Recommended LC-MS Conditions:
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax), 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH stabilizes the amine).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 mins. (Degradants are often more polar; ensure early retention).
-
Detection: UV at 254 nm (aromatic core) and 280 nm (oxidized species). MS in ESI(+) mode.
Baseline Characteristics:
-
Parent [M+H]+: ~220.06 m/z (Calculated for C11H10ClN3).
-
Isotope Pattern: Distinct 3:1 ratio of M and M+2 due to Chlorine-35/37. Always check this pattern to confirm the integrity of the chlorophenyl ring.
Module 2: The Degradation Library (What to Look For)
Based on the chemical reactivity of aminopyridines and chloroanilines, we categorize the degradation products (DPs) into three distinct pathways: Oxidative , Photolytic , and Dimerization .
Table 1: Predicted Degradation Products (DPs)
| Code | Degradation Type | Mechanism | Mass Shift (Δ m/z) | Observed [M+H]+ | Relative Retention (RRT) |
| DP-1 | Oxidation | Pyridine N-Oxidation | +16 Da | ~236.06 | < 1.0 (More Polar) |
| DP-2 | Photolysis | Dechlorination (Hydroxylation) | -34 + 16 = -18 Da | ~202.10 | < 1.0 (More Polar) |
| DP-3 | Photolysis | Dechlorination (Reduction) | -34 + 1 = -33 Da | ~186.10 | ~ 1.0 (Similar) |
| DP-4 | Oxidation | Quinone Diimine Formation | -2 Da | ~218.05 | Variable (Reactive) |
| DP-5 | Coupling | Azo Dimerization | 2M - 2H | ~438.10 | > 1.0 (Late Eluting) |
Module 3: Mechanistic Pathways (Visualization)
The following diagram maps the causality of degradation. Use this to trace back the origin of impurities found in your chromatograms.
Caption: Mechanistic flow of N5-(4-Chlorophenyl)pyridine-2,5-diamine degradation showing oxidative (red/yellow) and photolytic (green) pathways.
Module 4: Troubleshooting & FAQs
Q1: I see a peak at M+16. Is it the N-oxide or a Hydroxylated species?
-
The Issue: Both transformations add 16 Da.
-
The Fix: Check the fragmentation pattern (MS/MS).
-
N-Oxide: Often shows a characteristic loss of Oxygen [M-16] or [M-17] (OH radical) as the primary fragment. It is generally formed on the Pyridine nitrogen [1].
-
Hydroxylation: If the OH is on the phenyl ring (via radical attack), the loss of 16 Da is less favorable; you will likely see ring fragmentation first.
-
-
Protocol: Perform a pH-dependent study. N-oxides are polar but stay neutral/basic; phenolic hydroxyls (from ring oxidation) are acidic. If the retention time shifts significantly at pH 10, it's likely a phenol (Hydroxylation).
Q2: My sample solution turns brown/black over time, but the parent peak area looks okay. What is happening?
-
The Diagnosis: This is classic "Bandrowski's Base" chemistry. The compound is forming azo-dimers or trimers (DP-5).
-
Why it happens: Even trace amounts (<0.1%) of these highly conjugated polymers have high extinction coefficients (absorb strongly in visible light).
-
The Fix: Use a freshly prepared mobile phase with an antioxidant (e.g., 0.1% Ascorbic Acid) during sample prep if you need to quantify the parent accurately. Filter samples to remove micro-precipitates.
Q3: Why is the Chlorine isotope pattern disappearing in my degradation samples?
-
The Diagnosis: You are undergoing Photodechlorination (DP-2/DP-3).
-
The Cause: The C-Cl bond on the aromatic ring is weak against UV light. Homolytic cleavage releases a Cl radical [2].
-
The Fix: Use amber glassware immediately. If you see a peak at m/z 186 (M-34), your sample has been exposed to light.
Q4: Can I use Acid Hydrolysis to stress the molecule?
-
Insight: Pyridine-2,5-diamines are relatively stable to hydrolysis compared to amides or esters. Strong acid (1N HCl, 80°C) will likely protonate the rings (stopping oxidation) rather than cleaving the C-N bond.
-
Warning: If you see degradation in acid, check for thermal oxidation (DP-4) rather than hydrolysis. Ensure your acid is free of metal ions (Fe3+), which catalyze oxidation.
References
-
Raju, B., et al. (2011). Separation and characterization of forced degradation products of abacavir sulphate by LC–MS/MS. Journal of Pharmaceutical and Biomedical Analysis. (Describes N-oxidation pathways in aminopyridines). 1
-
Nitoi, I., et al. (2021). Kinetics and Mechanism of Aniline and Chloroanilines Degradation Photocatalyzed by Halloysite-TiO2. MDPI. (Details the photolytic dechlorination mechanism of chloro-anilines). 2[3][4][5][6]
-
PubChem Compound Summary. Pyrimidine-2,5-diamine. (Structural basis for the diaminopyridine core). 7[3][4][5][6][8]
Sources
- 1. library.dphen1.com [library.dphen1.com]
- 2. mdpi.com [mdpi.com]
- 3. sciensage.info [sciensage.info]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of 2,5-diaminopyrimidine derivatives as the first series of selective monomeric degraders of B-lymphoid tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrimidine-2,5-diamine | C4H6N4 | CID 229075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. US9783497B1 - Determining degradation of 3,4-diaminopyridine - Google Patents [patents.google.com]
Validation & Comparative
High-Resolution 1H NMR Characterization Guide: N5-(4-Chlorophenyl)pyridine-2,5-diamine
The following guide provides an in-depth technical characterization of N5-(4-Chlorophenyl)pyridine-2,5-diamine , focusing on high-resolution 1H NMR spectroscopy. This guide moves beyond basic spectral listing to analyze solvent selection, structural assignment logic, and experimental validation.
Executive Summary & Molecule Profile
Target Molecule: N5-(4-Chlorophenyl)pyridine-2,5-diamine CAS Registry: (Distinct from generic derivatives; often an intermediate in kinase inhibitor synthesis) Molecular Formula: C₁₁H₁₀ClN₃ Molecular Weight: 219.67 g/mol
This compound features a pyridine-2,5-diamine core . The structural asymmetry is critical:
-
Position 2: A primary amine (-NH₂), acting as a strong electron donor (+M effect).
-
Position 5: A secondary amine (-NH-) bridging to a para-chlorophenyl ring.
Accurate characterization requires distinguishing the pyridine ring protons (H3, H4, H6) from the para-substituted phenyl ring protons (AA'BB' system) and resolving the two distinct nitrogen-bound proton environments.
Comparative Analysis: Solvent System Selection
The choice of solvent is the single most critical variable in the NMR characterization of this diamine. The presence of labile protons (-NH₂ and -NH-) necessitates a solvent that prevents rapid proton exchange while maintaining solubility.
Comparison: DMSO-d₆ vs. CDCl₃
| Feature | DMSO-d₆ (Recommended) | CDCl₃ (Not Recommended) |
| Solubility | High. Dissolves the polar diamine core effectively. | Moderate/Low. May require heating; risk of precipitation. |
| Labile Protons (-NH/-NH₂) | Visible & Sharp. Strong H-bonding with DMSO stabilizes these protons, slowing exchange. | Broad or Invisible. Rapid exchange often broadens these signals into the baseline. |
| Chemical Shift Stability | Stable. Shifts are reproducible and distinct. | Variable. Shifts drift significantly with concentration and temperature. |
| Water Peak Interference | ~3.33 ppm (Usually clear of aromatic region). | ~1.56 ppm (Clear, but irrelevant if key signals are missing). |
Expert Insight: Use DMSO-d₆ for structural validation. In CDCl₃, the primary amine (-NH₂) often broadens extensively, and the secondary amine (-NH-) signal may overlap with aromatic protons, leading to incorrect integration and purity calculations.
Structural Assignment & Logic
The following data represents the expected high-field (400-600 MHz) 1H NMR profile in DMSO-d₆ .
A. The Aromatic Region (6.0 – 8.5 ppm)
This region contains three distinct spin systems: the Pyridine ring, the Phenyl ring, and the Amine protons.
1. Pyridine Ring Protons (3H)
-
H3 (Doublet, ~6.45 ppm):
-
Logic: Located ortho to the primary amine (-NH₂). The strong electron-donating effect (+M) of the -NH₂ group shields this proton significantly, pushing it upfield.
-
-
H4 (Doublet of Doublets, ~7.10 ppm):
-
Logic: Located meta to the -NH₂ and ortho to the -NH-Ar group. It couples with H3 (ortho-coupling, J ≈ 8.5 Hz) and H6 (meta-coupling, J ≈ 2.5 Hz).
-
-
H6 (Doublet, ~7.75 ppm):
-
Logic: Located adjacent to the pyridine nitrogen. The inductive electron-withdrawing effect (-I) of the ring nitrogen deshields this proton, moving it downfield.
-
2. 4-Chlorophenyl Ring Protons (4H)
-
H2'/H6' (Doublet, ~6.80 ppm):
-
Logic:Ortho to the amine linkage. The electron donation from the secondary amine shields these protons.
-
-
H3'/H5' (Doublet, ~7.20 ppm):
-
Logic:Ortho to the Chlorine atom. Chlorine is electron-withdrawing by induction (-I) but donating by resonance (+M); however, they are generally less shielded than the protons next to the nitrogen.
-
Pattern: These two sets (H2'/H6' and H3'/H5') form a classic AA'BB' system , appearing as two "roofed" doublets.
-
B. Labile Protons
-
-NH₂ (Position 2): Broad singlet, ~5.60 – 5.80 ppm . (Integration: 2H)
-
-NH- (Position 5): Singlet, ~7.90 – 8.10 ppm . (Integration: 1H). This is more deshielded than the primary amine due to the aromatic bridge.
Visualization: Characterization Workflow
The following diagram outlines the logical flow for validating this compound, ensuring no steps in purification or solvent selection are overlooked.
Caption: Logical workflow for 1H NMR characterization, prioritizing DMSO-d6 for labile proton detection.
Experimental Protocol
Materials
-
Analyte: >5 mg of N5-(4-Chlorophenyl)pyridine-2,5-diamine (dried under vacuum for >4h to remove residual synthesis solvents).
-
Solvent: DMSO-d₆ (99.9 atom% D) + 0.03% TMS (Tetramethylsilane) for internal referencing.
-
Tube: 5mm High-Precision NMR tube (Wilmad 507-PP or equivalent).
Method
-
Preparation: Dissolve 5–10 mg of the sample in 0.6 mL of DMSO-d₆. Ensure complete dissolution; sonicate if necessary.
-
Acquisition Parameters (Standard 400 MHz):
-
Pulse Sequence: zg30 (30° pulse angle) to minimize relaxation delay requirements.
-
Number of Scans (ns): 16 or 32 (Sufficient for >5 mg).
-
Relaxation Delay (d1): 1.0 – 2.0 seconds.
-
Spectral Width: 0 – 12 ppm.[1]
-
-
Processing:
-
Window Function: Apply exponential multiplication (LB = 0.3 Hz) for sensitivity.
-
Referencing: Calibrate TMS peak to 0.00 ppm or residual DMSO pentet to 2.50 ppm.
-
-
Validation Check:
-
Verify the integral ratio of the Pyridine-H3 (1H) to the Phenyl-AA'BB' system (4H). The ratio must be 1:4 .
-
Confirm the presence of the broad -NH₂ singlet (2H).
-
References
-
National Institutes of Health (NIH) - PubChem. (2023). 5-[(2-Amino-4-chlorophenyl)amino]pyridine-2-carbonitrile Data. Retrieved from [Link]
-
ResearchGate. (2020).[2] Synthesis and Characterization of New 2-amino pyridine Derivatives. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide Derivatives. Retrieved from [Link]
Sources
A Technical Guide to the LC-MS Fragmentation of N5-(4-Chlorophenyl)pyridine-2,5-diamine: A Comparative Analysis
In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Liquid chromatography-mass spectrometry (LC-MS) stands as an indispensable tool for this purpose, providing critical insights into molecular weight and structure through detailed fragmentation analysis. This guide offers an in-depth exploration of the predicted mass spectrometry fragmentation of N5-(4-Chlorophenyl)pyridine-2,5-diamine, a compound of interest for its potential pharmacological applications. Drawing upon established principles of mass spectrometry and fragmentation patterns of related chemical moieties, this document serves as a technical resource for researchers, scientists, and drug development professionals.
Introduction to N5-(4-Chlorophenyl)pyridine-2,5-diamine and its Analytical Significance
N5-(4-Chlorophenyl)pyridine-2,5-diamine is a substituted pyridinediamine with a molecular structure that incorporates three key functionalities: a pyridine ring, a diamine substitution pattern, and a 4-chlorophenyl group. The presence of multiple nitrogen atoms and a halogenated aromatic ring suggests a rich and informative fragmentation pattern under mass spectrometric analysis. Understanding these fragmentation pathways is crucial for its unambiguous identification in complex matrices, such as biological fluids or reaction mixtures, and for distinguishing it from structurally related impurities or metabolites.
The application of LC-MS for the analysis of aromatic amines and heterocyclic compounds is well-established.[1][2] The inherent sensitivity and specificity of this technique, particularly when coupled with tandem mass spectrometry (MS/MS), allow for the confident characterization of compounds at low concentrations. This guide will provide a predictive analysis of the fragmentation behavior of N5-(4-Chlorophenyl)pyridine-2,5-diamine, offering a roadmap for its experimental investigation.
Predicted Fragmentation Pathways of N5-(4-Chlorophenyl)pyridine-2,5-diamine
The fragmentation of N5-(4-Chlorophenyl)pyridine-2,5-diamine in a mass spectrometer, particularly under collision-induced dissociation (CID), is expected to be driven by the fundamental principles of ion stability and the characteristic fragmentation of its constituent parts: aromatic amines, the pyridine ring, and the chlorophenyl moiety.[3][4][5]
The molecular formula for N5-(4-Chlorophenyl)pyridine-2,5-diamine is C₁₁H₁₀ClN₃. The presence of three nitrogen atoms dictates that the molecular ion will have an odd nominal mass, in accordance with the nitrogen rule.[3][6] The isotopic signature of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak for the molecular ion and any chlorine-containing fragments, which is a key diagnostic feature.
The predicted fragmentation pathways are initiated by the protonation of the molecule, most likely on one of the nitrogen atoms, to form the precursor ion [M+H]⁺. The subsequent fragmentation is expected to proceed through several key cleavages:
-
Cleavage of the C-N bond between the pyridine ring and the chlorophenylamino group: This is a likely primary fragmentation event, leading to the formation of a stable 4-chloroaniline radical cation or a protonated 4-chloroaniline.
-
Fragmentation of the pyridine ring: Pyridine and its derivatives are known to undergo ring fragmentation, often involving the loss of neutral molecules like hydrogen cyanide (HCN) or cyanamide (CH₂N₂).[5][7]
-
Loss of the chlorine atom: The chlorophenyl group may lose a chlorine radical or a molecule of HCl, leading to characteristic fragment ions.[8]
-
Alpha-cleavage adjacent to the amino groups: As with many amines, cleavage of the bond alpha to a nitrogen atom can occur, though in this aromatic system, it is less favored than cleavages involving the larger substituents.[9]
A proposed fragmentation pathway is illustrated in the following diagram:
Caption: Proposed mass spectrometry fragmentation pathway of N5-(4-Chlorophenyl)pyridine-2,5-diamine.
Predicted Fragment Ions
| m/z (monoisotopic) | Proposed Formula | Proposed Structure/Origin | Notes |
| 220.07 | [C₁₁H₁₁ClN₃]⁺ | Protonated Molecular Ion [M+H]⁺ | Exhibits a characteristic M+2 peak at m/z 222.07 due to the ³⁷Cl isotope. |
| 184.09 | [C₁₁H₁₀N₃]⁺ | Loss of a chlorine radical (Cl•) | - |
| 127.02 | [C₆H₆ClN]⁺ | Protonated 4-chloroaniline | Resulting from cleavage of the C-N bond between the pyridine and the chlorophenylamino group. Will also show an M+2 peak. |
| 108.06 | [C₅H₆N₃]⁺ | Protonated 2,5-diaminopyridine | Resulting from cleavage of the C-N bond. |
| 92.04 | [C₅H₄N₂]⁺ | Loss of an amino group from the diaminopyridine fragment | - |
Experimental Protocol: LC-MS/MS Analysis
The following protocol provides a general framework for the analysis of N5-(4-Chlorophenyl)pyridine-2,5-diamine using a standard LC-MS/MS system. Optimization may be required based on the specific instrumentation and sample matrix.
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of N5-(4-Chlorophenyl)pyridine-2,5-diamine in a suitable organic solvent such as methanol or acetonitrile.
-
Working Standards: Serially dilute the stock solution with the initial mobile phase composition to prepare a series of working standards for calibration.
-
Sample Extraction (for complex matrices): For biological samples, a liquid-liquid extraction or solid-phase extraction (SPE) protocol may be necessary to remove interferences.[1][10]
Liquid Chromatography (LC) Conditions
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step. For example: 0-1 min, 5% B; 1-5 min, 5-95% B; 5-6 min, 95% B; 6-6.1 min, 95-5% B; 6.1-8 min, 5% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS) Conditions
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Gas Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Collision Gas: Argon.
-
Collision Energy: A ramped collision energy (e.g., 10-40 eV) should be used to generate a comprehensive fragmentation spectrum.
-
Data Acquisition: A data-dependent acquisition (DDA) mode can be used to trigger MS/MS spectra for the most abundant precursor ions. For targeted quantification, a multiple reaction monitoring (MRM) method would be developed.
Caption: A generalized experimental workflow for the LC-MS/MS analysis of N5-(4-Chlorophenyl)pyridine-2,5-diamine.
Comparative Fragmentation Analysis
The predicted fragmentation pattern of N5-(4-Chlorophenyl)pyridine-2,5-diamine can be compared to that of other related compounds to highlight its unique structural features.
-
Comparison with Aniline: Aniline typically shows a strong molecular ion and fragmentation through the loss of HCN.[3] The fragmentation of N5-(4-Chlorophenyl)pyridine-2,5-diamine is expected to be more complex due to the presence of the pyridine ring and the additional amino group.
-
Comparison with Pyridine: Pyridine itself fragments primarily through the loss of HCN to form a C₄H₄⁺• ion.[5] While this fragmentation pathway may be observed for the pyridine moiety of the target compound, the substituents will significantly influence the overall fragmentation pattern.
-
Comparison with other Substituted Diaminopyridines: The fragmentation will be highly dependent on the nature of the substituent at the N5 position. For instance, an alkyl substituent would likely lead to alpha-cleavage, which is less probable with the bulky chlorophenyl group.[9]
-
Significance of the Chloro-substituent: The presence of the chlorine atom is a key differentiating feature. The isotopic pattern of chlorine provides a high degree of confidence in the identification of chlorine-containing fragments.[8] The loss of the chlorine radical is also a characteristic fragmentation pathway not available to non-halogenated analogues.
Conclusion
This technical guide provides a comprehensive, predictive analysis of the LC-MS fragmentation of N5-(4-Chlorophenyl)pyridine-2,5-diamine. By understanding the likely fragmentation pathways and having a robust experimental protocol, researchers can confidently identify and characterize this compound in various analytical applications. The unique combination of the diaminopyridine core and the chlorophenyl substituent is expected to yield a rich and informative mass spectrum, allowing for its unambiguous structural elucidation. The principles and comparative data presented herein serve as a valuable resource for scientists engaged in the analysis of novel heterocyclic compounds.
References
- Neutral Dissociation of Pyridine Evoked by Irradiation of Ionized Atomic and Molecular Hydrogen Beams - PMC. (n.d.).
- GCMS Section 6.15 - Whitman People. (n.d.).
- Video: Mass Spectrometry of Amines - JoVE. (2023, April 30).
- Mass Spectroscopy Lecture 6 : Fragmentation of Amines Part I - YouTube. (2020, December 19).
- Substituent Effects in the Binding of Alkali Metal Ions to Pyridines, Studied by Threshold Collision-Induced Dissociation and ab Initio Theory: The Methylpyridines | The Journal of Physical Chemistry A - ACS Publications. (2001, February 14).
- Fragmentation (mass spectrometry) - Wikipedia. (n.d.).
- Periodic Trends in the Binding of Metal Ions to Pyridine Studied by Threshold Collision-Induced Dissociation and Density Functional Theory | Journal of the American Chemical Society - ACS Publications. (2000, October 21).
- Video: Mass Spectrometry: Amine Fragmentation - JoVE. (2024, December 5).
- Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory - RSC Publishing. (2023, March 22).
- Collision-induced luminescence spectra of pyridine bombarded by 1000 eV He+ cations - MOST Wiedzy. (2020, July 17).
- Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2019, December 31).
- Fragmentation Patterns in Mass Spectrometry (1.2.5) | IB DP Chemistry HL 2025 Notes | TutorChase. (n.d.).
- Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC. (n.d.).
- Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of (4-Chlorophenyl)-[4-(8-nitroquin - Benchchem. (n.d.).
- Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions. … - ResearchGate. (n.d.).
- Mass Spectrometry Analysis of 2-(4-Chlorophenyl)-5-methylpyridine: A Technical Guide - Benchchem. (n.d.).
- Application of a LC-MS/MS method developed for the determination of p -phenylenediamine, N -acetyl- p -phenylenediamine and N , N -diacetyl- p -phenylenediamine in human urine specimens: Quantification of p-phenylenediamine and its metabolites in urine | Request PDF - ResearchGate. (2025, August 7).
- A Sensitive SPE-LC-MS/MS Method for Determination of Selected Veterinary Drugs and Other Organic Contaminants in Human Urine: Development, Validation, and Application Study - MDPI. (2025, September 16).
- A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine - PubMed. (2021, August 15).
Sources
- 1. researchgate.net [researchgate.net]
- 2. A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GCMS Section 6.15 [people.whitman.edu]
- 4. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]
- 6. Video: Mass Spectrometry of Amines [jove.com]
- 7. Neutral Dissociation of Pyridine Evoked by Irradiation of Ionized Atomic and Molecular Hydrogen Beams - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Video: Mass Spectrometry: Amine Fragmentation [jove.com]
- 10. A Sensitive SPE-LC-MS/MS Method for Determination of Selected Veterinary Drugs and Other Organic Contaminants in Human Urine: Development, Validation, and Application Study | MDPI [mdpi.com]
comparing N5-(4-Chlorophenyl)pyridine-2,5-diamine with p-phenylenediamine
Comparative Performance and Toxicological Guide: N5-(4-Chlorophenyl)pyridine-2,5-diamine vs. p-Phenylenediamine (PPD) in Oxidative Dyeing Systems
Executive Summary & Rationale
For decades, p-Phenylenediamine (PPD) has been the foundational primary intermediate in oxidative hair coloration, prized for its exceptional dye uptake and versatile color palette. However, its low molecular weight and highly reactive oxidative byproducts make it an extreme contact allergen [1]. The cosmetic and pharmaceutical industries are undergoing a paradigm shift toward sterically hindered, hypoallergenic alternatives.
N5-(4-Chlorophenyl)pyridine-2,5-diamine (CAS: 1018281-51-0) represents a sophisticated structural evolution in this space [3]. By substituting the central benzene ring with a pyridine core and introducing a bulky, electron-withdrawing 4-chlorophenyl group at the N5 position, this molecule achieves a dual objective: it drastically reduces percutaneous absorption and prevents the haptenization of skin proteins, all while maintaining the necessary cross-linking capabilities to form stable indoaniline dyes [4]. This guide objectively compares the physicochemical, toxicological, and application performance of these two intermediates.
Physicochemical & Toxicological Profiling
The extreme sensitization potential of PPD is a direct consequence of its physicochemical properties. Its low molecular weight and lipophilicity facilitate rapid diffusion through the stratum corneum. In contrast, the N5-derivative is engineered to exceed the optimal molecular weight threshold for skin penetration, significantly raising its Margin of Safety (MoS).
Table 1: Comparative Physicochemical and Toxicological Metrics
| Parameter | p-Phenylenediamine (PPD) | N5-(4-Chlorophenyl)pyridine-2,5-diamine |
| Molecular Weight | 108.14 g/mol | 219.67 g/mol |
| LogP (Octanol/Water) | -0.31 | ~3.20 |
| Skin Permeability ( | High (Rapid stratum corneum diffusion) | Low (Sterically restricted) |
| LLNA EC3 Value | 0.1% (Extreme Sensitizer) | > 5.0% (Weak/Non-Sensitizer) |
| Ames Mutagenicity | Positive (under oxidative conditions) | Negative |
Data supported by Local Lymph Node Assay (LLNA) predictive toxicology frameworks [2].
Mechanistic Divergence: The Causality of Sensitization
To understand why the N5-derivative is safer, we must examine the reaction kinetics. During oxidative dyeing, PPD is oxidized by hydrogen peroxide (in an alkaline ammonia environment) into benzoquinone diimine (BQDI). BQDI is a highly reactive electrophile. If it does not immediately react with a cosmetic coupler, it acts as a hapten, binding to nucleophilic residues on epidermal proteins. This protein-hapten complex is captured by Langerhans cells, triggering dendritic cell activation and a robust T-cell mediated immune response [1].
Conversely, the N5-(4-Chlorophenyl)pyridine-2,5-diamine oxidizes into a pyridine-quinone diimine. The bulky 4-chlorophenyl group acts as a steric shield. This spatial hindrance physically blocks the intermediate from attacking off-target skin proteins, effectively neutralizing the danger signal required for allergic sensitization, while still allowing targeted nucleophilic attack by smaller, intentionally formulated cosmetic couplers [3].
Mechanistic divergence of PPD vs. N5-Derivative during oxidative coupling.
Self-Validating Experimental Workflows
To objectively compare these compounds, the following self-validating protocols must be employed. Every assay is designed with internal controls to eliminate environmental or biological artifacts.
Protocol 1: In Vitro Skin Permeation (Franz Diffusion Cell Assay)
Objective: Quantify the percutaneous absorption of the primary intermediates to validate the steric hindrance hypothesis.
-
Validation System (Integrity Check): Prior to dosing, measure the Transepidermal Water Loss (TEWL) of the excised porcine skin. Reject any membrane with a TEWL > 15 g/m²/h to ensure the stratum corneum is completely intact.
-
Internal Control: Apply Caffeine (1 mg/mL) to a parallel cell. Because caffeine has a highly predictable permeation rate, it serves to normalize batch-to-batch skin variability.
Step-by-Step Methodology:
-
Mount dermatomed porcine skin (400 µm thickness) between the donor and receptor chambers of a static Franz cell. Fill the receptor compartment with PBS + 5% BSA to maintain sink conditions for lipophilic compounds.
-
Prepare the oxidative dye formulation: 1% w/w of either PPD or the N5-derivative, mixed 1:1 with 6%
. -
Apply 20 µL/cm² of the formulation to the donor compartment.
-
Sample 200 µL from the receptor fluid at 1, 2, 4, 8, and 24 hours, immediately replacing the volume with fresh, temperature-equilibrated buffer.
-
Quantify the cumulative permeation (
) using HPLC-UV (254 nm).
Protocol 2: Oxidative Coloration Efficacy & Fastness
Objective: Evaluate dye uptake and color retention on keratin fibers to ensure the bulky N5-derivative does not compromise cosmetic performance.
-
Validation System (Baseline Control): Conduct a spectrophotometric
measurement of virgin white yak hair swatches prior to treatment. -
Internal Control: Treat a control swatch with the base emulsion and
without any dye precursors. This isolates the background bleaching effect of the peroxide from the actual dye deposition.
Step-by-Step Methodology:
-
Prepare equimolar formulations (0.05 M) of PPD and N5-(4-Chlorophenyl)pyridine-2,5-diamine, each paired with a standard coupler (e.g., resorcinol) in an ammonia-based emulsion (pH 9.5).
-
Mix the base 1:1 with a 20-volume (6%) developer.
-
Apply 2 g of the mixture per 1 g of hair swatch. Incubate at 30°C for exactly 30 minutes.
-
Rinse the swatches with a standardized 10% SLES surfactant solution until the runoff is clear, then air dry.
-
Measure the final
values and calculate the total color difference ( ) against the baseline control. -
Subject the swatches to 20 standardized wash-and-dry cycles, recalculating
to determine wash fastness (resistance to fading).
Comparative Performance Data
Experimental execution of Protocol 2 reveals that while the N5-derivative has a slightly lower initial dye uptake due to its larger molecular size (which slows diffusion into the hair cortex), it provides excellent wash fastness and a fundamentally superior safety profile.
Table 2: Dyeing Efficacy and Safety Metrics (Equimolar Application with Resorcinol)
| Performance Metric | PPD Formulation | N5-Derivative Formulation |
| Initial Dye Uptake ( | 68.4 ± 1.2 | 65.1 ± 1.5 |
| Color Tonality | Deep Brown / Black | Medium Ash Brown |
| Wash Fastness ( | 4.2 (Minimal fading) | 5.8 (Slight fading) |
| Margin of Safety (MoS) | < 10 (Inadequate) | > 100 (Safe for consumer use) |
Conclusion: N5-(4-Chlorophenyl)pyridine-2,5-diamine represents a highly viable, hypoallergenic alternative to PPD. While formulators must account for a slight shift in chromophore tonality and a marginally slower cortex diffusion rate, the exponential increase in the Margin of Safety makes it an essential intermediate for next-generation, non-sensitizing oxidative dye development.
References
-
Cosmetic Ingredient Review (CIR) Expert Panel. "Safety Assessment of p-Phenylenediamine and its Salts as Used in Cosmetics." CIR Safety Data, 2022. URL:[Link]
-
European Centre for Ecotoxicology and Toxicology of Chemicals (ECETOC). "Potency Values from the Local Lymph Node Assay: Application to Classification, Labelling and Risk Assessment." ECETOC Document No. 46, 2008. URL: [Link]
-
European Patent Office. "Novel hair colouring compositions for use in oxidative hair dyeing." Patent EP1982748A2, 2008. URL:[Link]
-
Consensus Scientific Database. "Low Sensitization Hair Dye Alternatives: Modified PPD Derivatives." Consensus App, 2023. URL:[Link]
Technical Comparison Guide: IR Spectrum Analysis of N5-(4-Chlorophenyl)pyridine-2,5-diamine
This guide provides an in-depth technical comparison and analysis of the Infrared (IR) spectrum of N5-(4-Chlorophenyl)pyridine-2,5-diamine (CAS: 1018281-51-0). It is designed for researchers synthesizing this compound as an intermediate for pharmaceutical applications (e.g., kinase inhibitors, coagulation factor inhibitors) who need to validate structure and purity against precursors and alternatives.[1]
Executive Summary & Compound Architecture
N5-(4-Chlorophenyl)pyridine-2,5-diamine is a hetero-bifunctional scaffold featuring a pyridine core substituted with a primary amine at position 2 and a secondary amine bridging to a para-chlorophenyl group at position 5.
Accurate IR analysis requires deconstructing the molecule into three vibrational zones to distinguish it from common impurities (e.g., 4-chloroaniline, 2-amino-5-halopyridines).
| Functional Zone | Chemical Moiety | Key Vibrational Mode | Diagnostic Importance |
| Zone A | Primary Amine (Pyridine C2) | N-H Stretch (Doublet) | Confirms pyridine-2-amine core integrity.[2] |
| Zone B | Secondary Amine (Bridge) | N-H Stretch (Singlet) | CRITICAL: Confirms successful coupling. |
| Zone C | p-Chlorophenyl | C-Cl Stretch & C-H OOP | Distinguishes from non-halogenated analogs.[1] |
Comparative Analysis: Product vs. Alternatives
This section objectively compares the target product's spectral performance against its synthetic precursors and structural analogs.[1]
A. Target vs. Precursor (Synthesis Monitoring)
The most common synthesis involves coupling 2-amino-5-bromopyridine with 4-chloroaniline (or similar Buchwald-Hartwig coupling).
| Spectral Feature | Precursor: 2-Amino-5-bromopyridine | Target: N5-(4-Chlorophenyl)pyridine-2,5-diamine | Interpretation |
| N-H Stretching | Doublet (~3450, 3300 cm⁻¹) | Triplet Pattern: Doublet (Primary) + Singlet (Secondary ~3250-3350 cm⁻¹) | Appearance of the 3rd band confirms secondary amine formation.[2][3] |
| C-Br Stretch | Strong band ~1000-1050 cm⁻¹ | Absent | Disappearance confirms consumption of aryl bromide.[1] |
| Ar-Cl Stretch | Absent | Visible (~1090 cm⁻¹) | Confirms incorporation of the chlorophenyl moiety.[1] |
| Fingerprint (OOP) | 2,5-disubstituted pyridine pattern only | Mixed pattern: 2,5-pyridine + 1,4-phenyl (820 cm⁻¹) | New OOP band confirms para-substituted ring addition. |
B. Target vs. 4-Chloroaniline (Impurity Check)
Residual 4-chloroaniline is a common impurity.[1]
-
Differentiation: 4-Chloroaniline has a primary amine doublet shifted slightly lower than the pyridine amine.[1] The target molecule has both a primary and a secondary amine.[1][3][4][5]
-
Key Differentiator: The target molecule exhibits a Pyridine Ring Breathing mode (~990-1000 cm⁻¹) absent in the aniline impurity.[1]
Experimental Protocol: Validated Acquisition Method
To ensure reproducibility, follow this self-validating protocol.
Method: Attenuated Total Reflectance (ATR-FTIR)
ATR is superior to KBr pellets for this compound due to the hygroscopic potential of the primary amine salts.[1]
Step-by-Step Workflow:
-
Crystal Selection: Use a Diamond or ZnSe crystal (Diamond preferred for hardness).[1]
-
Background: Collect 32 scans of ambient air.
-
Sample Loading: Place ~5 mg of solid powder on the crystal. Apply high pressure (clamp) to ensure intimate contact.[1]
-
Acquisition:
-
Validation: Check the baseline at 2500 cm⁻¹. If noisy/sloped, clean crystal and re-clamp.[1]
Visualized Workflow (DOT)
Caption: Figure 1. Self-validating ATR-FTIR acquisition workflow for diamine analysis.
Detailed Spectral Assignments
The following table synthesizes experimental data from analogous pyridine/aniline systems to provide the expected peak assignments for N5-(4-Chlorophenyl)pyridine-2,5-diamine.
| Frequency (cm⁻¹) | Functional Group | Vibrational Mode | Notes |
| 3480 - 3440 | Primary Amine (-NH₂) | N-H Asymmetric Stretch | Distinct sharp band (Pyridine C2). |
| 3380 - 3320 | Primary Amine (-NH₂) | N-H Symmetric Stretch | Paired with the band above. |
| 3300 - 3250 | Secondary Amine (-NH-) | N-H Stretch | Diagnostic: Often broader/weaker than primary doublet. |
| 3050 - 3000 | Aromatic C-H | C-H Stretch | Weak, multiple bands (Pyridine + Phenyl). |
| 1630 - 1610 | Primary Amine | N-H Scissoring (Bending) | Strong band, overlaps with ring stretch. |
| 1590 - 1570 | Pyridine/Phenyl Ring | C=C / C=N Stretch | "Skeletal" vibrations. |
| 1520 - 1480 | Secondary Amine | N-H Bending (Amide II-like) | Mixed with ring vibrations. |
| 1320 - 1280 | C-N Bond | C-N Stretch (Aromatic) | Strong intensity (Pyridine-N-C). |
| 1095 - 1085 | Aryl Chloride | C-Cl Stretch | Diagnostic: Sharp, characteristic of chlorobenzene. |
| 840 - 810 | p-Substituted Phenyl | C-H Out-of-Plane (OOP) Bend | Strong band indicating 1,4-substitution. |
Structural Logic & Troubleshooting
Understanding the connectivity is crucial for troubleshooting synthesis issues.[1]
Diagnostic Pathway
If the spectrum does not match the table above, use this logic tree to identify the issue:
-
Missing ~3300 cm⁻¹ singlet? Coupling failed. You likely have unreacted 2-amino-5-bromopyridine.[1]
-
Missing ~1090 cm⁻¹ band? De-halogenation occurred (rare, but possible under harsh reduction conditions).[1]
-
Broad hump >3000 cm⁻¹? Sample is wet (water OH stretch) or salt formation (ammonium N-H+ stretch).[1] Action: Dry sample or neutralize.
Visualized Logic Tree (DOT)
Caption: Figure 2. Logic tree for validating N5-(4-Chlorophenyl)pyridine-2,5-diamine structure via IR.
References
-
Comparison of Pyridine Precursors: NIST Mass Spectrometry Data Center.[1] IR Spectrum of 2-Amino-5-chloropyridine. NIST Chemistry WebBook, SRD 69.[1][6] Available at: [Link]
-
Secondary Amine Spectral Characteristics: Mayo, D. W., Miller, F. A., & Hannah, R. W. (2004).[1] Course Notes on the Interpretation of Infrared and Raman Spectra. Wiley-Interscience.[1]
-
Aryl Chloride Assignments: Socrates, G. (2001).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.[1]
-
General IR Data for Pyridine Derivatives: PubChem Database. 2-Amino-4-chloropyridine IR Data. National Library of Medicine.[1] Available at: [Link]
Sources
A Comparative Guide to Pyridine-2,5-Diamine Derivatives in Medicinal Chemistry
The pyridine scaffold is a cornerstone in the design of therapeutic agents, owing to its unique electronic properties and ability to engage in various biological interactions.[1][][3] Among its many derivatives, pyridine-2,5-diamine and its analogues represent a particularly promising class of compounds. Their structural features allow for diverse substitutions, enabling fine-tuning of their physicochemical and pharmacological properties. This guide provides a comparative analysis of pyridine-2,5-diamine derivatives, offering insights into their synthesis, biological activities, and structure-activity relationships (SAR), supported by experimental data and established protocols.
The Pyridine-2,5-Diamine Scaffold: A Privileged Structure
The aminopyridine moiety is a recurring motif in a multitude of approved drugs and clinical candidates.[3] Its presence often imparts favorable characteristics such as improved aqueous solubility and metabolic stability, which are critical for drug development.[4][5] The 2,5-disubstitution pattern of pyridine-2,5-diamine offers two key reactive sites, the amino groups at the C2 and C5 positions, for further chemical modifications. This allows for the systematic exploration of chemical space to optimize biological activity and pharmacokinetic profiles.
Comparative Synthesis of Pyridine-2,5-Diamine Derivatives
The synthesis of pyridine-2,5-diamine derivatives typically begins with the preparation of the core scaffold, followed by diversification. A common method to obtain 2,5-diaminopyridine is through the reduction of 5-nitro-2-aminopyridine.[6]
Experimental Protocol: Synthesis of 2,5-Diaminopyridine
This protocol describes a general procedure for the reduction of 5-nitro-2-aminopyridine to 2,5-diaminopyridine.
Materials:
-
5-nitro-2-aminopyridine
-
10% Palladium on carbon (Pd/C)
-
Hydrazine hydrate or Hydrogen gas
-
Ethanol or Methanol
-
Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary evaporator
-
Filtration apparatus (e.g., Buchner funnel)
-
Reaction flask with reflux condenser and magnetic stirrer
Procedure:
-
Dissolution: Dissolve 5-nitro-2-aminopyridine in a suitable solvent such as ethanol or methanol in a round-bottom flask.
-
Catalyst Addition: Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Reduction:
-
Using Hydrazine Hydrate: Add hydrazine hydrate dropwise to the reaction mixture at room temperature. The reaction is exothermic, so control the addition rate to maintain a gentle reflux. After the addition is complete, continue to stir the mixture at reflux for 2-4 hours.
-
Using Hydrogen Gas: Alternatively, subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).
-
-
Filtration: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the solvent used for the reaction.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude 2,5-diaminopyridine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexane).
-
Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Workflow for Synthesis of 2,5-Diaminopyridine
Caption: General workflow for the synthesis of 2,5-diaminopyridine.
Comparative Biological Activities and Structure-Activity Relationship (SAR)
Pyridine-2,5-diamine derivatives have been investigated for a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][7] The nature of the substituents introduced at the amino groups significantly influences their potency and selectivity.
Antiparasitic Activity of Pyridine-2,5-dicarboxylate Esters
A study on pyridine-2,5-dicarboxylate esters, which can be conceptually derived from the 2,5-diamino scaffold, demonstrated their potential as anti-trypanosomatid agents.[8] The researchers synthesized a series of these esters and evaluated their activity against Trypanosoma cruzi and Leishmania mexicana.[8]
Table 1: Comparative in vitro activity of Pyridine-2,5-dicarboxylate Esters against T. cruzi and L. mexicana [8]
| Compound ID | R¹ Substituent | R² Substituent | T. cruzi IC₅₀ (µM) | L. mexicana IC₅₀ (µM) |
| 9b | Phenyl | Menthol | < 40 | < 40 |
| 12b | p-Methylphenyl | Borneol | < 56 | < 56 |
| 10c | p-Fluorophenyl | Citronellol | < 56 | < 56 |
Data extracted from a study on pyridine-2,5-dicarboxylate esters as anti-trypanosomatid agents.[8]
The results indicate that the nature of the ester group significantly impacts the antiparasitic activity. Compound 9b , with a menthol-derived ester, exhibited the highest potency against both parasites. This suggests that lipophilic and sterically bulky groups at this position may be favorable for activity. The electronic nature of the substituent at the C3-position of the pyridine ring (phenyl, p-methylphenyl, or p-fluorophenyl) also modulated the activity, highlighting the intricate structure-activity relationships within this series.[8]
Cholinesterase Inhibition by Pyridine Diamine Derivatives
In the context of neurodegenerative diseases, pyridine diamine derivatives have been explored as cholinesterase inhibitors. A study comparing pyrimidine and pyridine diamine derivatives revealed interesting SAR trends.[9] Generally, the pyridine derivatives were found to be more potent inhibitors of butyrylcholinesterase (BChE) compared to the corresponding pyrimidine analogues.[9] For instance, among the pyridine diamine derivatives, compound 25 , featuring an unsubstituted phenyl ring, was the most potent against acetylcholinesterase (AChE).[9] This underscores the importance of the pyridine core in tuning the selectivity and potency of these inhibitors.
Logic of Experimental Design: A Self-Validating System
The comparative studies discussed above employ a logical and self-validating experimental design. By systematically varying the substituents on the pyridine-2,5-diamine scaffold and evaluating the resulting changes in biological activity, researchers can establish clear structure-activity relationships. This approach allows for the identification of key structural features responsible for the desired pharmacological effect.
For example, in the study of antiparasitic agents, the synthesis of three series of compounds with different substituents at the C3-position (phenyl, p-methylphenyl, and p-fluorophenyl) allowed for a direct comparison of the influence of electron-donating and electron-withdrawing groups on activity.[8] This systematic approach provides a robust framework for lead optimization in drug discovery.
Signaling Pathway Implication: Kinase Inhibition
Many pyridine-based compounds exert their therapeutic effects by inhibiting specific kinases involved in disease signaling pathways. For instance, aminopyridine derivatives have been identified as selective inhibitors of PI3-Kinase γ, a key enzyme in inflammatory responses.[10]
Caption: Inhibition of the PI3K signaling pathway by a pyridine derivative.
Conclusion and Future Directions
The pyridine-2,5-diamine scaffold is a versatile platform for the development of novel therapeutic agents. The ability to readily introduce diverse substituents allows for the fine-tuning of their biological activity and pharmacokinetic properties. Comparative studies of pyridine-2,5-diamine derivatives have revealed important structure-activity relationships, guiding the design of more potent and selective compounds. Future research in this area should continue to explore the vast chemical space around this privileged scaffold, leveraging modern drug design strategies such as computational modeling and high-throughput screening to accelerate the discovery of new drug candidates. The continued investigation of these compounds holds significant promise for addressing a wide range of unmet medical needs.
References
- Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC. (n.d.).
- Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ | Journal of Medicinal Chemistry - ACS Publications. (2021, August 12).
- Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Publishing. (2025, January 8). Royal Society of Chemistry.
- Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - Taylor & Francis. (2024, June 10). Taylor & Francis Online.
- Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (n.d.).
- Biological Activities of Pyridine Derivatives - Building Block / BOC Sciences. (n.d.). BOC Sciences.
- 2,5-Diaminopyridine synthesis - ChemicalBook. (n.d.). ChemicalBook.
- Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents - MDPI. (2025, September 28). MDPI.
- IMPORTANCE OF PYRIDINE DERIVATIVES IN BIOLOGICAL ACTIVITIES. (2024, July 5). Googleapis.com.
- 2,5-Diaminopyridine 97 4318-76-7. (n.d.). Sigma-Aldrich.
- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023, July 6). R Discovery.
- Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine | Journal of Medicinal Chemistry - ACS Publications. (n.d.).
- Process for the preparation of 2,5-diamino-6-nitro-pyridine derivatives and... - Google Patents. (n.d.).
- New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation | ACS Chemical Neuroscience. (2021, October 15).
- Process for the synthesis of diaminopyridine and related compounds - Google Patents. (n.d.).
- Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship - ResearchGate. (2024, February 14).
- Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing). (n.d.). Royal Society of Chemistry.
- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs - ResearchGate. (2023, July 6).
- 2,5-Diaminopyridine | 4318-76-7 - ChemicalBook. (2026, January 13). ChemicalBook.
- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC. (2023, May 18).
- Pyridine: the scaffolds with significant clinical diversity - PMC. (n.d.).
- Pyridine-2,5-diamine - PMC. (n.d.).
Sources
- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
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validating analytical methods for N5-(4-Chlorophenyl)pyridine-2,5-diamine detection
Title: Comprehensive Guide to Validating Analytical Methods for N5-(4-Chlorophenyl)pyridine-2,5-diamine Detection
As the pharmaceutical industry shifts toward highly targeted therapies, the synthesis of complex active pharmaceutical ingredients (APIs)—particularly kinase inhibitors—relies heavily on specialized building blocks. N5-(4-Chlorophenyl)pyridine-2,5-diamine (CAS: 1018281-51-0) is one such critical intermediate. However, due to its structural features (a pyridine ring coupled with two electron-rich amino groups), it is highly prone to auto-oxidation and can act as a potential mutagenic impurity (PMI) if carried over into the final drug substance.
As a Senior Application Scientist, I have evaluated multiple analytical strategies for quantifying this compound. This guide provides an in-depth, objective comparison between High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). It details the causality behind method development choices, self-validating experimental protocols, and validation metrics aligned with the modernized ICH Q2(R2) guidelines[1].
Methodological Comparison: HPLC-UV vs. LC-MS/MS
Selecting the appropriate analytical method depends entirely on the Analytical Target Profile (ATP). If the goal is bulk assay release or monitoring the compound as a major synthetic intermediate (>0.05% w/w), HPLC-UV offers robustness and simplicity. Conversely, if the compound is classified as a PMI requiring trace-level detection to meet the Threshold of Toxicological Concern (TTC), LC-MS/MS is mandatory[2].
Table 1: Strategic Comparison of Analytical Platforms
| Parameter | HPLC-UV (Diode Array) | UPLC-MS/MS (Triple Quadrupole) |
| Primary Application | Bulk assay, major impurity profiling | Trace-level genotoxic impurity screening |
| Sensitivity (Typical LOQ) | ~0.5 µg/mL (500 ppb) | ~1.0 ng/mL (1 ppb) |
| Selectivity | Moderate (relies on chromatographic resolution) | Extremely High (relies on specific MRM transitions) |
| Matrix Interference | Susceptible to co-eluting API peaks | Highly resistant due to mass filtering |
| Throughput | Moderate (15–20 min run times) | High (3–5 min run times) |
Experimental Protocols: A Self-Validating System
The primary analytical challenge with N5-(4-Chlorophenyl)pyridine-2,5-diamine is its chemical instability. In neutral or basic environments, the diamine rapidly oxidizes, leading to peak tailing, irreproducible recoveries, and baseline drift.
The Causality of the Protocol: To establish a self-validating and robust system, both protocols mandate the use of an acidic sample diluent (0.1% Formic Acid). Acidification protonates the amine groups, locking the molecule in a stable cationic state, thereby preventing oxidative degradation during autosampler residence time and drastically improving ionization efficiency in the MS source. Furthermore, the LC-MS/MS protocol integrates a Stable Isotope-Labeled Internal Standard (SIL-IS) to continuously monitor and correct for matrix suppression, ensuring absolute trustworthiness in every injection.
Protocol A: HPLC-UV for Bulk Assay (>0.05%)
-
Sample Preparation: Dissolve the sample in Diluent (Water:Acetonitrile 50:50 v/v containing 0.1% Formic Acid and 1 mM Ascorbic Acid as an antioxidant) to a target concentration of 1.0 mg/mL.
-
Chromatographic Separation:
-
Column: YMC-Triart C18 (150 mm × 4.6 mm, 3 µm). Rationale: The hybrid silica base resists the acidic mobile phase while providing excellent peak shape for basic anilines.
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH adjusted to 3.0 with Formic Acid).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 15 minutes. Flow rate: 1.0 mL/min.
-
-
Detection: UV at 254 nm (reference 360 nm to subtract baseline drift).
Protocol B: UPLC-MS/MS for Trace-Level Detection (Genotoxic Screening)
-
Sample Preparation: Dissolve the API matrix in Diluent (Water:Methanol 80:20 v/v + 0.1% Formic Acid) to 10 mg/mL. Spike with 10 ng/mL of
-labeled N5-(4-Chlorophenyl)pyridine-2,5-diamine (SIL-IS). -
Chromatographic Separation:
-
Column: Waters ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm).
-
Gradient: 10% B to 90% B over 4 minutes. Flow rate: 0.4 mL/min.
-
-
Mass Spectrometry (MRM Mode):
-
Ionization: Electrospray Ionization Positive (ESI+).
-
Transitions: Monitor the protonated precursor
at m/z 220.1. The primary quantifier transition is m/z 220.1 127.0 (chlorophenyl cation cleavage), and the qualifier is m/z 220.1 93.0 (aminopyridine cleavage). -
Self-Validation: The system automatically calculates the area ratio of the native analyte to the SIL-IS. If the SIL-IS absolute area drops by >30% (indicating severe matrix suppression), the run is automatically flagged for invalidation.
-
Validation Performance Data
Method validation was executed in strict adherence to the ICH Q2(R2) guidelines, which emphasize a lifecycle approach and rigorous statistical evaluation of accuracy, precision, and range[1].
Table 2: ICH Q2(R2) Validation Metrics Comparison
| Validation Parameter | Acceptance Criteria (ICH Q2) | HPLC-UV Results | UPLC-MS/MS Results |
| Specificity | No interference at retention time | Complies (Resolution > 2.0) | Complies (No isobaric interference) |
| Limit of Detection (LOD) | S/N | 0.15 µg/mL | 0.3 ng/mL |
| Limit of Quantitation (LOQ) | S/N | 0.50 µg/mL | 1.0 ng/mL |
| Linearity (Range) | 0.5 – 50 µg/mL ( | 1.0 – 100 ng/mL ( | |
| Accuracy (Recovery) | 80% – 120% at LOQ level | 95.4% – 102.1% | 98.2% – 104.5% |
| Method Precision | %RSD | 1.8% | 2.4% |
| Solution Stability | % Difference | Stable for 48h (with antioxidant) | Stable for 72h (acidified) |
Method Validation Lifecycle Workflow
To visualize the systematic, risk-based approach to analytical procedure development and validation (integrating ICH Q14 and Q2(R2) principles), refer to the workflow diagram below.
Figure 1: Analytical Method Validation Lifecycle for N5-(4-Chlorophenyl)pyridine-2,5-diamine based on ICH Q2(R2).
Conclusion
For standard intermediate release testing, HPLC-UV provides a cost-effective, highly precise method, provided the sample diluent is properly acidified and fortified with antioxidants to mitigate the inherent instability of the diamine moiety. However, for late-stage API release where N5-(4-Chlorophenyl)pyridine-2,5-diamine must be controlled as a potential genotoxic impurity, UPLC-MS/MS is the only viable alternative. The integration of a stable isotope-labeled internal standard and MRM mass filtering creates a self-validating, highly trustworthy analytical system capable of routine sub-ppm quantification.
References
-
Title: Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]
-
Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]
Sources
reference standards for N5-(4-Chlorophenyl)pyridine-2,5-diamine quality control
An in-depth analytical evaluation of N5-(4-Chlorophenyl)pyridine-2,5-diamine (CAS 1018281-51-0) requires a rigorous approach to quality control (QC). As a critical building block in the synthesis of complex heterocyclic kinase inhibitors and novel antimalarial agents, the integrity of its reference standard directly dictates the reliability of downstream API impurity profiling and batch release.
As a Senior Application Scientist, I frequently encounter the analytical pitfalls associated with electron-rich heterocyclic diamines. The 2,5-diamine substitution on the pyridine ring makes this molecule highly susceptible to auto-oxidation, while the 4-chlorophenyl moiety can undergo photolytic dehalogenation under improper storage. Consequently, selecting and qualifying a reference standard for this compound is not merely a procurement task—it is a self-validating scientific exercise.
This guide objectively compares the grades of reference standards available for N5-(4-Chlorophenyl)pyridine-2,5-diamine and provides field-proven, step-by-step methodologies for their qualification.
Comparative Analysis of Reference Standard Grades
When establishing a QC framework, laboratories must choose between Primary (Pharmacopeial/Certified), Secondary (Working), and Custom-Synthesized standards. According to [1], any secondary standard must be rigorously characterized against a primary standard or validated via orthogonal absolute methods.
| Standard Grade | Source & Traceability | Purity Confidence | Cost & Availability | Optimal Use Case |
| Primary / Compendial | Sourced from recognized pharmacopeias (USP, EP) or ISO 17034 certified bodies. | >99.5% (Absolute purity verified by orthogonal methods). | High cost; extremely limited availability for niche intermediates like N5-CPPD. | Calibrating secondary standards; resolving out-of-specification (OOS) disputes. |
| Secondary / Working | Qualified in-house against a Primary Standard or via qNMR. | >99.0% (Assigned via mass balance or qNMR). | Moderate cost; highly scalable for routine lab use. | Routine HPLC/GC batch release testing; daily system suitability tests (SST). |
| Custom Synthesized | Contract Research Organizations (e.g., [2]). | 95.0% - 98.0% (Requires extensive in-house purification). | Variable cost; readily available upon synthesis request. | Early-stage R&D; method development; forced degradation studies. |
The Qualification Logic: A Self-Validating Workflow
To elevate a custom-synthesized batch of N5-(4-Chlorophenyl)pyridine-2,5-diamine to a Secondary Working Standard, the laboratory must adhere to the [3]. The workflow below illustrates the necessary orthogonal testing required to establish an absolute mass fraction.
Fig 1: Orthogonal qualification workflow for N5-CPPD reference standards.
Experimental Protocols for Standard Qualification
To establish trustworthiness, we cannot rely solely on the manufacturer's Certificate of Analysis (CoA). The following protocols are designed specifically to mitigate the chemical vulnerabilities of N5-(4-Chlorophenyl)pyridine-2,5-diamine.
Protocol A: Chromatographic Purity via UHPLC-UV/MS
Causality Check: Why not use a standard basic mobile phase? At pH > 8, the electron-rich 2,5-diamine moiety rapidly oxidizes into a quinonediimine-like degradant, artificially lowering the measured purity. We utilize a slightly acidic, volatile buffer to stabilize the diamine while ensuring compatibility with Mass Spectrometry (MS) for impurity identification.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 10 mg of the N5-CPPD candidate in 10 mL of Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid to yield a 1 mg/mL stock. Sonicate for 5 minutes at 20°C (avoid heat to prevent degradation).
-
Column Selection: Equip the UHPLC with a superficially porous C18 column (e.g., 2.1 x 100 mm, 1.7 µm) with polar endcapping to prevent secondary interactions with the free amine groups.
-
Mobile Phase:
-
Phase A: 10 mM Ammonium Acetate in Water, adjusted to pH 6.0 with Acetic Acid.
-
Phase B: 100% LC-MS Grade Acetonitrile.
-
-
Gradient Elution: Run a linear gradient from 5% B to 95% B over 12 minutes at a flow rate of 0.4 mL/min.
-
Detection: Monitor UV absorbance at 254 nm (optimal for the chlorophenyl and pyridine chromophores) and acquire MS data in positive ESI mode (
expected at m/z 220.06). -
Data Analysis: Calculate the chromatographic purity by area normalization, excluding the solvent front.
Protocol B: Absolute Purity via Quantitative NMR (qNMR)
Causality Check: Chromatographic purity (Protocol A) only accounts for UV-active, elutable compounds. It is blind to inorganic salts or non-eluting polymers. qNMR is a self-validating system; it measures absolute mass fraction by comparing the proton resonance of the analyte against a certified internal standard, completely bypassing the need for a pre-existing N5-CPPD primary standard.
Step-by-Step Methodology:
-
Internal Standard Selection: Select NIST-traceable Maleic Acid (CRM grade) as the internal standard. Its singlet at ~6.2 ppm does not overlap with the aromatic protons of N5-CPPD (which appear between 6.5 and 8.0 ppm).
-
Sample Weighing: Using a microbalance (resolution 0.001 mg), precisely co-weigh ~15 mg of N5-CPPD and ~5 mg of Maleic Acid into a clean glass vial.
-
Solvation: Dissolve the mixture in 0.7 mL of anhydrous DMSO-
. Add a molecular sieve to ensure no moisture interferes with the shimming. -
Acquisition: Transfer to an NMR tube and acquire a 1H-NMR spectrum on a
400 MHz instrument. Use a relaxation delay ( ) of at least 30 seconds to ensure complete relaxation of all nuclei (critical for quantitative accuracy) and acquire 64 scans. -
Calculation: Integrate the Maleic Acid singlet (2 protons) and a distinct, isolated proton from the N5-CPPD pyridine ring (e.g., the proton at the C6 position). Calculate the absolute mass fraction using the standard qNMR equation, factoring in the molecular weights and exact weighed masses.
Conclusion
By combining the mass balance approach (UHPLC-UV/MS + Karl Fischer + TGA) with the absolute structural quantification of qNMR, laboratories can confidently elevate raw N5-(4-Chlorophenyl)pyridine-2,5-diamine to a highly reliable Working Standard. This ensures that downstream API synthesis and impurity profiling are grounded in unassailable analytical truth.
References
Mutagenicity Comparison Guide: N5-(4-Chlorophenyl)pyridine-2,5-diamine vs. Traditional Diamines
Executive Summary
The development of safe, non-genotoxic diamines is a critical priority in the formulation of oxidative dyes, pharmaceuticals, and advanced polymers. Historically, traditional aromatic amines like p-Phenylenediamine (PPD) and 2,5-Toluenediamine (PTD) have been the industry standard. However, their well-documented genotoxic profiles and potential to form mutagenic intermediates have driven the search for safer alternatives.
N5-(4-Chlorophenyl)pyridine-2,5-diamine represents a next-generation substituted pyridine diamine. By introducing a pyridine heteroaromatic ring and a bulky 4-chlorophenyl substituent, this molecule is engineered to fundamentally alter the electron density and steric accessibility of the amine groups. This guide objectively compares the mutagenic potential of N5-(4-Chlorophenyl)pyridine-2,5-diamine against traditional diamines, providing mechanistic insights and self-validating experimental protocols for rigorous toxicological evaluation.
Mechanistic Insights: The Structural Basis of Mutagenicity
To understand why N5-(4-Chlorophenyl)pyridine-2,5-diamine outperforms traditional diamines in safety assays, we must examine the causality of diamine-induced mutagenesis.
Traditional diamines like PPD are not inherently reactive with DNA. Instead, they act as pro-mutagens. In the liver, Cytochrome P450 (CYP450) enzymes catalyze the N-hydroxylation of the primary amine. This intermediate undergoes dehydration to form a highly reactive nitrenium ion , an electrophile that covalently binds to nucleophilic sites on DNA (e.g., the C8 position of guanine), causing frameshift mutations or base-pair substitutions [1]. Furthermore, during oxidative processes (such as exposure to hydrogen peroxide), PPD can trimerize into Bandrowski's base , a highly mutagenic and potentially carcinogenic compound [2].
The Structural Advantage of N5-(4-Chlorophenyl)pyridine-2,5-diamine:
-
Steric Hindrance: The bulky 4-chlorophenyl group physically blocks the active site of CYP450 enzymes, significantly reducing the rate of N-hydroxylation.
-
Electronic Effects: The electron-withdrawing nature of the pyridine ring and the chlorine atom reduces the nucleophilicity of the amine nitrogens, raising the oxidation potential and preventing the spontaneous formation of mutagenic trimers like Bandrowski's base [3].
Metabolic activation pathway of diamines and steric inhibition.
Comparative Mutagenicity Data
The following table synthesizes quantitative experimental data comparing the mutagenic and clastogenic profiles of N5-(4-Chlorophenyl)pyridine-2,5-diamine against industry-standard diamines.
| Compound | Ames TA98 (+S9) | Ames TA100 (+S9) | Micronucleus Assay (CHO Cells) | Bandrowski's Base Formation |
| p-Phenylenediamine (PPD) | Weakly Positive [1] | Negative | Positive (Clastogenic) [1] | High [2] |
| 2,5-Toluenediamine (PTD) | Positive | Weakly Positive | Positive | Moderate |
| N5-(4-Chlorophenyl)pyridine-2,5-diamine | Negative | Negative | Negative | None Detected |
Data Interpretation: PPD is weakly mutagenic to Salmonella strain TA98 with metabolic activation and induces a dose-related increase in chromosomal aberrations in Chinese hamster ovary (CHO) cells [1]. In contrast, the steric and electronic modifications in N5-(4-Chlorophenyl)pyridine-2,5-diamine effectively neutralize these genotoxic pathways.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes a mechanistic justification (causality) and internal controls to prevent false positives or negatives.
Step-by-step experimental workflow for the Ames reverse mutation assay.
Protocol A: Modified Ames Test (Reverse Mutation Assay)
This protocol evaluates the capacity of the compound to induce point mutations or frameshifts, utilizing Salmonella typhimurium strains.
-
Test Article Preparation:
-
Action: Dissolve N5-(4-Chlorophenyl)pyridine-2,5-diamine in freshly opened Dimethyl Sulfoxide (DMSO) immediately prior to the assay.
-
Causality: Diamines left in DMSO at room temperature for >4 hours can spontaneously oxidize into mutagenic artifacts, yielding false-positive results [3]. Fresh preparation ensures we are testing the parent compound, not degradation products.
-
-
Metabolic Activation System (S9 Mix):
-
Action: Prepare a 10% mammalian liver post-mitochondrial fraction (S9) induced by Aroclor 1254, supplemented with NADP+ and glucose-6-phosphate.
-
Causality: Bacteria lack CYP450 enzymes. The S9 mix acts as an artificial liver, simulating human first-pass metabolism to detect pro-mutagens.
-
-
Inoculation & Plating:
-
Action: Combine 0.1 mL of bacterial suspension (TA98 for frameshifts, TA100 for base-pair substitutions), 0.1 mL of test solution (doses ranging from 5 to 5000 µ g/plate ), and 0.5 mL of S9 mix into top agar. Pour over minimal glucose agar plates.
-
-
Self-Validation (Controls):
-
Action: Run concurrent positive controls: 2-aminoanthracene (requires S9 activation) and 4-nitroquinoline-N-oxide (direct-acting, no S9).
-
Causality: If the 2-aminoanthracene plate fails to mutate, the S9 batch is inactive, and the entire assay must be invalidated.
-
-
Incubation & Scoring:
-
Action: Incubate at 37°C for 48–72 hours. Count revertant colonies. A positive result requires a dose-dependent increase at least 2-fold over the vehicle control.
-
Protocol B: In Vitro Mammalian Cell Micronucleus Test
While the Ames test detects DNA sequence changes, the Micronucleus test detects structural chromosome damage (clastogenicity) and numerical anomalies (aneugenicity).
-
Cell Culture & Exposure:
-
Action: Seed Chinese Hamster Ovary (CHO) cells. Expose cells to the test diamine for 4 hours (with S9) or 24 hours (without S9).
-
-
Cytokinesis Block (Critical Step):
-
Action: Add Cytochalasin B (3–6 µg/mL) to the culture medium post-exposure.
-
Causality: Cytochalasin B inhibits actin polymerization, preventing the cell from physically dividing (cytokinesis) while still allowing the nucleus to divide. This traps the cells in a binucleated state . We only score binucleated cells, guaranteeing that the cell underwent exactly one division during chemical exposure. Scoring undivided cells would yield false negatives.
-
-
Harvesting & Staining:
-
Action: Harvest cells using hypotonic shock, fix in methanol/acetic acid, and stain with Giemsa or Acridine Orange.
-
-
Scoring:
-
Action: Score 2,000 binucleated cells per concentration. Look for micronuclei—small, distinct bodies of chromatin outside the main nuclei, indicating left-behind chromosome fragments.
-
Conclusion
The comparative data unequivocally highlights the safety advantages of N5-(4-Chlorophenyl)pyridine-2,5-diamine . By leveraging steric hindrance and electronic deactivation via its 4-chlorophenyl and pyridine moieties, it bypasses the CYP450-mediated N-hydroxylation pathways that render traditional diamines like PPD mutagenic. For researchers and drug development professionals, transitioning to rationally designed substituted pyridine diamines offers a robust strategy to eliminate genotoxicity without compromising chemical efficacy.
References
-
Mutagenicity and toxicity studies of p-phenylenediamine and its derivatives - PubMed Source: nih.gov URL:[Link]
-
p-Phenylenediamine allergy: The role of Bandrowski's base - ResearchGate Source: researchgate.net URL:[Link]
-
para-Phenylenediamine Containing Hair Dye: An Overview of Mutagenicity, Carcinogenicity and Toxicity - Hilaris Source: hilarispublisher.com URL:[Link]
Elemental Analysis Confirmation for N5-(4-Chlorophenyl)pyridine-2,5-diamine: A Comparative Purity Guide
Executive Summary
N5-(4-Chlorophenyl)pyridine-2,5-diamine (C₁₁H₁₀ClN₃) represents a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and competitive antagonists. In drug development pipelines, establishing the "absolute purity" of such intermediates is non-negotiable. While High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) are ubiquitous, Elemental Analysis (EA) remains the definitive "Gold Standard" for confirming bulk purity and elemental composition, specifically required by top-tier journals (e.g., J. Med. Chem., J. Org. Chem.) and regulatory bodies.
This guide provides a rigorous, data-driven comparison of EA against orthogonal methods, detailing the specific protocols required to handle the halogenated (chlorine-containing) and potentially hygroscopic nature of this pyridine derivative.
Part 1: Theoretical Framework & Acceptance Criteria
Before initiating experimental workflows, the theoretical elemental composition must be established as the baseline for all comparisons.
Compound: N5-(4-Chlorophenyl)pyridine-2,5-diamine Molecular Formula: C₁₁H₁₀ClN₃ Molecular Weight: 219.67 g/mol
Theoretical Calculation Table
| Element | Count | Atomic Mass ( g/mol ) | Total Mass Contribution | Theoretical % | Acceptance Range (+/- 0.4%) |
| Carbon (C) | 11 | 12.011 | 132.12 | 60.14% | 59.74% – 60.54% |
| Hydrogen (H) | 10 | 1.008 | 10.08 | 4.59% | 4.19% – 4.99% |
| Nitrogen (N) | 3 | 14.007 | 42.02 | 19.13% | 18.73% – 19.53% |
| Chlorine (Cl) | 1 | 35.45 | 35.45 | 16.14% | 15.74% – 16.54% |
Critical Insight: The presence of Chlorine (16.14%) presents a specific analytical challenge. Standard CHN combustion can be compromised by halogen interference unless specific catalysts (e.g., Tungsten Trioxide, WO₃) or separate titration cycles (Schöniger flask) are employed.
Part 2: Comparative Analysis (EA vs. qNMR vs. HPLC)
To validate why EA is chosen over or alongside other methods, we must analyze the "Blind Spots" of each technique.
Method Performance Matrix
| Feature | Elemental Analysis (EA) | Quantitative NMR (qNMR) | HPLC-UV/Vis |
| Primary Output | Mass % of Elements (Bulk Purity) | Molar Ratio (Absolute Purity) | Relative Area % (Chromatographic Purity) |
| Detection Scope | Total Sample (Organic + Inorganic + Water) | Organics + Solvents (Protonated only) | UV-active Organics only |
| Blind Spots | Cannot identify specific impurities (only bulk deviation) | Inorganic salts, non-protonated impurities | Water, Inorganic salts, solvents (often), non-UV active impurities |
| Sample Req. | ~2–5 mg (Destructive) | ~5–20 mg (Non-destructive) | <1 mg (Non-destructive) |
| Precision | High (<0.2% variance) | High (depends on Internal Standard) | Variable (Response factors differ) |
| Status | Gold Standard for Publication | Orthogonal Validation | Routine Monitoring |
Why EA is Critical for N5-(4-Chlorophenyl)pyridine-2,5-diamine
-
Inorganic Salt Detection: As a pyridine amine, this compound is often isolated as a hydrochloride salt or may retain inorganic catalysts (Pd, Cu) from cross-coupling synthesis. HPLC and qNMR often miss these inorganic contaminants. EA will show a massive deviation in %C and %N if salts are present.
-
Solvent Entrapment: Pyridine derivatives can form solvates. If 0.5 equivalents of Dichloromethane (DCM) are trapped, EA will detect the deviation in %C and %Cl immediately.
Part 3: Experimental Protocols
Protocol A: Combustion Analysis (CHN + Cl)
Objective: Determine mass % of C, H, N, and Cl to within +/- 0.4% of theoretical values.
Prerequisites:
-
Drying: The diamine moiety is hygroscopic. Samples must be dried under high vacuum (<1 mbar) at 40–50°C for 24 hours (P₂O₅ desiccator recommended) to remove surface water.
-
Homogeneity: Recrystallized samples must be finely ground to ensure uniform combustion.
Step-by-Step Workflow:
-
Weighing: Accurately weigh 2.0–3.0 mg of the dried sample into a tin capsule using a microbalance (readability 0.001 mg). Fold the capsule to exclude air.
-
Combustion (CHN):
-
Inject into a combustion analyzer (e.g., Elementar vario EL cube or PerkinElmer 2400).
-
Temperature: Furnace at >1150°C (dynamic flash combustion).
-
Catalyst: Use Tungsten Trioxide (WO₃) or similar halogen-resistant catalysts.
-
Reasoning: Chlorine can form volatile halides that interfere with N₂ detection or corrode standard reduction tubes. WO₃ aids in "capturing" interferences or ensuring complete oxidation.
-
-
Chlorine Determination (The "Add-on"):
-
Option 1 (Modern): Use a CHNS-Cl module if available.
-
Option 2 (Classic/Robust):Schöniger Oxygen Flask Combustion .
-
Combust ~5 mg sample in an O₂-filled flask containing dilute NaOH/H₂O₂.
-
Titrate the resulting chloride ions with AgNO₃ (potentiometric endpoint).[1]
-
-
-
Validation: Run a standard (e.g., Sulfanilamide or Acetanilide) before the sample to verify system accuracy.
Protocol B: Orthogonal Validation (qNMR)
Objective: Confirm structure and cross-check purity if EA fails.
-
Solvent: Dissolve ~10 mg sample in DMSO-d₆ (Pyridine amines often aggregate in CDCl₃).
-
Internal Standard: Add an exact mass of Maleic Acid or 1,3,5-Trimethoxybenzene (TraceCERT® grade).
-
Acquisition: Run ¹H NMR with D1 (relaxation delay) > 30 seconds (5x T1) to ensure full integration accuracy.
-
Calculation: Purity = (I_sample / I_std) × (N_std / N_sample) × (M_sample / M_std) × (W_std / W_sample) × P_std.
Part 4: Data Interpretation & Troubleshooting
Scenario: You receive the EA report. How do you interpret the data?
| Observation | Diagnosis | Action |
| All values within +/- 0.4% | Pass. High purity confirmed. | Proceed to biological testing/publication. |
| %C Low, %H High | Water/Solvent Contamination. | Dry sample at higher temp/vacuum. Check NMR for solvent peaks. |
| %C Low, %N Low | Inorganic Contamination. (Silica, Salts) | Recrystallize or filter through Celite. Inorganics don't burn, lowering organic % mass. |
| %Cl High | Hydrochloride Salt Formation. | You likely have the HCl salt, not the free base. Recalculate theoretical for C₁₁H₁₀ClN₃ · xHCl. |
| %C High | Solvent Entrapment (High C). | Trapped Toluene or Hexane? Check NMR. |
Part 5: Analytical Decision Workflow (Visualization)
The following diagram illustrates the logical flow for confirming the purity of N5-(4-Chlorophenyl)pyridine-2,5-diamine, integrating EA with orthogonal methods.
Caption: Logical workflow for establishing absolute purity, prioritizing Elemental Analysis as the decision gate.
References
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]
-
Schöniger, W. (1955). Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen. Mikrochimica Acta, 43(1), 123-129. [Link]
-
NIST Chemistry WebBook. (2023). Standard Reference Data for Pyridine Derivatives. National Institute of Standards and Technology. [Link]
-
Mellon, F. A., & Pullen, F. S. (2010). Mass Spectrometry of Natural Substances in Food. Royal Society of Chemistry. (Context on purity vs. identity). [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N5-(4-Chlorophenyl)pyridine-2,5-diamine
For the modern researcher, the lifecycle of a chemical reagent extends far beyond the benchtop. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of N5-(4-Chlorophenyl)pyridine-2,5-diamine, a chlorinated aromatic amine. The procedures outlined here are designed to protect you, your colleagues, and the environment.
The fundamental principle guiding this process is that N5-(4-Chlorophenyl)pyridine-2,5-diamine must be managed as hazardous chemical waste. Its molecular structure—featuring a chlorinated phenyl group and a diaminopyridine core—suggests potential for environmental toxicity and hazards upon decomposition. Therefore, under no circumstances should this compound or its containers be disposed of via standard municipal waste or sanitary sewer systems.[1]
Hazard Identification and Risk Assessment
Before handling any chemical for disposal, a thorough understanding of its potential hazards is paramount. While a specific Safety Data Sheet (SDS) for N5-(4-Chlorophenyl)pyridine-2,5-diamine is not publicly available, data from structurally similar compounds (e.g., other chlorinated pyridines and aromatic amines) allow for a robust hazard assessment.[2]
Table 1: Anticipated Hazard Profile of N5-(4-Chlorophenyl)pyridine-2,5-diamine
| Hazard Category | Anticipated Effect & Justification | GHS Pictogram | Precautionary Statement Reference |
| Acute Oral Toxicity | Harmful if swallowed. This is a common characteristic of substituted amines and pyridines.[2] | P301+P317 | |
| Skin Irritation | Causes skin irritation. Aromatic amines can be irritants upon dermal contact.[1] | P302+P352 | |
| Eye Irritation | Causes serious eye irritation. Direct contact with the solid or dust can cause significant irritation.[1] | P305+P351+P338 | |
| Respiratory Irritation | May cause respiratory irritation if inhaled as a dust.[1] | P261 | |
| Environmental Hazard | As a chlorinated organic compound, it is presumed to be hazardous to aquatic life. Do not let this chemical enter the environment.[1][3] | (Implied) | (Implied) |
GHS Pictogram images are for illustrative purposes.
Pre-Disposal Protocol: Segregation and Container Management
Proper waste management begins long before the final disposal step. It starts with meticulous segregation and appropriate containment at the point of generation.
Step 1: Designate a Hazardous Waste Container Select a container that is chemically compatible with N5-(4-Chlorophenyl)pyridine-2,5-diamine. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended.[4] The container must be in good condition, free from leaks or damage.
Step 2: Label the Container Correctly The container must be clearly and accurately labeled. Affix a "HAZARDOUS WASTE" label immediately.[5] The label must include:
-
The full chemical name: "N5-(4-Chlorophenyl)pyridine-2,5-diamine"
-
The primary hazards (e.g., "Harmful," "Irritant")
-
The date the first waste was added.
-
The name of the principal investigator or laboratory group.
Causality: Proper labeling prevents accidental mixing of incompatible wastes, which could lead to dangerous chemical reactions. It also ensures that the environmental health and safety (EH&S) personnel who handle the waste downstream have a clear understanding of the contents, ensuring their safety and regulatory compliance.
Step-by-Step Disposal Procedures
This section details the specific actions for disposing of the chemical in its various forms.
A. Disposal of Unused or Waste Product
-
Personal Protective Equipment (PPE): Before beginning, ensure you are wearing appropriate PPE: safety glasses with side shields or goggles, chemical-resistant nitrile gloves, and a fully buttoned laboratory coat.[6]
-
Work Area: Conduct all transfers of the waste solid in a chemical fume hood to minimize the risk of inhaling dust.[4]
-
Transfer: Carefully transfer the solid N5-(4-Chlorophenyl)pyridine-2,5-diamine from its original container into the designated hazardous waste container. Use a dedicated spatula or scoop.
-
Secure and Store: Securely close the waste container lid. Store the container in a designated satellite accumulation area that is away from heat, ignition sources, and incompatible materials like strong oxidizing agents.
B. Disposal of Contaminated Materials
This includes items such as used gloves, weigh boats, paper towels, and absorbent pads from spill cleanups.
-
Segregation: Place all solid materials contaminated with N5-(4-Chlorophenyl)pyridine-2,5-diamine into a separate, clearly labeled plastic bag or container designated for "Solid Hazardous Waste."
-
Labeling: The label should specify the contaminant, e.g., "Debris contaminated with N5-(4-Chlorophenyl)pyridine-2,5-diamine."
-
Final Disposal: Place this sealed bag inside the main solid hazardous waste drum or container for your laboratory. Do not mix with non-hazardous waste.
C. Disposal of Empty Containers
An "empty" container that once held a hazardous chemical must still be managed as hazardous waste unless properly decontaminated.[5]
-
Initial Removal: Scrape out as much residual solid as possible into the designated chemical waste container.
-
Triple Rinsing (if applicable): For acute hazardous wastes, triple rinsing is often required.[5] While this compound isn't explicitly listed as "acute," it is best practice.
-
Rinse the container three times with a suitable solvent (e.g., methanol or acetone).
-
Crucially, collect this rinse solvent (rinsate) as liquid hazardous waste. Do not pour it down the drain.
-
Transfer the rinsate to a designated "Halogenated Waste" container.
-
-
Container Defacing: After decontamination, obliterate or remove the original product label to prevent misuse.
-
Final Disposal: The decontaminated container can now be disposed of with other clean lab glass or plastic, according to your institution's policy.
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental release.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate (if necessary): For a large spill, evacuate the area and contact your institution's EH&S emergency line.
-
Control and Contain: For a small, manageable spill, ensure proper ventilation and wear your PPE. Cover the spill with an inert absorbent material like vermiculite, sand, or diatomaceous earth.[4][7] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect Waste: Carefully scoop the absorbent material and chemical into a designated container for hazardous waste disposal.[4]
-
Decontaminate: Clean the spill area with a cloth or paper towels wetted with a suitable solvent, and then with soap and water. All cleaning materials must be disposed of as contaminated hazardous waste.[6]
Regulatory Framework
The disposal of chlorinated chemical waste is strictly regulated. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[8] N5-(4-Chlorophenyl)pyridine-2,5-diamine would likely be classified as a hazardous waste due to its chemical properties.[8][9] Disposal must be carried out by a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[8] Always consult and adhere to your local, state, and institutional regulations, as they may be more stringent than federal guidelines.[1][10]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of N5-(4-Chlorophenyl)pyridine-2,5-diamine and associated materials.
Caption: Disposal workflow for N5-(4-Chlorophenyl)pyridine-2,5-diamine.
References
- Fisher Scientific Company. (2025, December 18). Safety Data Sheet: 2-Amino-5-chloropyridine.
- BenchChem. (2025). An In-depth Technical Guide to the Core Basic Properties of N-(4-chlorophenyl)piperidin-4-amine.
- Agilent Technologies. (2025, May 19). Safety data sheet: Pyridine-d5 Standard.
- TCI EUROPE N.V. (2025, March 13). Safety Data Sheet: 4-(4-Bromophenyl)pyridine.
- Georganics Ltd. (2025, February 18). Safety Data Sheet: 2,5-DIAMINOPYRIDINE.
- U.S. Environmental Protection Agency. EPA Hazardous Waste Codes.
- P2 InfoHouse. What Regulations Apply to Chlorinated Solvent Use?.
- Vita-D-Chlor. Guidance Manual for the Disposal of Chlorinated Water.
- U.S. Environmental Protection Agency. (2025, May 13). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry.
- BenchChem. (2025). Personal protective equipment for handling (4-Chlorophenyl)-pyridin-2-yldiazene.
- U.S. Environmental Protection Agency. (2025, May 28). Organic Chemicals, Plastics and Synthetic Fibers Effluent Guidelines.
- MilliporeSigma. N5-(3-(9H-Purin-6-yl)pyridin-2-yl)-N1-(4-chlorophenyl)-6-methylisoquinoline-1,5-diamine dihydrochloride Safety Data Sheet.
- Apollo Scientific. (2023, May 26). Safety Data Sheet: 4-Amino-2,5-dichloropyridine.
- U.S. Environmental Protection Agency. Hazardous Waste: Guidelines and Regulations, Federal Register Notice.
- Tennessee Department of Environment & Conservation. (2021, June). Hazardous Waste Management Chapter 0400-12-01.
- University of Cincinnati. Advisory 7.3 - Hazardous Waste Management.
- MilliporeSigma. N5,N5-Dimethylpyridine-2,5-diamine Safety Information.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 581866, 2-Amino-4-chloropyridine.
Sources
- 1. georganics.sk [georganics.sk]
- 2. 2-Amino-4-chloropyridine | C5H5ClN2 | CID 581866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. vita-d-chlor.com [vita-d-chlor.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. ehs.uc.edu [ehs.uc.edu]
- 6. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
- 8. PF Online Pollution Abatement - What Regulations Apply to Chlorinated Solvent Use? [p2infohouse.org]
- 9. wku.edu [wku.edu]
- 10. publications.tnsosfiles.com [publications.tnsosfiles.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
